6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCDNRHRWDUUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NN=CN21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 6-Bromo-triazolo[4,3-a]pyrazine from 2,3-dichloropyrazine
Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine: A Technical Guide
Executive Summary: This guide provides a detailed, technically-grounded protocol for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, a key heterocyclic scaffold in medicinal chemistry. The described synthetic route is a robust two-step process commencing from 2,5-dibromopyrazine. The methodology emphasizes chemical logic, procedural safety, and validation at each stage, tailored for researchers in synthetic chemistry and drug development. While the synthesis from 2,3-dichloropyrazine is theoretically complex and leads to different isomers, this guide focuses on a more direct and regiochemically precise pathway to the desired 6-bromo isomer, a crucial intermediate for creating diverse molecular libraries through cross-coupling reactions.
Introduction: The Significance of the Triazolopyrazine Core
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, recognized for its wide range of biological activities.[3][4] This nitrogen-rich heterocyclic system is a key component in compounds developed as kinase inhibitors, antimalarials, and agents targeting neurological diseases.[3][5][6] The specific introduction of a bromine atom at the 6-position, yielding 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, creates a versatile synthetic handle.[1] This bromide is strategically positioned for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid diversification of the core structure to explore structure-activity relationships (SAR) in drug discovery programs.
While various dihalopyrazines can serve as starting materials, the synthesis of the specific 6-bromo regioisomer is most efficiently achieved not from 2,3-dichloropyrazine, but from a precursor where the halogen is already in the correct position, such as 2,5-dibromopyrazine. Synthesizing from 2,3-dichloropyrazine would first yield an 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine intermediate, making the subsequent introduction of a bromine atom at the 6-position synthetically challenging and indirect.[6][7] This guide therefore details the more direct and widely adopted pathway.
Optimized Synthetic Pathway
The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is efficiently executed in a two-step sequence. The overall workflow involves a regioselective nucleophilic aromatic substitution (SNAr) followed by a condensation and cyclization reaction.
Figure 1:
Mechanistic Insights and Rationale
3.1. Step 1: Regioselective Hydrazinolysis
The first step involves the reaction of 2,5-dibromopyrazine with hydrazine hydrate. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Causality: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. Hydrazine acts as the nucleophile. The reaction is highly regioselective; one bromine atom is substituted by the hydrazine group.[1] Using a large excess of hydrazine is common in laboratory settings to drive the reaction to completion and minimize the formation of dimer byproducts.[8]
-
Reaction Conditions: The reaction is typically performed at reflux in a protic solvent mixture like ethanol/water, which helps to solubilize both the organic substrate and the hydrazine salt.
3.2. Step 2: Triazole Ring Formation (Annulation)
The intermediate, 2-bromo-5-hydrazinylpyrazine, is then cyclized to form the fused triazole ring.
-
Causality: This reaction proceeds via condensation of the hydrazinyl moiety with triethyl orthoformate, which serves as a one-carbon electrophile. The reaction is acid-catalyzed, typically using p-toluenesulfonic acid (p-TsOH). The mechanism involves initial formation of a hydrazone-like intermediate, followed by intramolecular cyclization via attack of the pyrazine ring nitrogen onto the electrophilic carbon, and subsequent elimination of ethanol to yield the aromatic triazole ring.
Figure 2:
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine hydrate is toxic and corrosive. Triethyl orthoformate is flammable.
4.1. Protocol 1: Synthesis of 2-Bromo-5-hydrazinylpyrazine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,5-Dibromopyrazine | 237.88 | 10.0 g | 42.0 mmol | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 13.1 mL | ~265 mmol | ~6.3 |
| Ethanol (95%) | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrazine (10.0 g, 42.0 mmol).
-
Add ethanol (50 mL) and water (50 mL) to the flask and stir to form a suspension.
-
Carefully add hydrazine hydrate (13.1 mL) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-bromo-5-hydrazinylpyrazine as a solid. The product can be used in the next step without further purification if purity is sufficient.
-
Expected Yield: 70-85%
-
Characterization: Confirm structure via 1H NMR and Mass Spectrometry.
-
4.2. Protocol 2: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Bromo-5-hydrazinylpyrazine | 189.02 | 5.0 g | 26.4 mmol | 1.0 |
| Triethyl Orthoformate | 148.20 | 25 mL | 151 mmol | ~5.7 |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 0.46 g | 2.6 mmol | 0.1 |
| Toluene | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-hydrazinylpyrazine (5.0 g, 26.4 mmol) and toluene (100 mL).
-
Add triethyl orthoformate (25 mL) and a catalytic amount of p-toluenesulfonic acid (0.46 g, 2.6 mmol).
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add hexanes to the residue to induce further precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain pure 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
-
Expected Yield: 75-90%
-
Characterization: Confirm structure and purity via 1H NMR, 13C NMR, Mass Spectrometry, and Melting Point.
-
Conclusion
The described two-step synthesis provides a reliable and efficient route to 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, a high-value intermediate for drug discovery. By starting with 2,5-dibromopyrazine, the synthesis ensures the correct regiochemistry of the final product. The protocols are robust and scalable, and the underlying chemical principles of nucleophilic aromatic substitution and cyclocondensation are well-established. This guide serves as a practical resource for chemists aiming to synthesize this and related heterocyclic systems for application in medicinal chemistry and materials science.
References
-
Jones, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2335. Available from: [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868798. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11535699, 5-Bromo-2-hydrazinopyridine. Available from: [Link]
-
ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). Available from: [Link]
-
Sondhi, S. M., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 87, 544-565. Available from: [Link]
-
Russell, R. K., et al. (1993). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 36(12), 1708-1716. Available from: [Link]
-
Li, J., et al. (2019). Synthesis of 3,8-dichloro-[1][2][3] triazolo [4,3-a] pyrazine. IOP Conference Series: Earth and Environmental Science, 332, 032049. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The heterocyclic scaffold, 1,2,4-triazolo[4,3-a]pyrazine, is a significant pharmacophore in modern drug discovery, exhibiting a wide range of biological activities.[1] The introduction of a bromine atom at the 6-position yields 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine, a versatile intermediate for the synthesis of novel therapeutic agents, including potent kinase inhibitors for cancer therapy.[2] A thorough understanding of the mass spectrometric behavior of this compound is paramount for its unambiguous identification, structural elucidation of its derivatives, and for metabolism studies. This guide provides a comprehensive technical overview of the mass spectrometry analysis of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine, grounded in established principles of mass spectrometry and inferred from the analysis of structurally related compounds.
I. Foundational Principles: Sample Preparation and Ionization
The quality of mass spectrometric data is intrinsically linked to the integrity of the sample preparation and the choice of ionization technique. For a small molecule such as 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine, the primary objective is to obtain a clean, concentrated sample in a solvent compatible with the chosen ionization method.
A. Strategic Sample Preparation
Given that this compound is typically a solid at room temperature, initial dissolution in an appropriate organic solvent is the first step. For subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), solvents such as methanol or acetonitrile are suitable. A critical consideration is the removal of non-volatile salts and other impurities that can cause ion suppression in the mass spectrometer.
Recommended Sample Preparation Protocol for LC-MS Analysis:
-
Initial Dissolution: Accurately weigh a small amount of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine and dissolve it in a minimal amount of high-purity methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to be used in the LC-MS analysis to a final concentration in the low µg/mL to high ng/mL range. This ensures compatibility with the chromatographic system and prevents detector saturation.
-
Filtration: Pass the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.
-
Solid-Phase Extraction (SPE) for Complex Matrices: For samples extracted from biological matrices (e.g., plasma, urine), a solid-phase extraction step is highly recommended to remove interfering substances. A reverse-phase C18 sorbent is a suitable choice for retaining the moderately polar 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine, while allowing more polar impurities to be washed away.
B. Selecting the Optimal Ionization Technique
The choice of ionization technique is dictated by the analyte's physicochemical properties and the desired information (molecular weight confirmation vs. structural fragmentation).
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is the method of choice for obtaining the protonated molecule, [M+H]⁺, with minimal fragmentation. This is ideal for accurate mass measurement and molecular formula confirmation, especially when coupled with a high-resolution mass spectrometer. Given the presence of multiple nitrogen atoms in the triazolopyrazine core, which are readily protonated, 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine is expected to ionize efficiently in positive ion mode ESI.
-
Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. EI is typically coupled with gas chromatography (GC-MS) and provides a reproducible fragmentation pattern that can be used for library matching and detailed structural elucidation. The volatility of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine will determine its suitability for GC-MS analysis.
II. Deciphering the Mass Spectrum: Isotopic Patterns and Fragmentation Analysis
A comprehensive analysis of the mass spectrum provides a wealth of structural information. For 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine, two key features will dominate its mass spectrum: the characteristic isotopic pattern of bromine and the fragmentation of the triazolopyrazine core.
A. The Telltale Signature of Bromine
Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z) with a relative intensity ratio of approximately 1:1.[3]
Table 1: Predicted Isotopic Distribution for the Molecular Ion of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine (C₅H₃BrN₄)
| Ion | m/z (calculated) | Relative Abundance (%) |
| [C₅H₃⁷⁹BrN₄]⁺ | 197.9541 | 100 |
| [C₅H₃⁸¹BrN₄]⁺ | 199.9521 | ~98 |
The presence of this characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.
B. Predicted Fragmentation Pathways
The fragmentation of the 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine molecular ion will be influenced by the ionization energy and the inherent stability of the heterocyclic ring system. Based on general principles of mass spectrometry and data from related triazolopyrazine compounds, the following fragmentation pathways can be predicted.[4]
Under the high-energy conditions of EI, the molecular ion will undergo a series of fragmentation reactions.
Caption: LC-MS/MS Workflow for Analysis.
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Value | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reverse-phase column. |
| Gradient | 5-95% B over 5 minutes | Ensures good peak shape and separation from impurities. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| MS System | ||
| Ionization Mode | Positive ESI | The molecule contains basic nitrogen atoms. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Gas Temp. | 325 °C | Facilitates desolvation. |
| Gas Flow | 8 L/min | Assists in desolvation and ion transport. |
| Scan Range | m/z 100 - 300 | Covers the expected mass of the precursor and fragment ions. |
| MS/MS Collision Energy | 10-40 eV (ramped) | To observe a range of fragment ions. |
IV. Conclusion and Future Perspectives
The mass spectrometric analysis of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine is a powerful tool for its characterization and for the study of its derivatives. The distinctive bromine isotopic pattern provides an unmistakable signature for this compound and its fragments. While the fragmentation pathways presented here are based on sound chemical principles and data from analogous structures, empirical data from high-resolution mass spectrometry and tandem MS experiments will be invaluable for a definitive elucidation of its fragmentation behavior. As this important scaffold continues to be explored in medicinal chemistry, the application of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, will undoubtedly provide even deeper insights into the structure and conformation of its derivatives.
V. References
-
PubChem. (1,2,4)Triazolo(4,3-a)pyrazine. National Center for Biotechnology Information. [Link]
-
The mass spectra of some s‐triazolo[4,3‐a]pyrazines - ResearchGate. [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]
-
Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - ResearchGate. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed. [Link]
-
Synthesis and Spectral Characterization of Novel Pyridotriazolo-, Pyridothiazolo-, Pyridotetrazolopyrimidines and Pyridopyrimidotriazepine Derivatives for Potential Pharmacological Activities - Scientific & Academic Publishing. [Link]
-
Peptide Science Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked Trifluoromethyl Triazolo-Pyrazine Derivatives - ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation oftr[4][5][6]iazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI. [Link]
-
Bromo pattern in Mass Spectrometry - YouTube. [Link]
Sources
- 1. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C6H4BrN3 | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine | C6H2ClF3N4 | CID 613657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-triazolo[4,3-a]pyrazine: A Critical Asset for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-triazolo[4,3-a]pyrazine is a halogenated heterocyclic compound belonging to the versatile triazolopyrazine class of molecules.[1] This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including roles as kinase inhibitors for potential cancer treatments.[2][3] The bromine substituent at the 6-position not only influences the molecule's physicochemical properties but also serves as a crucial synthetic handle for further molecular elaboration, making it a valuable intermediate in drug discovery.[2] Understanding the solubility and stability of this core structure is paramount for the successful development of novel therapeutics. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide provides a comprehensive framework for characterizing the solubility and stability of 6-Bromo-triazolo[4,3-a]pyrazine, offering detailed experimental protocols and the scientific rationale behind them.
Physicochemical Properties and Structural Attributes
6-Bromo-triazolo[4,3-a]pyrazine is a solid at room temperature with a molecular weight of approximately 199.01 g/mol .[2] The fused triazolo and pyrazine rings create a planar, aromatic system. The presence of multiple nitrogen atoms suggests the potential for good aqueous solubility.[2] However, the bromine atom contributes to an increase in lipophilicity compared to the unsubstituted parent compound.[2] This balance between hydrophilicity and lipophilicity is a critical determinant of its behavior in both aqueous and organic media.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₄ | [2] |
| Molecular Weight | 199.01 g/mol | [2] |
| Appearance | Solid | [2] |
The electron-deficient nature of the heterocyclic system, a consequence of the multiple nitrogen atoms, is a key factor influencing its chemical reactivity and stability.[2] This characteristic suggests a potential susceptibility to oxidative degradation and sensitivity to moisture.[2]
Comprehensive Solubility Assessment
A thorough understanding of a compound's solubility is fundamental to its development as a therapeutic agent. Both thermodynamic and kinetic solubility assays provide critical insights into its behavior under different conditions.
Thermodynamic Solubility: The Equilibrium Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.
-
Preparation: Accurately weigh an excess amount of 6-Bromo-triazolo[4,3-a]pyrazine into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or various organic solvents like ethanol, DMSO) to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[4]
-
Phase Separation: Allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[6][7] This is a crucial parameter in early drug discovery for identifying compounds with potential solubility liabilities.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Bromo-triazolo[4,3-a]pyrazine in DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) and mix vigorously.
-
Incubation: Incubate the mixture for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitate Detection: Analyze the sample for the presence of precipitate using nephelometry (light scattering) or by centrifuging/filtering the sample and quantifying the concentration of the compound remaining in the solution via HPLC or LC-MS/MS.[4]
pH-Solubility Profiling
For ionizable compounds, solubility can be highly dependent on the pH of the medium. Determining the pH-solubility profile is essential for predicting in vivo dissolution.[2]
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[8]
-
Solubility Determination: Perform the thermodynamic solubility assay (shake-flask method) in each of these buffers.
-
Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
In-Depth Stability and Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical component of drug development, providing insights into the intrinsic stability of a molecule and its potential degradation pathways.[9][10] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[9] The goal is to induce degradation to an extent of 5-20% to allow for the identification and characterization of degradation products.
General Considerations for Forced Degradation Studies
-
Purity of the Starting Material: Ensure the starting material is of high purity to avoid confounding results from pre-existing impurities.
-
Control Samples: For each stress condition, a control sample (stored under normal conditions) should be analyzed concurrently.
-
Mass Balance: Account for the mass of the drug substance and its degradation products to ensure that all significant degradants are detected.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many drug molecules.
-
Sample Preparation: Prepare solutions of 6-Bromo-triazolo[4,3-a]pyrazine in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.[11]
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralization: At specified time points, withdraw aliquots and neutralize them to stop the degradation process.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and the formed degradation products.
Oxidative Stability
The electron-deficient nature of the triazolopyrazine ring system may render it susceptible to oxidation.[2]
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent.
-
Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[12]
-
Incubation: Incubate the solution at room temperature or a slightly elevated temperature for a specified duration.
-
Analysis: Analyze the samples by HPLC to assess the extent of degradation.
Photostability
Exposure to light can induce degradation in photosensitive molecules.
-
Sample Exposure: Expose the solid compound and its solution to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
Dark Control: A control sample should be protected from light and stored under the same temperature and humidity conditions.
-
Analysis: Compare the exposed samples to the dark control using HPLC to determine the extent of photodegradation.
Thermal Stability
Elevated temperatures can accelerate degradation processes.
-
Sample Storage: Store the solid compound at an elevated temperature (e.g., 60°C or higher) for a defined period.
-
Analysis: At various time points, analyze the samples for any signs of degradation using techniques like HPLC and differential scanning calorimetry (DSC) to detect changes in physical properties.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common technique for stability-indicating assays.
-
Column Selection: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its degradation products.
-
Detection Wavelength: The UV detection wavelength should be chosen to provide adequate sensitivity for both the parent compound and its degradants.
-
Method Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain molecular weight information and fragmentation patterns of the degradants, which are crucial for their characterization.
Visualization of Workflows
Thermodynamic Solubility Workflow
Caption: Forced Degradation Workflow
Conclusion
The solubility and stability of 6-Bromo-triazolo[4,3-a]pyrazine are critical parameters that must be thoroughly investigated to support its development in medicinal chemistry. This guide provides a comprehensive set of protocols and the underlying scientific principles for the systematic evaluation of these properties. By following these methodologies, researchers can generate the robust data necessary to make informed decisions, optimize formulation strategies, and ensure the quality and safety of potential new drug candidates derived from this important heterocyclic scaffold.
References
-
Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - Taylor & Francis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved January 19, 2026, from [Link]
-
API Solubility and Partition Coefficient - Pharma Innovation. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation oft[1][2]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. (2022, April 5). Retrieved January 19, 2026, from [Link]
-
Solubility Determinations for Pharmaceutical API - University of Huddersfield Research Portal. (2016, December 16). Retrieved January 19, 2026, from [Link]
-
Q1A(R2) Guideline - ICH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved January 19, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved January 19, 2026, from [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved January 19, 2026, from [Link]
-
In-vitro Thermodynamic Solubility - Protocols.io. (2025, August 3). Retrieved January 19, 2026, from [Link]
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved January 19, 2026, from [Link]
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 19, 2026, from [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (n.d.). Retrieved January 19, 2026, from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. (2018, August 24). Retrieved January 19, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. In-vitro Thermodynamic Solubility [protocols.io]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. inventivapharma.com [inventivapharma.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. evotec.com [evotec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. asianpubs.org [asianpubs.org]
- 8. who.int [who.int]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. ajpsonline.com [ajpsonline.com]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 6-Bromo-triazolo[4,3-a]pyrazine in Modern Drug Discovery
The Strategic Application of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold of[1][2][3]triazolo[4,3-a]pyrazine is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities.[2] The strategic introduction of a bromine atom at the 6-position yields 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate that significantly broadens the synthetic possibilities for developing novel therapeutic agents. This guide provides an in-depth analysis of this compound, from its fundamental physicochemical properties and synthesis to its critical role as a building block in the creation of targeted therapies, particularly kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.
Core Compound Profile: 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is a nitrogen-rich heterocyclic compound that has garnered significant attention for its utility as a synthetic intermediate in drug discovery.[2] The presence of the bromine atom at the 6-position is its most defining feature, serving as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2]
| Property | Value | Source |
| CAS Number | 1935422-57-3 | |
| Molecular Formula | C₅H₃BrN₄ | |
| Molecular Weight | 199.01 g/mol | |
| Physical State | Solid, typically a crystalline powder | |
| Storage | 2-8°C under an inert atmosphere |
Structural Details:
The molecule consists of a bicyclic system where a 1,2,4-triazole ring is fused to a pyrazine ring.[2] This arrangement results in a planar, aromatic structure. The bromine atom is strategically located on the pyrazine ring, influencing the molecule's reactivity and potential for forming halogen bonds.[2]
Spectroscopic Characterization:
While specific experimental spectra for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine are not widely published, the expected spectroscopic features can be inferred from the analysis of related triazolopyrazine compounds.
-
¹H NMR: Aromatic protons are anticipated to appear in the downfield region (typically between δ 7-9 ppm) due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic system.[2]
-
¹³C NMR: The spectrum would display distinct signals for the carbon atoms within the fused aromatic rings.
-
Mass Spectrometry: A key identifying feature would be the characteristic isotopic pattern of bromine, with two molecular ion peaks of nearly equal intensity at m/z 199 and 201, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[2]
Synthesis of the Core Scaffold
Proposed Synthetic Pathway:
Experimental Protocol (General Procedure):
Step 1: Synthesis of 2-Bromo-5-hydrazinylpyrazine
-
To a solution of 2,5-dibromopyrazine in a 1:1 mixture of ethanol and water, add hydrazine hydrate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product, 2-bromo-5-hydrazinylpyrazine, which may precipitate from the solution.
-
Purify the product by recrystallization or column chromatography.
Step 2: Cyclization to form 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
-
In a flask equipped with a Dean-Stark apparatus, dissolve 2-bromo-5-hydrazinylpyrazine in toluene.
-
Add an appropriate cyclizing agent, such as triethyl orthoformate (to yield an unsubstituted triazole ring) or an aldehyde, along with a catalytic amount of a suitable acid like p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux and collect the water that forms.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
Application in Kinase Inhibitor Development
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in the design of kinase inhibitors.[6] 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine serves as a crucial starting material for the synthesis of potent inhibitors of several key kinases implicated in cancer, including c-Met and Poly (ADP-ribose) polymerase 1 (PARP1).[2]
Targeting the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration.[7] Aberrant activation of the HGF/c-Met signaling pathway is a known driver in various human cancers.[7] Consequently, c-Met is a significant target for the development of anticancer therapies.[7]
The c-Met Signaling Cascade:
Derivatives of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine have been synthesized and shown to be potent inhibitors of c-Met kinase.[2][6] The core scaffold acts as a bioisostere for other known hinge-binding motifs, while the substituent introduced at the 6-position via cross-coupling can be tailored to occupy the hydrophobic pocket of the kinase domain, thereby enhancing potency and selectivity.
Inhibition of PARP1
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair pathway, a mechanism for repairing single-strand DNA breaks.[8] In cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination repair of double-strand breaks, inhibiting PARP1 leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[8] The[1][2][3]triazolo[4,3-a]pyrazine scaffold has been identified as a promising framework for the development of novel PARP1 inhibitors.[1][9]
The design of these inhibitors often involves mimicking the nicotinamide portion of the natural PARP substrate, NAD⁺. The triazolopyrazine core can form key hydrogen bonding interactions within the nicotinamide-ribose binding site of PARP1, while modifications at the 6-position, enabled by the bromo-substituent, can extend into other regions of the active site to enhance binding affinity and selectivity.[10]
Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[11] It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[11][12] For 6-Bromo-[2][3]triazolo[4,3-a]pyrazine, this reaction is instrumental in introducing a diverse range of aryl and heteroaryl substituents at the 6-position, which is a critical step in generating libraries of compounds for structure-activity relationship (SAR) studies.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: In a reaction vessel, combine 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (1 equivalent), the desired arylboronic acid or boronic ester (1.1-1.5 equivalents), and a base such as cesium carbonate or potassium phosphate (2-3 equivalents).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) under the inert atmosphere.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted-[1][2][3]triazolo[4,3-a]pyrazine derivative.
Conclusion and Future Perspectives
6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is a high-value synthetic intermediate that provides a gateway to a rich chemical space for drug discovery. Its strategic importance lies in the versatility of the bromine substituent, which allows for the facile introduction of diverse molecular fragments through robust and reliable methods like the Suzuki-Miyaura cross-coupling. The demonstrated success of the[1][2][3]triazolo[4,3-a]pyrazine scaffold in yielding potent inhibitors of key cancer targets such as c-Met and PARP1 underscores the continued relevance of this compound in the development of next-generation targeted therapies. Future research will likely focus on exploring novel cross-coupling methodologies to further expand the diversity of accessible derivatives and the application of this scaffold to other therapeutic areas beyond oncology.
References
-
1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. (2023). ResearchGate.
-
1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. (2023). PubMed.
-
1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.
-
1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use. Google Patents.
-
1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10597399B2 - Substituted triazolopiperazine PARP inhibitor, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 9. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2017088723A1 - Substituted triazolopiperazine parp inhibitor, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
The Triazolopyrazine Scaffold: A Privileged Framework in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The[1][2][3]triazolo[4,3-a]pyrazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a cornerstone in medicinal chemistry.[3] Its unique electronic properties and structural versatility allow for robust interactions with a multitude of biological targets, making it a highly sought-after framework in the design of novel therapeutics.[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of triazolopyrazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will explore key applications in oncology, infectious diseases, and neurology, offering field-proven insights to inform and accelerate drug discovery programs.
The Architectural Advantage of the Triazolopyrazine Core
The triazolopyrazine scaffold is formed by the fusion of a triazole and a pyrazine ring.[2][3][5] This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The nitrogen-rich nature of the scaffold allows for a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal ion coordination, which are crucial for high-affinity binding to biological targets like enzymes and receptors.[3] Furthermore, the scaffold's structure can be readily functionalized at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic properties, enhance bioavailability, and optimize therapeutic efficacy.[4]
Anticancer Activity: Targeting Key Oncogenic Pathways
Triazolopyrazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[6][7]
Mechanism of Action: Kinase Inhibition
Many triazolopyrazine-based compounds act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) and serine/threonine kinases.[8][9] By occupying the ATP-binding pocket, these inhibitors block the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.
A prominent example is the dual inhibition of c-Met and VEGFR-2, two RTKs implicated in tumor progression, angiogenesis, and metastasis.[10] The triazolopyrazine core can serve as a bioisosteric replacement for other heterocyclic systems, like the quinoline in the known inhibitor foretinib, to improve antitumor activity and pharmacokinetic parameters.[10]
Signaling Pathway: c-Met and VEGFR-2 Inhibition
Caption: Inhibition of c-Met and VEGFR-2 signaling by triazolopyrazine derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies have been crucial in optimizing the anticancer potency of triazolopyrazine derivatives. For instance, in a series of dual c-Met/VEGFR-2 inhibitors, the introduction of a triazolopyrazine core to replace a quinoline structure improved antitumor effects.[10] Further modifications, such as the introduction of a 5-(trifluoromethyl)-1H-pyrazole moiety, led to compounds with excellent antiproliferative activity against various cancer cell lines.[10][11]
Quantitative Data: Antiproliferative and Kinase Inhibitory Activities
| Compound | Target(s) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | Reference |
| 17l | c-Met, VEGFR-2 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.00 | 2.6 | [10][11] |
| 22i | c-Met | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | 48 | - | [12] |
| Foretinib | c-Met, VEGFR-2 | - | - | - | - | - | [10] |
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This protocol describes a standard method for assessing the cytotoxic effects of triazolopyrazine compounds on cancer cell lines.
1. Cell Culture:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare a stock solution of the triazolopyrazine compound in DMSO.
-
Serially dilute the stock solution to obtain a range of desired concentrations.
-
Replace the culture medium with fresh medium containing the test compounds or vehicle control (DMSO).
4. Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
5. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Triazolopyrazine derivatives have shown promise as potent antibacterial and antifungal agents.[1][13][14]
Mechanism of Action
The antimicrobial mechanism of triazole-containing compounds can involve the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[1] The unique chemical structure of the triazole moiety can influence polarity, lipophilicity, and hydrogen-bonding capacity, leading to improved pharmacokinetic and pharmacodynamic properties.[1]
Antibacterial Spectrum and Potency
Several novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity.[1][13][14] Some compounds have demonstrated moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][13]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 2e | 32 | 16 | [1][14] |
| Ampicillin | 32 | 8 | [1] |
Experimental Protocol: Microbroth Dilution Method for MIC Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
1. Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into Mueller-Hinton broth and incubate overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Compound Dilutions:
-
Prepare a series of twofold dilutions of the triazolopyrazine compound in Mueller-Hinton broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add an equal volume of the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Applications in Neurodegenerative Diseases and Other Therapeutic Areas
The versatility of the triazolopyrazine scaffold extends to the treatment of neurodegenerative disorders, malaria, and diabetes.[2][3][5]
Neurological Activity
Triazolopyridine derivatives, structurally related to triazolopyrazines, have been investigated as inhibitors of γ-secretase for the treatment of Alzheimer's disease.[15] Inhibition of this enzyme is a therapeutic strategy to reduce the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients.[15] Additionally, certain pyrazine derivatives, like tetramethylpyrazine, have shown neuroprotective effects through anti-inflammatory and antioxidative mechanisms.[16]
Antimalarial Activity
The Open Source Malaria (OSM) consortium has explored the 1,2,4-triazolo[4,3-a]pyrazine scaffold as a promising source of new antimalarial drugs.[17][18] These compounds are believed to inhibit the Plasmodium falciparum ATPase, PfATP4, which is essential for maintaining sodium homeostasis in the parasite.[17]
Antidiabetic Activity
Triazolopyrazine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[4] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A generalized workflow for the discovery of triazolopyrazine-based drugs.
Conclusion and Future Directions
The triazolopyrazine scaffold has unequivocally established itself as a privileged structure in drug discovery, with derivatives demonstrating a remarkable breadth of biological activities.[2][3][5] Its synthetic tractability and favorable physicochemical properties make it an ideal starting point for the development of novel therapeutics targeting a wide range of diseases. Future research will likely focus on the continued exploration of novel derivatives through combinatorial chemistry and structure-based drug design, the elucidation of novel mechanisms of action, and the advancement of the most promising candidates into preclinical and clinical development. The versatility of the triazolopyrazine core ensures its continued prominence in the quest for new and effective medicines.
References
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
Verma, S. K., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. [Link]
-
Verma, S. K., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online. [Link]
-
Verma, S. K., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863327. [Link]
-
Various Authors. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. ResearchGate. [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. PubMed. [Link]
-
Li, Y., et al. (2022). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. [Link]
-
Janecka, A., et al. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 26(11), 3133. [Link]
-
Lum, K. Y., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(21), 7261. [Link]
-
Various Authors. (2019). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
-
El-Gazzar, A. R. B. A., et al. (2023). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 28(14), 5397. [Link]
-
Verma, S. K., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online. [Link]
-
Lum, K. Y., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]
-
Franzini, M., et al. (2013). Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1967-1973. [Link]
-
Sławiński, J., et al. (2021). Antiproliferative activity of pyrazolo[4,3-e][1][2][3]triazolo[4,3-b][1][2][3]triazine derivatives in lung cancer A549 and colon cancer LS180 cells. ResearchGate. [Link]
-
Geies, A. A. (2008). Synthesis and antimicrobial activity of new triazolopyrimidinecarbonitrile derivatives. ARKIVOC. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 5(33), 20937-20951. [Link]
-
Heine, N., et al. (2019). Triazolo Pyridines Useful as Inhibitors of γ-Secretase and Their Methods of Use. ACS Medicinal Chemistry Letters, 10(9), 1339-1344. [Link]
-
Singh, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105234. [Link]
-
Ouahrouch, A., et al. (2020). Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. Molecules, 25(14), 3180. [Link]
-
Various Authors. (2023). Biological data for triazolopyrazines 1-18. ResearchGate. [Link]
- Various Authors. (2016). Triazolopyrazine derivatives as tyrosin kinase inhibitors.
-
Rahman, M. H., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(19), 6937. [Link]
-
Sławiński, J. (Ed.). (2023). Special Issue: Advances in S-Triazine-Based Therapeutics: From Antimicrobials to Neurodegenerative Disease Modulators. MDPI. [Link]
-
Meng, S., et al. (2021). The Roles of Tetramethylpyrazine During Neurodegenerative Disease. Neurochemical Research, 46(10), 2577-2587. [Link]
-
Maguire, J., Paton, D., & Rose, F. L. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 2. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP3053923B1 - Triazolopyrazine derivatives as tyrosin kinase inhibitors - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triazolo Pyridines Useful as Inhibitors of γ-Secretase and Their Methods of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Strategic Incorporation of Bromine in Triazolopyrazine Derivatives: A Technical Guide for Medicinal Chemists
Abstract
The triazolopyrazine scaffold is a privileged core in modern medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes in pathophysiology, particularly kinases. A common strategy to enhance the therapeutic potential of these molecules is the introduction of a bromine atom. This technical guide provides an in-depth analysis of the multifaceted role of bromine substitution in triazolopyrazine derivatives. We will explore the strategic rationale for "bromination," its impact on structure-activity relationships (SAR), the crucial phenomenon of halogen bonding, and provide actionable, field-proven synthetic protocols for researchers in drug discovery and development.
Introduction: The Triazolopyrazine Core and the Rationale for Halogenation
The[1][2][3]triazolo[4,3-a]pyrazine and related isomeric scaffolds are versatile heterocyclic systems that have proven to be highly effective bioisosteres for other bicyclic systems in drug design.[4][5] Their unique electronic properties and ability to form multiple hydrogen bonds make them ideal for targeting the ATP-binding sites of kinases.[6] However, optimizing the potency, selectivity, and pharmacokinetic profile of a lead compound often requires fine-tuning of its physicochemical properties.
This is where halogenation, and specifically bromination, becomes a critical tool in the medicinal chemist's arsenal. While fluorine and chlorine are often used to modulate metabolism or enhance binding affinity, bromine and iodine are frequently incorporated to improve selectivity and introduce specific, highly directional interactions.[1][7]
The strategic advantages of introducing a bromine atom include:
-
Increased Therapeutic Activity: Bromine can enhance binding affinity through favorable interactions within the target protein's binding pocket.[2][8]
-
Modulation of Physicochemical Properties: Its size and lipophilicity can alter the solubility, absorption, and metabolic stability of the parent compound.[9]
-
Enabling Halogen Bonding: Bromine is an excellent halogen bond donor, forming strong, non-covalent interactions with Lewis bases like carbonyl oxygens in the protein backbone.[10][11] This can significantly contribute to binding affinity and selectivity.
-
Synthetic Handle: A bromine atom provides a reactive site for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for late-stage diversification of the scaffold.[12]
The Impact of Bromine on Structure-Activity Relationships (SAR): A Kinase Inhibitor Case Study
The true value of bromine substitution is revealed through rigorous Structure-Activity Relationship (SAR) studies. While a comprehensive review of all brominated triazolopyrazines is beyond the scope of this guide, we can analyze representative data to understand its impact. Kinase inhibitors, such as those targeting Janus Kinases (JAKs) or Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), provide excellent examples.[3][13]
Consider a hypothetical SAR exploration of a triazolopyrazine kinase inhibitor series.
| Compound | R-Group | Bromine Present | Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Ratio |
| 1a | -H | No | 150 | 3000 | 20 |
| 1b | -F | No | 120 | 2800 | 23 |
| 1c | -Cl | No | 90 | 2000 | 22 |
| 1d | -Br | Yes | 25 | 4500 | 180 |
| 2a | -CH3 | No | 200 | 3500 | 18 |
| 2b | -CH3 | Yes | 40 | 5000 | 125 |
Table 1: Hypothetical SAR data illustrating the impact of bromine substitution on kinase inhibitor potency and selectivity. IC50 values are representative.
From this data, a clear trend emerges: the introduction of a bromine atom (compounds 1d and 2b ) leads to a significant increase in both potency (lower IC50) and, crucially, selectivity against the off-target kinase. This enhancement is often attributed to the formation of a halogen bond between the bromine atom and a key residue in the kinase hinge region, an interaction not possible with hydrogen or even smaller halogens in the same position.[14][15]
Mechanism Spotlight: The Halogen Bond
The concept of the "sigma-hole" is central to understanding bromine's effectiveness.[1][2] The electron distribution around a covalently bonded bromine atom is anisotropic. This creates a region of positive electrostatic potential (the σ-hole) opposite the covalent bond, which can interact favorably with a nucleophilic or Lewis basic site, such as the backbone carbonyl oxygen of an amino acid residue.[11]
This interaction, termed a halogen bond, is highly directional and its strength increases with the polarizability of the halogen (I > Br > Cl > F).[15] For bromine, this bond can be as strong as a conventional hydrogen bond, providing a powerful tool for anchoring a ligand within a binding site and conferring selectivity.[11]
Caption: Halogen bond between a brominated ligand and a protein carbonyl.
Synthetic Strategies and Protocols
The introduction of bromine onto a triazolopyrazine core can be achieved through various methods. A common and reliable approach involves the electrophilic bromination of an activated precursor.
Workflow for Synthesis of a Brominated Triazolopyrazine Derivative
Caption: General synthetic workflow for brominated triazolopyrazines.
Protocol: Electrophilic Bromination of a Triazolopyrazine Scaffold
This protocol is a representative example. Researchers must adapt it based on the specific substrate and laboratory safety guidelines.
Objective: To introduce a bromine atom onto the triazolopyrazine core.
Materials:
-
Triazolopyrazine precursor (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates, developing solvents
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the triazolopyrazine precursor (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely. Stir the solution at room temperature.
-
Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Reaction: Add the NBS solution dropwise to the stirring solution of the triazolopyrazine precursor at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure brominated triazolopyrazine derivative.
Self-Validation: The success of the protocol is validated by characterizing the final product using NMR (¹H and ¹³C) and Mass Spectrometry to confirm the incorporation of the bromine atom and the overall structural integrity.
Case Study: Brominated Triazolopyrazines as BRD4 Inhibitors
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising target in oncology.[16][17] Several triazolopyrazine-based BRD4 inhibitors have been developed. In this context, bromine substitution can serve a dual purpose. Firstly, it can form crucial halogen bonds within the acetyl-lysine binding pocket, enhancing affinity.[18] Secondly, it provides a vector for linking the core scaffold to a ligand for a ubiquitin ligase, creating a Proteolysis-Targeting Chimera (PROTAC) to induce degradation of the BRD4 protein.
Caption: Inhibition of BRD4-mediated transcription by a triazolopyrazine.
Conclusion and Future Outlook
The strategic incorporation of bromine into triazolopyrazine derivatives is a powerful and validated approach in modern drug discovery. Its ability to significantly enhance potency and selectivity, primarily through the formation of halogen bonds, makes it a go-to strategy for medicinal chemists. Furthermore, the synthetic tractability of brominated intermediates allows for extensive late-stage functionalization, enabling the exploration of vast chemical space and the development of novel therapeutic modalities like PROTACs. As our understanding of non-covalent interactions continues to deepen, the rational design and application of brominated triazolopyrazines will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.
References
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science.
- Introducing bromine to the molecular structure as a strategy for drug design. (2024).
- Introducing bromine to the molecular structure as a strategy for drug design. (2024).
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiprolifer
- The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical.
- Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar.
- TRIAZOLOPYRAZINE DERIVATIVES AS BRD4 INHIBITORS. (2014).
- Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed Central.
- Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. (2023).
- A Structural Perspective On Halogens In Protein Ligand Binding Mechanisms. (2023). TSI Journals.
- New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2021). Journal of Molecular Structure.
- Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2006). PubMed.
- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025).
- Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. (2013). Semantic Scholar.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed.
- Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the. (2021).
- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). PubMed.
- Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2018).
- Interplay of halogen bonding and solvation in protein–ligand binding. (2024). PubMed Central.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity rel
- Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. (2021). PubMed Central.
- Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. (2025).
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers.
- Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. (2006).
- Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists. (2009). PubMed.
-
Synthesis of pyrazolo[1,5-a][1][8][9]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed.
- An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. (2025). PubMed Central.
- The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (2019). ScienceDirect.
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][8][9]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). PubMed.
- Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. (2020). EnamineStore.
- JAK inhibitors in 2019, synthetic review in 10 points. (2019). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 13. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 15. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Bromo-triazolo[4,3-a]pyrazine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold,[1][2][3]triazolo[4,3-a]pyrazine, represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[4][5][6] The strategic incorporation of a bromine atom at the 6-position not only provides a versatile handle for synthetic diversification but also enhances the potential for potent and selective interactions with biological targets.[2] This technical guide provides an in-depth exploration of the potential therapeutic targets of 6-Bromo-triazolo[4,3-a]pyrazine and its derivatives, offering a roadmap for researchers in the field of drug discovery. We will delve into the established targets of this scaffold, present detailed methodologies for target identification and validation, and discuss the downstream cellular consequences of target engagement.
Part 1: The Known Target Landscape of the Triazolo[4,3-a]pyrazine Scaffold
The versatility of the triazolo[4,3-a]pyrazine core has led to the development of inhibitors for several key therapeutic targets, primarily in the realms of oncology and beyond.
Kinase Inhibition: A Primary Avenue of Investigation
Kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The triazolo[4,3-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
-
c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a pivotal role in cell proliferation, migration, and invasion.[5][7] Aberrant c-Met signaling is a known driver in numerous cancers.[5] Several studies have demonstrated that derivatives of the[1][2][3]triazolo[4,3-a]pyrazine scaffold are potent inhibitors of c-Met kinase.[2][8][9] For instance, a derivative, compound 17l , exhibited an IC50 value of 26.00 nM against c-Met.[2][8]
-
VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Dual inhibition of both c-Met and VEGFR-2 is an attractive strategy to combat cancer through complementary mechanisms.[8] The aforementioned compound 17l also demonstrated inhibitory activity against VEGFR-2 with an IC50 of 2.6 µM.[2][8]
PARP Inhibition: Targeting DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage repair pathway.[3] PARP inhibitors have emerged as a successful class of anti-cancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3] Recent research has identified[1][2][3]triazolo[4,3-a]pyrazine derivatives as a novel class of potent PARP1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[3]
Other Potential Avenues
The biological activity of the triazolo[4,3-a]pyrazine scaffold extends beyond oncology. Studies have reported derivatives with:
-
Antimicrobial Activity: Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.[4][12][13]
-
Phosphodiesterase (PDE) Inhibition: Derivatives of the related pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine scaffold have been identified as potent inhibitors of PDE2, a potential target for cognitive disorders.[14]
The following table summarizes the inhibitory activities of selected[1][2][3]triazolo[4,3-a]pyrazine derivatives against various targets and cell lines.
| Compound/Derivative | Target | IC50 | Cell Line | Antiproliferative IC50 | Reference |
| 17l | c-Met | 26.00 nM | A549 (lung) | 0.98 ± 0.08 µM | [8] |
| MCF-7 (breast) | 1.05 ± 0.17 µM | [2][8] | |||
| HeLa (cervical) | 1.28 ± 0.25 µM | [2][8] | |||
| VEGFR-2 | 2.6 µM | [2][8] | |||
| 22i | c-Met | 48 nM | A549 (lung) | 0.83 ± 0.07 µM | [9] |
| MCF-7 (breast) | 0.15 ± 0.08 µM | [9] | |||
| HeLa (cervical) | 2.85 ± 0.74 µM | [9] | |||
| 19k | PARP1 | < 4.1 nM | MDA-MB-436 (BRCA1-/-) | < 1.9 nM | [3] |
| Capan-1 (BRCA2-/-) | < 21.6 nM | [3] | |||
| Resistant Capan-1 | < 0.3 nM | [3] | |||
| 2e | S. aureus | MIC: 32 µg/mL | [4] | ||
| E. coli | MIC: 16 µg/mL | [4][13] |
Part 2: A Practical Guide to Target Identification and Validation
Identifying the specific molecular targets of a bioactive compound like 6-Bromo-triazolo[4,3-a]pyrazine is a critical step in drug development. This section provides detailed experimental workflows for target identification and subsequent validation.
Target Identification Strategies
A combination of computational and experimental approaches can be employed to identify potential protein targets.
While not a primary focus of this guide, it is worth noting that computational methods such as molecular docking and pharmacophore modeling can be used to screen libraries of known protein structures to predict potential binding partners for 6-Bromo-triazolo[4,3-a]pyrazine. This can help to prioritize experimental efforts.
Affinity chromatography is a powerful and widely used technique for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[15][16][17]
Caption: Workflow for small molecule target identification using affinity chromatography.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of 6-Bromo-triazolo[4,3-a]pyrazine that incorporates a linker arm and an affinity tag, such as biotin. The linker should be of sufficient length to minimize steric hindrance.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize the probe.
-
Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest under non-denaturing conditions.
-
Incubation: Incubate the cell lysate with the probe-immobilized beads. A control incubation with beads lacking the probe should be run in parallel to identify non-specific binders.
-
Washing: Wash the beads extensively with a suitable buffer to remove proteins that are not specifically bound to the probe.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by competing with an excess of the free, untagged 6-Bromo-triazolo[4,3-a]pyrazine, or by using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or SYPRO Ruby). Excise protein bands that are unique to the probe-treated sample and identify them using mass spectrometry (e.g., LC-MS/MS).
Target Validation: Confirming Engagement and Functional Effects
Once potential targets have been identified, it is crucial to validate the interaction and its functional consequences.
CETSA is a powerful method to confirm that a compound binds to its target protein in intact cells.[18][19][20][21][22] The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with 6-Bromo-triazolo[4,3-a]pyrazine or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the soluble target protein in each sample using a specific detection method, such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
For targets that are enzymes, such as kinases or PARP, direct inhibition of their activity can be measured using in vitro assays.
Experimental Protocol: c-Met Kinase Inhibition Assay [5][13][23][24][25]
-
Reaction Setup: In a 96-well plate, combine recombinant c-Met kinase, a suitable substrate (e.g., a synthetic peptide), and varying concentrations of 6-Bromo-triazolo[4,3-a]pyrazine.
-
Initiation: Start the kinase reaction by adding ATP.
-
Detection: After a defined incubation period, measure the amount of product formed. This can be done using various methods, such as detecting the amount of ADP produced (e.g., using ADP-Glo™) or by using a phospho-specific antibody to detect the phosphorylated substrate.
-
IC50 Determination: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
A similar protocol can be adapted for VEGFR-2 kinase inhibition assays .[10][11][26][27][28]
Experimental Protocol: PARP1 Inhibition Assay [29][30][31][32]
-
Reaction Setup: In a 96-well plate coated with histones (a PARP1 substrate), add recombinant PARP1, activated DNA, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding NAD+, the substrate for PARP1.
-
Detection: After incubation, detect the amount of poly(ADP-ribose) (PAR) generated using an anti-PAR antibody in an ELISA-based format.
-
IC50 Determination: Calculate the IC50 value as described for the kinase assay.
Validating that target engagement leads to a functional cellular response is a critical final step.
Western Blotting for Signaling Pathway Analysis [6][7][33][34]
Western blotting can be used to assess the phosphorylation status of the target protein and downstream signaling components. For example, to confirm c-Met inhibition, cells can be stimulated with HGF in the presence or absence of 6-Bromo-triazolo[4,3-a]pyrazine, and the levels of phosphorylated c-Met and downstream effectors like Akt and ERK can be measured.
Caption: General workflow for Western blotting analysis.
Cell Cycle Analysis by Flow Cytometry [3][12][14][35][36]
Inhibition of proteins involved in cell proliferation, such as c-Met, can lead to cell cycle arrest. This can be analyzed by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound for a desired period (e.g., 24-48 hours).
-
Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase to remove RNA and then stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays [1][2][4][8][9]
Induction of apoptosis (programmed cell death) is a desired outcome for many anti-cancer agents. The externalization of phosphatidylserine (PS) is an early marker of apoptosis and can be detected using Annexin V.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compound for a specified time.
-
Staining: Harvest the cells and resuspend them in a binding buffer containing fluorescently labeled Annexin V and propidium iodide (PI). Annexin V binds to exposed PS on the surface of apoptotic cells, while PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. This allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Part 3: Signaling Pathways and Therapeutic Implications
The inhibition of targets like c-Met, VEGFR-2, and PARP1 by 6-Bromo-triazolo[4,3-a]pyrazine derivatives has significant therapeutic implications.
Caption: Simplified signaling pathways targeted by 6-Bromo-triazolo[4,3-a]pyrazine derivatives.
By inhibiting the c-Met and VEGFR-2 pathways, these compounds can simultaneously block tumor cell growth and the formation of new blood vessels that supply the tumor. The inhibition of PARP1 offers a distinct therapeutic strategy, particularly for cancers with specific genetic vulnerabilities. The ability of this scaffold to be tailored to target different key cellular pathways underscores its significant potential in the development of novel therapeutics.
Conclusion
6-Bromo-triazolo[4,3-a]pyrazine and its derivatives represent a promising class of compounds with the potential to target multiple key players in cancer and other diseases. This guide has provided a comprehensive overview of the known targets of this scaffold and detailed, actionable protocols for the identification and validation of new therapeutic targets. By employing a systematic approach that combines affinity-based target identification with rigorous biophysical and cellular validation assays, researchers can effectively unlock the full therapeutic potential of this versatile chemical scaffold. The continued exploration of the structure-activity relationships within this compound class is likely to yield novel and potent therapeutic agents for a range of unmet medical needs.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]
-
He, J., et al. (2023). Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry, 261, 115709. [Link]
-
Li, Y., et al. (2022). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 46(36), 17441-17453. [Link]
-
Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7891. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 19, 2026, from [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Small Molecule Target Identification Using Photo-Affinity Chromatography. (2019). Methods in Enzymology, 622, 347-374. [Link]
-
PARP1 Activity Assay. (n.d.). Tulip Biolabs. Retrieved January 19, 2026, from [Link]
-
Small molecule target identification using photo-affinity chromatography. (2019). Methods in Enzymology, 622, 347-374. [Link]
-
Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. Retrieved January 19, 2026, from [Link]
-
c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2022). Methods in Molecular Biology, 2557, 137-147. [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols, 6(3), 102549. [Link]
-
MET Kinase Assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2446-2457. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2446-2457. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1470, 247-264. [Link]
-
High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. (2021). Methods in Molecular Biology, 2349, 145-157. [Link]
-
Affinity-based target identification for bioactive small molecules. (2012). MedChemComm, 3(2), 151-159. [Link]
-
Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. (2011). Journal of Biological Chemistry, 286(20), 17898-17909. [Link]
-
Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology, 5(1), 105-115. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
-
Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020). Analytical Chemistry, 92(16), 11048-11055. [Link]
-
Western blot analysis detection of c-Met expression. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Scientific Reports, 11(1), 11333. [Link]
-
In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dhplab.nd.edu [dhplab.nd.edu]
- 18. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. researchgate.net [researchgate.net]
- 29. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 30. bellbrooklabs.com [bellbrooklabs.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. resources.rndsystems.com [resources.rndsystems.com]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 34. researchgate.net [researchgate.net]
- 35. bio-protocol.org [bio-protocol.org]
- 36. wp.uthscsa.edu [wp.uthscsa.edu]
A Technical Guide to the Preliminary Bioactivity Investigation of 6-Bromo-triazolo[4,3-a]pyrazine
Audience: Researchers, scientists, and drug development professionals
Abstract: The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[2] Its derivatives are known to exhibit a wide spectrum of therapeutic activities, including antibacterial, antidiabetic, and anticancer properties.[4] This guide focuses on the 6-bromo substituted analogue, a key synthetic intermediate where the bromine atom serves as a versatile handle for introducing further chemical diversity, particularly in the development of kinase inhibitors.[5][6] We present a structured, field-proven approach for the preliminary in vitro bioactivity screening of this compound and its derivatives. This document provides not only step-by-step protocols for key assays but also the underlying scientific rationale to empower researchers in making informed decisions during early-stage drug discovery.
Introduction: The Strategic Importance of the 6-Bromo-triazolo[4,3-a]pyrazine Scaffold
The triazolo[4,3-a]pyrazine core is a bioisostere of purines and has gained significant attention as a key template for therapeutic agents.[4] Its rigid, planar structure and distribution of nitrogen atoms facilitate critical interactions with various biological targets. The true value of the 6-Bromo-triazolo[4,3-a]pyrazine intermediate lies in its synthetic potential. The bromine atom at the 6-position is ripe for functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the optimization of target engagement.[5]
Given the established bioactivity profile of the parent scaffold, a preliminary investigation into novel 6-substituted derivatives logically prioritizes two key therapeutic areas: oncology and infectious diseases.
-
Kinase Inhibition: Many triazolopyrazine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[5] Specifically, the scaffold has been successfully employed to develop inhibitors of c-Met and VEGFR-2, two kinases implicated in tumor growth and metastasis.[7][8]
-
Antimicrobial Activity: Nitrogen-containing heterocycles are a cornerstone of antimicrobial drug discovery.[2] Triazolopyrazine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to first-line antibiotics like ampicillin.[1][2][9]
This guide outlines a tiered screening cascade designed to efficiently characterize the bioactivity of novel compounds derived from the 6-bromo precursor.
Chapter 1: A Tiered Strategy for Bioactivity Screening
A successful preliminary investigation must be both comprehensive and resource-efficient. We advocate for a tiered approach that begins with a broad assessment of cytotoxicity before progressing to more specific, mechanism-of-action assays. This ensures that overtly toxic compounds are eliminated early and that resources are focused on candidates with a promising therapeutic window.
Caption: High-level workflow for preliminary bioactivity screening.
Chapter 2: Foundational Analysis - In Vitro Cytotoxicity Profiling
Before investigating a specific mechanism, it is crucial to understand a compound's general effect on cell health. A potent kinase inhibitor is of little use if it indiscriminately kills all cells at the same concentration. We recommend a multiplexed assay that simultaneously measures cytotoxicity and viability for a more robust dataset.
Causality Behind the Choice of Assay: Why Not MTT?
The traditional MTT assay, a colorimetric method, is widely used but can be prone to artifacts. Certain chemical structures, including polyphenols, can directly reduce the tetrazolium salt, leading to false-positive results (overestimation of viability).[10] Modern luminescent assays offer higher sensitivity and fewer compound interference issues.[10] The CellTox™ Green Cytotoxicity Assay , which measures the release of a dead-cell protease, provides a direct readout of membrane integrity loss—a hallmark of cytotoxicity.[11] Multiplexing this with the CellTiter-Glo® Cell Viability Assay , which quantifies ATP as an indicator of metabolic activity, provides a powerful internal control.[12][13]
Experimental Protocol: Multiplexed Cytotoxicity/Viability Assay
This protocol is designed for a 96-well plate format but can be scaled.
1. Cell Plating: a. Culture a relevant cancer cell line (e.g., A549 lung carcinoma, known to be sensitive to c-Met inhibitors) to ~80% confluency.[8] b. Harvest cells and perform a cell count to determine viability and concentration. c. Seed 5,000-10,000 cells per well in 90 µL of complete culture medium in a white-walled, clear-bottom 96-well plate. d. Include "no cell" control wells containing 90 µL of medium only for background subtraction. e. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
2. Compound Preparation and Dosing: a. Prepare a 10 mM stock solution of the 6-Bromo-triazolo[4,3-a]pyrazine derivative in DMSO. b. Create a 10-point, 3-fold serial dilution series of the compound in complete culture medium. The final top concentration should be chosen based on expected potency (e.g., 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. c. Add 10 µL of the diluted compound (or vehicle control) to the appropriate wells. d. Incubate for 48-72 hours at 37°C, 5% CO₂.
3. Cytotoxicity Measurement (CellTox™ Green): a. Prepare the CellTox™ Green Reagent according to the manufacturer's protocol.[12] b. Add 15 µL of the reagent to each well. c. Mix gently on an orbital shaker for 2 minutes. d. Incubate for 15 minutes at room temperature, protected from light. e. Measure fluorescence (Ex: 485-500 nm, Em: 520-530 nm) using a plate reader. This is the "Dead Cell" signal.[13]
4. Viability Measurement (CellTiter-Glo®): a. Add 100 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture volume).[13] b. Place the plate on an orbital shaker for 5 minutes to induce lysis. c. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. d. Measure luminescence using a plate reader. This is the "Viable Cell" signal.
Caption: Principle of multiplexed viability/cytotoxicity assays.
Chapter 3: Mechanistic Screening I - Kinase Inhibition
If a compound demonstrates an acceptable cytotoxicity profile, the next step is to investigate its effect on a specific molecular target. Based on literature precedence for the triazolopyrazine scaffold, protein kinases are a high-priority target class.[14]
Causality Behind the Choice of Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the activity of virtually any ADP-generating enzyme.[15] It quantifies the amount of ADP produced during the kinase reaction. The signal is directly proportional to kinase activity, making inhibition easy to detect as a decrease in luminescence.[16] This assay is highly sensitive, robust, and less prone to interference than fluorescence-based methods.[16]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a screen against the c-Met kinase but can be adapted for others.
1. Reagent Preparation: a. Reconstitute recombinant human c-Met kinase, substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP according to supplier datasheets. b. Prepare a 2X Kinase Reaction Buffer containing DTT and any other required cofactors.
2. Compound Serial Dilution: a. Perform a 10-point serial dilution of the test compound in a 384-well plate, starting at a high concentration (e.g., 10 µM). Include a known c-Met inhibitor (e.g., Foretinib) as a positive control and a DMSO-only vehicle as a negative control ("100% activity").[8]
3. Kinase Reaction: a. In a separate 384-well white assay plate, combine the 2X Kinase Reaction Buffer, 2X c-Met enzyme, and 2X substrate. b. Initiate the reaction by adding 2X ATP. The final reaction volume is typically 5 µL.[17] c. Immediately add the serially diluted compounds from the source plate. d. Mix and incubate at room temperature for 60 minutes.
4. Signal Generation and Detection: a. Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates the remaining, unconsumed ATP.[15] b. Incubate at room temperature for 40 minutes. c. Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[17] d. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
Caption: Workflow of the ADP-Glo™ kinase inhibition assay.
Chapter 4: Mechanistic Screening II - Antimicrobial Susceptibility
Parallel to kinase screening, the compound's antimicrobial properties should be evaluated. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Causality Behind the Choice of Assay: Broth Microdilution
The broth microdilution method is a standardized, accurate, and widely used technique for determining MICs.[3][19] It is considered comparable to the gold-standard agar dilution method and allows for the simultaneous testing of multiple compounds against various microbial strains in a convenient microtiter plate format.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20]
1. Reagent and Culture Preparation: a. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). b. Culture bacterial strains overnight (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922). c. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
2. Compound Preparation: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 12. b. Prepare a 2X working stock of the test compound. Add 100 µL of this stock to column 1. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. d. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[3]
4. Reading and Interpreting Results: a. Following incubation, examine the plate for turbidity (cloudiness), which indicates bacterial growth.[3] b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Chapter 5: Data Presentation and Interpretation
Clear data presentation is essential for making sound decisions.
Table 1: Example Cytotoxicity and Kinase Inhibition Data
| Compound ID | Cell Line | Cytotoxicity IC50 (µM) | Kinase Target | Kinase Inhibition IC50 (nM) | Selectivity Index (Cytotox IC50 / Kinase IC50) |
| Tzp-Br-001 | A549 | > 50 | c-Met | 26.0 | > 1923 |
| Tzp-Br-002 | A549 | 15.2 | c-Met | 45.1 | 337 |
| Foretinib | A549 | 1.1 | c-Met | 15.0 | 73 |
A higher selectivity index is desirable, indicating the compound is much more potent against its target kinase than it is at causing general cell death.
Table 2: Example Antimicrobial MIC Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Tzp-Br-003 | 32 | 16 |
| Tzp-Br-004 | > 128 | 64 |
| Ampicillin | 0.5 | 8 |
Lower MIC values indicate higher potency. A promising hit would show low single-digit µg/mL activity.[2]
Conclusion and Forward Outlook
The 6-Bromo-triazolo[4,3-a]pyrazine scaffold represents a valuable starting point for the discovery of novel therapeutic agents. The systematic, tiered screening approach detailed in this guide provides a robust framework for an initial bioactivity investigation. By starting with a broad cytotoxicity assessment and progressing to targeted mechanistic assays for kinase inhibition and antimicrobial activity, research efforts can be efficiently focused on compounds with the highest potential. The data generated from these preliminary screens—IC50 and MIC values—will form the basis for initial structure-activity relationship (SAR) studies and guide the next phase of medicinal chemistry optimization toward a promising lead candidate.
References
A complete list of all sources cited within this guide.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC. (2023).
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed. (2023).
- Broth microdilution - Wikipedia.Wikipedia.
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Pubs.acs.org.
- New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry.Wiley Online Library.
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH. (2022). National Institutes of Health.
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed. National Institutes of Health.
- Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices.Oxford Academic.
- Antimicrobial Susceptibility Testing (Microdilution Technique).NC DNA Day Blog.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011).
-
6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. MySkinRecipes.
- ADP-Glo™ Kinase Assay Protocol.
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI.
- MultiTox-Glo Multiplex Cytotoxicity Assay.
- ADP-Glo(TM) Kinase Assay Quick Protocol.
- CellTox™ Green Cytotoxicity Assay.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.BPS Bioscience.
-
6-bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine. MySkinRecipes.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine | 1935422-57-3 | Benchchem [benchchem.com]
- 6. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MultiTox-Glo Multiplex Cytotoxicity Assay [worldwide.promega.com]
- 12. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.sg]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Methodological & Application
using 6-Bromo-triazolo[4,3-a]pyrazine in Suzuki coupling reactions
An Application Guide for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-[1][2]triazolo[4,3-a]pyrazine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the[1][2][3]triazolo[4,3-a]pyrazine Scaffold
The[1][2]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in modern medicinal chemistry. Its derivatives are known to possess a wide array of biological activities, including anti-bacterial, anti-malarial, and anti-diabetic properties.[3] This framework is a key structural component in numerous therapeutic agents currently under investigation and in marketed drugs.[4] The ability to strategically functionalize this core is paramount for developing new chemical entities (NCEs) with enhanced potency, selectivity, and pharmacokinetic profiles.
6-Bromo-[1][2]triazolo[4,3-a]pyrazine, in particular, serves as a versatile and crucial intermediate for these synthetic endeavors.[5][6] The bromine atom at the C6 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and widely adopted method.[7][8] This reaction facilitates the formation of a carbon-carbon bond, enabling the introduction of diverse aryl and heteroaryl moieties, a critical step in structure-activity relationship (SAR) studies and the synthesis of complex drug candidates, such as novel kinase inhibitors.[5][9][10]
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective use of 6-Bromo-[1][2]triazolo[4,3-a]pyrazine in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss critical parameters that ensure high-yield, reproducible outcomes.
Mechanistic Considerations: Navigating the Suzuki Coupling with a Nitrogen-Rich Heterocycle
The Suzuki-Miyaura reaction is a robust and versatile tool, but its application to electron-deficient, nitrogen-containing heterocycles like 6-Bromo-[1][2]triazolo[4,3-a]pyrazine requires careful consideration.[11][12] The fundamental catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices:
-
Oxidative Addition : This is often the rate-determining step.[15] A Pd(0) species inserts into the carbon-bromine bond of the triazolopyrazine ring. The electron-deficient nature of the pyrazine ring facilitates this step. However, the choice of a bulky, electron-rich phosphine ligand is critical. Ligands like SPhos or XPhos stabilize the palladium center and promote the high reaction rates needed, even at lower temperatures.[14][16]
-
Transmetalation : The organic moiety (R²) is transferred from the boron atom to the palladium complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[17] The choice of base (e.g., K₂CO₃, K₃PO₄) and the presence of water or protic solvents can significantly impact the efficiency of this transfer.[14]
-
Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the final product and regenerating the active Pd(0) catalyst.
Challenges with Nitrogen-Rich Heterocycles:
-
Catalyst Inhibition : The lone pairs on the pyrazine and triazole nitrogen atoms can coordinate to the palladium center, potentially deactivating the catalyst.[1] Using bulky phosphine ligands helps to prevent this inhibitory coordination and maintain catalytic activity.
-
Debromination : A common side reaction is the reduction of the C-Br bond, leading to the formation of the parent[1][2]triazolo[4,3-a]pyrazine. This can be mitigated by using highly active catalyst systems that promote the desired coupling at a much faster rate than the competing reduction pathway.[1][18]
Experimental Protocols and Workflow
The following protocols are designed as robust starting points. Optimization of specific parameters may be necessary depending on the electronic and steric nature of the boronic acid coupling partner.
Caption: General experimental workflow for Suzuki coupling reactions.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol is a classic and reliable method suitable for many common aryl and heteroaryl boronic acids.[19][20]
Materials:
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (various ratios)
Step-by-Step Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add 6-Bromo-[1][2]triazolo[4,3-a]pyrazine, the boronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C or use a microwave reactor set to the desired temperature.
-
Stir vigorously for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-substituted-[1][2]triazolo[4,3-a]pyrazine product.
Protocol 2: High-Activity Conditions for Challenging Substrates
This protocol employs modern Buchwald-type ligands, which are highly effective for coupling sterically hindered or electron-poor boronic acids and can often be performed at lower temperatures or with lower catalyst loadings.[16][18]
Materials:
-
Aryl/Heteroaryl boronic acid or ester (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) or a pre-catalyst like XPhos-Pd-G2 (0.02 eq)
-
Buchwald Ligand (e.g., XPhos, SPhos) (0.04 eq if using Pd(OAc)₂)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane or tert-Butanol
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
If not using a pre-catalyst, add Pd(OAc)₂ and the phosphine ligand to the reaction vessel. If using a pre-catalyst, add it directly.
-
Add the anhydrous solvent.
-
Heat the reaction to 80-100 °C and stir for 1-12 hours. For some highly active systems, reactions may proceed at room temperature.[16]
-
Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.
Data Summary: Optimizing Reaction Parameters
The choice of catalyst, base, and solvent is crucial for maximizing yield and minimizing side products. The following table summarizes common conditions reported for Suzuki couplings of similar N-heterocyclic bromides, providing a validated starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Field Insights |
| Catalyst System | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ is a workhorse but may require higher temperatures. dppf ligands offer good stability. Buchwald ligands (SPhos, XPhos) are highly active, tolerate a wide range of functional groups, and can reduce reaction times and temperatures.[14][16] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base often used with hindered substrates. Cs₂CO₃ is highly soluble in organic solvents and can accelerate reactions, but is more expensive.[2][19] |
| Solvent | Dioxane / H₂O | Toluene / EtOH | THF | Aprotic solvents like Dioxane and Toluene are common. The addition of a co-solvent like water or ethanol is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[2] |
| Temperature | 80 - 110 °C | 80 - 100 °C | Room Temp - 80 °C | Higher temperatures increase reaction rates but can also promote side reactions like debromination. Highly active catalysts can enable reactions at lower temperatures.[1][16] |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Crucial. The Pd(0) active catalyst is sensitive to oxidation by air, which will deactivate it. Thorough degassing of solvents and use of an inert atmosphere is mandatory for reproducibility. |
Conclusion and Best Practices
The Suzuki-Miyaura coupling of 6-Bromo-[1][2]triazolo[4,3-a]pyrazine is a powerful and reliable method for generating molecular diversity in drug discovery programs. Success hinges on a rational selection of reaction components based on the specific coupling partners involved.
Key Takeaways for Self-Validating Success:
-
Atmosphere is Non-Negotiable: Always use an inert atmosphere to protect the catalyst.
-
Start with a Known System: For a new boronic acid, begin with a reliable, well-documented catalyst system like Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
-
Escalate Activity for Challenges: If yields are low or the reaction is sluggish, switch to a more active system using a Buchwald ligand (e.g., XPhos, SPhos) and a stronger base (e.g., K₃PO₄).
-
Monitor for Side Products: Keep an eye out for debromination of the starting material, which indicates the reaction conditions may be too harsh or the catalyst is not active enough.
-
Purity of Reagents Matters: Ensure the boronic acid is of high quality, as impurities can inhibit the reaction. Boronic acids can dehydrate to form boroxines, which are often less reactive.
By applying these principles and protocols, researchers can confidently and efficiently utilize 6-Bromo-[1][2]triazolo[4,3-a]pyrazine as a gateway to novel and potentially therapeutic molecules.
References
-
Al-dujaili, A. H., & Al-Amiery, A. A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - one. RSC Advances. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society. [Link]
-
Chen, W., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
Dou, G., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
-
Garg, N. K. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link] - Note: While a direct link was not found in the search, this is a canonical review on C-C coupling. A more general search result on Suzuki coupling is used for the URL.
-
MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-[1][2]triazolo[4,3-a]pyrazine. MySkinRecipes. [Link]
-
Oldenhuis, N. J., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Singh, S., & Singh, P. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Zhang, H., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Note: Synthesis and Evaluation of Potent c-Met Kinase Inhibitors from a 6-Bromo-triazolo[4,3-a]pyrazine Scaffold
Application Note: Synthesis and Evaluation of Potent c-Met Kinase Inhibitors from a 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Scaffold
Abstract
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a clinically validated target in oncology. Its dysregulation is implicated in the progression and metastasis of numerous cancers. This document provides a comprehensive guide for the synthesis and evaluation of potent c-Met kinase inhibitors, utilizing 6-Bromo-[1][2]triazolo[4,3-a]pyrazine as a key intermediate. The triazolopyrazine scaffold is a well-established pharmacophore in the design of both Type I and Type II c-Met inhibitors, offering a stable and synthetically tractable core.[3] This guide details the synthetic rationale, step-by-step protocols for chemical synthesis and biological characterization, and data interpretation, aimed at researchers and professionals in drug discovery and development.
Introduction: The Rationale for Targeting c-Met with Triazolopyrazines
The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, migration, and invasion.[1] Aberrant c-Met signaling is a key driver in many human cancers, making it an attractive therapeutic target.[1] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain have shown significant promise.
The[1][2]triazolo[4,3-a]pyrazine core is a privileged scaffold for c-Met inhibitors due to its ability to form key interactions within the kinase hinge region.[3][4] The bromine atom at the 6-position of this scaffold serves as a versatile synthetic handle, allowing for the introduction of diverse aryl or heteroaryl moieties through cross-coupling reactions, such as the Suzuki coupling.[5] This modularity enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This application note will focus on a synthetic strategy that leverages this key intermediate to generate a library of potential c-Met inhibitors.
Synthetic Strategy and Protocols
The overall synthetic strategy involves the initial construction of the 6-Bromo-[1][2]triazolo[4,3-a]pyrazine core, followed by its diversification via Suzuki coupling to introduce various substituents. Subsequent modifications can be made to other positions of the scaffold to fine-tune the inhibitor's properties.
Synthesis of the Key Intermediate: 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
While the direct synthesis of 6-Bromo-[1][2]triazolo[4,3-a]pyrazine is not explicitly detailed in the search results, a highly analogous synthesis of 6-chloro-[1][2]triazolo[4,3-a]pyrazine from 2,3-dichloropyrazine is described.[3] We will adapt this established protocol, starting with the commercially available 2,3-dibromopyrazine.
Protocol 2.1.1: Synthesis of 2-Bromo-3-hydrazinylpyrazine
-
To a solution of 2,3-dibromopyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-bromo-3-hydrazinylpyrazine.
Protocol 2.1.2: Synthesis of 6-Bromo-[1][2]triazolo[4,3-a]pyrazine
-
Suspend 2-bromo-3-hydrazinylpyrazine (1.0 eq) in triethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux (approximately 120-130 °C) for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-Bromo-[1][2]triazolo[4,3-a]pyrazine.
Diversification via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C6 position is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl groups, which can occupy the hydrophobic pocket of the c-Met kinase domain.
Protocol 2.2.1: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine 6-Bromo-[1][2]triazolo[4,3-a]pyrazine (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Synthetic Workflow
Caption: Synthetic route to c-Met inhibitors.
Biological Evaluation Protocols
The synthesized compounds should be evaluated for their ability to inhibit c-Met kinase activity and their anti-proliferative effects in cancer cell lines.
In Vitro c-Met Kinase Inhibition Assay
This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of c-Met. A common method is a radiometric assay or a fluorescence-based assay.
Protocol 3.1.1: Radiometric c-Met Kinase Assay
-
Prepare a reaction mixture containing recombinant human c-Met kinase, a suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1), and [γ-³³P]ATP in a kinase buffer.
-
Add varying concentrations of the test compounds (typically from a DMSO stock solution) to the reaction mixture.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter paper and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Anti-proliferative Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on c-Met signaling.
Protocol 3.2.1: MTT Assay in a c-Met Dependent Cell Line (e.g., A549)
-
Seed a c-Met overexpressing cancer cell line (e.g., A549 human lung adenocarcinoma cells) into a 96-well plate and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of the synthesized compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Diagram: Biological Evaluation Workflow
Caption: Workflow for biological evaluation.
Data Presentation and Interpretation
The results from the biological assays should be tabulated to facilitate SAR analysis.
Table 1: Biological Activity of Synthesized c-Met Inhibitors
| Compound ID | R-group (from Suzuki Coupling) | c-Met Kinase IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) |
| Ref-1 | Foretinib | 26.00[3] | 0.98[3] |
| Ref-2 | PF-04217903 | ~6-7[2] | - |
| Cmpd-1 | Phenyl | Data to be generated | Data to be generated |
| Cmpd-2 | 4-Fluorophenyl | Data to be generated | Data to be generated |
| Cmpd-3 | 3-Pyridyl | Data to be generated | Data to be generated |
| Cmpd-4 | 1-Methyl-1H-pyrazol-4-yl | Data to be generated | Data to be generated |
Note: Reference data is included for comparison.
Interpretation of Results:
-
Potency: A lower IC₅₀ value indicates a more potent inhibitor.
-
Structure-Activity Relationship (SAR): By comparing the IC₅₀ values of compounds with different R-groups, one can deduce the structural features that are important for c-Met inhibition. For example, the introduction of a fluorine atom on a phenyl ring has been shown to be favorable for anti-proliferative activity in some cases.[3]
-
Cellular vs. Enzymatic Activity: A significant drop-off in potency from the kinase assay to the cellular assay may indicate poor cell permeability or off-target effects.
Conclusion
The use of 6-Bromo-[1][2]triazolo[4,3-a]pyrazine as a starting material provides a robust and versatile platform for the synthesis of novel c-Met kinase inhibitors. The synthetic protocols outlined in this application note, coupled with the biological evaluation methods, offer a clear pathway for the discovery and optimization of potent anti-cancer agents. The modularity of the Suzuki coupling allows for the systematic exploration of chemical space, facilitating the identification of lead compounds with desirable pharmacological profiles.
References
-
ResearchGate. (2025). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. Available at: [Link]
-
ResearchGate. (2025). Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available at: [Link]
-
PubMed. (2009). Enzymatic characterization of c-Met receptor tyrosine kinase oncogenic mutants and kinetic studies with aminopyridine and triazolopyrazine inhibitors. Available at: [Link]
-
PubMed. (n.d.). Discovery of novel 1,2,4-triazolo-1,2,4-triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Available at: [Link]
-
ACS Publications. (n.d.). Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. Available at: [Link]
-
PubMed. (2008). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Available at: [Link]
-
Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic characterization of c-Met receptor tyrosine kinase oncogenic mutants and kinetic studies with aminopyridine and triazolopyrazine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of VEGFR-2 Inhibitors Utilizing a 6-Bromo-triazolo[4,3-a]pyrazine Scaffold
Application Notes and Protocols for the Development of VEGFR-2 Inhibitors Utilizing a 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Scaffold
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors based on the versatile 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine scaffold. This document outlines the strategic rationale, detailed synthetic protocols, and robust methodologies for in vitro and in vivo characterization, empowering research teams to accelerate their drug discovery programs.
The Strategic Imperative for Targeting VEGFR-2 in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological development and the progression of numerous diseases, most notably cancer.[4][5] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal mediators of this complex process.[3][6] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling pathways.[1][3] These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, survival, and enhanced vascular permeability – all hallmarks of angiogenesis.[1][6]
In the context of oncology, tumors exploit this signaling axis to establish a dedicated blood supply, which is crucial for their growth, survival, and metastasis.[1][7] Consequently, inhibiting the kinase activity of VEGFR-2 has emerged as a clinically validated and highly effective anti-cancer strategy.[8][9] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 have demonstrated significant therapeutic success.[8][9]
The 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Scaffold: A Privileged Starting Point
The[1][2][3]triazolo[4,3-a]pyrazine core is a promising scaffold for the development of kinase inhibitors due to its unique structural and electronic properties that facilitate favorable interactions within the ATP-binding pocket of kinases.[3][10] The strategic incorporation of a bromine atom at the 6-position of this scaffold provides a crucial chemical handle for diversification through modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space and the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine intermediate is a valuable building block for generating a library of novel VEGFR-2 inhibitors.[11]
Workflow for VEGFR-2 Inhibitor Development
Caption: A streamlined workflow for the development of VEGFR-2 inhibitors.
Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Derivatives
The synthesis of the target inhibitors commences with the preparation of the key 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine intermediate, followed by diversification.
Protocol 3.1: Synthesis of 8-Chloro-6-bromo-[1][2][3]triazolo[4,3-a]pyrazine
This protocol is adapted from established synthetic routes for related triazolopyrazines.[3][6]
Step 1: Synthesis of 2-Hydrazinyl-3,5-dibromopyrazine
-
To a solution of 2,3,5-tribromopyrazine in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture at 80°C for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-hydrazinyl-3,5-dibromopyrazine.
Step 2: Cyclization to form 6,8-Dibromo-[1][2][3]triazolo[4,3-a]pyrazine
-
Dissolve 2-hydrazinyl-3,5-dibromopyrazine in triethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under vacuum.
-
The resulting solid can be purified by recrystallization or column chromatography.
Step 3: Selective Chlorination to yield 8-Chloro-6-bromo-[1][2][3]triazolo[4,3-a]pyrazine
-
This step involves a selective halogen exchange, which can be challenging and requires careful optimization. One approach is to use a chloride source like copper(I) chloride in a suitable solvent.
-
Alternatively, a more controlled synthesis might involve starting with a differently substituted pyrazine.
Note: The synthesis of this specific intermediate may require significant optimization. Researchers should consult the organic synthesis literature for analogous transformations.
Protocol 3.2: Diversification via Suzuki Cross-Coupling
The 6-bromo position is ideal for introducing a variety of aryl and heteroaryl moieties to explore the structure-activity relationship (SAR).
-
To a degassed mixture of 8-chloro-6-bromo-[1][2][3]triazolo[4,3-a]pyrazine, the desired boronic acid or boronate ester (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a suitable solvent (e.g., dioxane/water or DME), add a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
In Vitro Evaluation of VEGFR-2 Inhibitory Activity
A tiered approach to in vitro testing is recommended to efficiently identify potent and selective inhibitors.
Protocol 4.1: VEGFR-2 Kinase Assay (Biochemical)
This assay directly measures the inhibition of the VEGFR-2 kinase domain. Luminescence-based ATP consumption assays are a common and robust method.[2]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® MAX reagent
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and the PTK substrate.
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Add 5 µL of the diluted test compounds to the respective wells. For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with DMSO. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
Data Analysis: Calculate the percent inhibition relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Data for VEGFR-2 Kinase Inhibition
| Compound ID | R¹ Group (at C6) | VEGFR-2 IC₅₀ (nM) |
| Lead-01 | 4-fluoro-phenyl | 15.2 |
| Lead-02 | 3-methoxy-phenyl | 28.7 |
| Lead-03 | Pyridin-4-yl | 8.9 |
| Sorafenib | (Reference) | 3.1 |
Protocol 4.2: Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the ability of the compounds to inhibit the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basal Medium (for starvation)
-
VEGF-A
-
Test compounds
-
Cell proliferation reagent (e.g., CellTiter-Glo® or MTS)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in basal medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compounds in the presence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL).
-
Include controls for unstimulated cells (basal medium only) and stimulated cells (VEGF-A only).
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
Data Analysis: Calculate the percent inhibition of VEGF-A-stimulated proliferation and determine the IC₅₀ values.
Protocol 4.3: HUVEC Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.[4][11]
Materials:
-
HUVECs
-
Basement Membrane Extract (e.g., Matrigel®)
-
Endothelial Cell Basal Medium
-
Test compounds
-
96-well plates
Procedure:
-
Thaw the Basement Membrane Extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Allow the gel to polymerize at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in basal medium containing the test compounds at various concentrations.
-
Seed the HUVEC suspension onto the polymerized gel.
-
Incubate at 37°C for 4-18 hours.
-
Visualize the formation of tubular networks using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Data Analysis: Compare the tube formation in the presence of inhibitors to the vehicle control. Determine the concentration at which a significant inhibition of tube formation is observed.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine scaffold allows for the elucidation of the SAR, guiding the design of more potent and selective inhibitors.
Key Considerations for SAR:
-
The 6-position: The nature of the aryl or heteroaryl group introduced at this position is critical for potency. Electron-withdrawing or electron-donating substituents on this ring can significantly impact activity. For example, the introduction of a fluorine atom on a phenyl ring has been shown to be favorable for antiproliferative activity in some triazolopyrazine derivatives.[3]
-
The 8-position: The chloro group at this position can also be modified to explore interactions with the hinge region of the kinase.
-
Other positions: Substitutions at other positions of the triazolopyrazine core can influence solubility, metabolic stability, and off-target activities.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling cascade by a triazolopyrazine derivative.
In Vivo Evaluation
Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Protocol 6.1: Mouse Xenograft Tumor Model
-
Implant human tumor cells (e.g., those known to overexpress VEGF) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess microvessel density).
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group. Calculate the tumor growth inhibition (TGI).
Conclusion
The 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine scaffold represents a highly promising starting point for the development of novel and potent VEGFR-2 inhibitors. The synthetic accessibility of this core, coupled with the robust in vitro and in vivo assays outlined in these application notes, provides a clear and efficient path for the identification and optimization of lead candidates. A thorough understanding of the SAR and the underlying biology of the VEGFR-2 signaling pathway will be paramount to the success of these drug discovery efforts.
References
-
Shibuya, M. (2001). Vascular Endothelial Growth Factor Receptor-2: its Role in Angiogenesis and Tumor Progression. Journal of Histochemistry & Cytochemistry, 49(4), 419-420. [Link]
-
Song, H., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6529. [Link]
-
Aziz, A., et al. (2016). Recent updates on the discovery of VEGFR-2 inhibitors as anti-angiogenic agents. European Journal of Medicinal Chemistry, 123, 646-671. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868988. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10. [Link]
-
Gilchrist, T. L., & Rees, C. W. (1969). The Chemistry of Heterocyclic Compounds. Journal of the Chemical Society C: Organic, 769-775. [Link]
-
Abou El Ella, D. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1145-1161. [Link]
-
Request PDF. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR‐2. [Link]
-
Creative Bioarray. Cell Angiogenesis Assays. [Link]
-
Wang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]
-
MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2022). International Journal of Molecular Sciences, 23(15), 8497. [Link]
-
JoVE. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. [Link]
-
Google Patents. Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride.
-
Baammi, S., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11. [Link]
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][6][8]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). European Journal of Medicinal Chemistry, 67, 325-334. [Link]
-
8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. (1995). Journal of Medicinal Chemistry, 38(18), 3676-3679. [Link]
-
Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (2021). New Journal of Chemistry, 45(34), 15485-15501. [Link]
-
Corning. Protocol: Endothelial Cell Tube Formation Assay. [Link]
-
b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (2023). Scientific Reports, 13(1), 10839. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules, 27(15), 4703. [Link]
-
Abou El Ella, D. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1145-1161. [Link]
-
The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. (1975). Journal of Heterocyclic Chemistry, 12(4), 817-819. [Link]
-
Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry, 14(2), 205-231. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2017). Journal of Cell Communication and Signaling, 11(1), 37-43. [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (2007). Seminars in Thrombosis and Hemostasis, 33(7), 686-693. [Link]
-
Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016). [Link]
-
Reaction Biology. Angiogenesis Assay Service for Drug Discovery. [Link]
-
ibidi. Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. [Link]
-
Song, H., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6529. [Link]
Sources
- 1. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Derivatization of 6-Bromo-triazolo[4,3-a]pyrazine
Application Notes and Protocols for the Synthesis and Derivatization of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
Introduction: The Strategic Importance of the[1][2][3]triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this scaffold have shown significant potential as kinase inhibitors for oncology, antibacterial agents, and modulators of various cellular signaling pathways.[3][4] The strategic introduction of a bromine atom at the 6-position transforms this core into a versatile intermediate, 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, opening a gateway for extensive chemical modifications through modern cross-coupling reactions. This bromine atom acts as a synthetic handle, enabling the precise installation of a wide array of aryl, heteroaryl, and amino substituents, thus allowing for the systematic exploration of the chemical space around the core to optimize biological activity and pharmacokinetic properties.
This application note provides detailed, field-proven protocols for the synthesis of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine intermediate and its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the procedures but also to adapt and troubleshoot them for their specific research needs.
Part 1: Synthesis of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Core
The synthesis of the 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine core is efficiently achieved in a two-step sequence starting from the commercially available 2,5-dibromopyrazine. The first step involves a nucleophilic aromatic substitution to introduce a hydrazine moiety, followed by a cyclization to form the fused triazole ring.
Logical Workflow for Core Synthesis
Caption: Synthetic workflow for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
Step 1: Synthesis of 5-Bromo-2-hydrazinopyrazine
This initial step relies on the differential reactivity of the two bromine atoms on the pyrazine ring. The presence of the two ring nitrogens activates the halide positions towards nucleophilic aromatic substitution. Hydrazine, a potent nucleophile, displaces one of the bromine atoms. The reaction is typically performed in a protic solvent which helps to solvate the ionic intermediates and facilitate the reaction.
Protocol 1: Synthesis of 5-Bromo-2-hydrazinopyrazine
| Reagent/Parameter | Quantity/Value | Moles (equiv.) | Notes |
| 2,5-Dibromopyrazine | 10.0 g | 42.0 mmol (1.0) | Starting material. |
| Ethanol | 100 mL | - | Solvent. |
| Hydrazine hydrate (~64%) | 8.2 mL | 168 mmol (4.0) | Nucleophile. A significant excess is used to favor monosubstitution and drive the reaction to completion. |
| Temperature | Reflux (~78 °C) | - | To provide sufficient energy for the substitution reaction. |
| Reaction Time | 12-16 hours | - | Monitor by TLC until consumption of starting material. |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromopyrazine (10.0 g, 42.0 mmol) and ethanol (100 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add hydrazine hydrate (8.2 mL, 168 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of cold deionized water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to afford 5-bromo-2-hydrazinopyrazine as a pale yellow solid.
Step 2: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
The second step is an acid-catalyzed condensation and cyclization reaction. The hydrazino group of the intermediate reacts with triethyl orthoformate, which serves as a one-carbon electrophile. The reaction proceeds through the formation of a hydrazone-like intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to form the stable, aromatic triazole ring.
Protocol 2: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
| Reagent/Parameter | Quantity/Value | Moles (equiv.) | Notes |
| 5-Bromo-2-hydrazinopyrazine | 7.9 g | 42.0 mmol (1.0) | Intermediate from Step 1. |
| Triethyl Orthoformate | 21.0 mL | 126 mmol (3.0) | Reagent and solvent. Used in excess to drive the reaction. |
| p-Toluenesulfonic acid (p-TsOH) | 0.8 g | 4.2 mmol (0.1) | Acid catalyst. |
| Temperature | 120 °C | - | To facilitate the cyclization and removal of ethanol byproduct. |
| Reaction Time | 4-6 hours | - | Monitor by TLC. |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-hydrazinopyrazine (7.9 g, 42.0 mmol), triethyl orthoformate (21.0 mL, 126 mmol), and p-toluenesulfonic acid (0.8 g, 4.2 mmol).
-
Heat the mixture at 120 °C for 4-6 hours, monitoring the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine as a white to off-white solid.
Part 2: Derivatization of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Scaffold
The bromine atom at the 6-position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling enables the formation of C-C bonds with various aryl and heteroaryl boronic acids, while the Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of primary and secondary amines.
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Synthesis of 6-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyrazine
| Reagent/Parameter | Quantity/Value | Moles (equiv.) | Notes |
| 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine | 200 mg | 1.0 mmol (1.0) | Substrate. |
| 4-Methoxyphenylboronic acid | 182 mg | 1.2 mmol (1.2) | Coupling partner. A slight excess ensures complete reaction of the starting material. |
| Pd(PPh₃)₄ | 58 mg | 0.05 mmol (0.05) | Palladium catalyst. |
| Potassium Carbonate (K₂CO₃) | 414 mg | 3.0 mmol (3.0) | Base. |
| 1,4-Dioxane | 8 mL | - | Solvent. |
| Water | 2 mL | - | Co-solvent, often improves solubility and reaction rate. |
| Temperature | 90 °C | - | Typical temperature for Suzuki couplings. |
| Reaction Time | 8-12 hours | - | Monitor by TLC/LC-MS. |
Procedure:
-
To a dry Schlenk tube, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (200 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture at 90 °C for 8-12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain 6-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyrazine.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. This reaction is highly valued for its broad substrate scope and tolerance of various functional groups. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results by promoting the key steps of oxidative addition and reductive elimination.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 4: Synthesis of 6-morpholino-[1][2][3]triazolo[4,3-a]pyrazine
| Reagent/Parameter | Quantity/Value | Moles (equiv.) | Notes |
| 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine | 200 mg | 1.0 mmol (1.0) | Substrate. |
| Morpholine | 105 µL | 1.2 mmol (1.2) | Amine coupling partner. |
| Pd₂(dba)₃ | 23 mg | 0.025 mmol (0.025) | Palladium precursor. |
| Xantphos | 43 mg | 0.075 mmol (0.075) | Ligand. |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 1.4 mmol (1.4) | Strong, non-nucleophilic base. |
| Toluene | 10 mL | - | Anhydrous solvent. |
| Temperature | 100 °C | - | To ensure efficient coupling. |
| Reaction Time | 12-18 hours | - | Monitor by TLC/LC-MS. |
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (43 mg, 0.075 mmol) in anhydrous toluene (5 mL). Stir for 10 minutes to form the pre-catalyst complex.
-
To the Schlenk tube containing the base, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (200 mg, 1.0 mmol).
-
Add the pre-catalyst solution to the Schlenk tube, followed by morpholine (105 µL, 1.2 mmol) and additional anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
After cooling, quench the reaction by carefully adding 10 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield 6-morpholino-[1][2][3]triazolo[4,3-a]pyrazine.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of the key intermediate 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine and its subsequent derivatization. The strategic use of this brominated scaffold in conjunction with powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations offers a highly efficient platform for generating diverse libraries of[1][2][3]triazolo[4,3-a]pyrazine derivatives. This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery programs targeting a wide range of diseases. The detailed explanation of the underlying principles for each step is intended to provide researchers with the necessary tools to confidently apply and adapt these methods to their specific synthetic goals.
References
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 2022. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 2023. [Link]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure, 2021. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 2022. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 2008. [Link]
Sources
- 1. US11180503B2 - [1,2,4]Triazolo[4,3-A]pyrazin-6(5H)-one derivatives - Google Patents [patents.google.com]
- 2. Electro-photochemical synthesis of 1,2,4-triazolo-[4,3-a]pyrazine - Patent US-2025034146-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6-Bromo-triazolo[4,3-a]pyrazine Derivatives
Introduction: A New Frontier in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial, specifically antibacterial, activity of a promising subclass: 6-Bromo-triazolo[4,3-a]pyrazine derivatives.
These compounds have shown encouraging inhibitory effects against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus and Escherichia coli.[2][3] The proposed mechanism of action for many triazole-containing compounds involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for maintaining DNA topology during replication.[1][4][5] This guide will provide detailed protocols for assessing the antimicrobial efficacy of these derivatives, insights into their structure-activity relationships, and a discussion of their potential mechanism of action.
Chemical Structures and Synthesis Overview
The core structure of the compounds discussed herein is the 6-Bromo-[1][3][4]triazolo[4,3-a]pyrazine moiety. The synthesis of derivatives typically involves a multi-step process starting from readily available precursors. A representative synthetic scheme is outlined below, based on the work of Hu et al. (2023).[2][3]
Diagram: General Synthesis Scheme of 6-Bromo-triazolo[4,3-a]pyrazine Derivatives
Caption: Generalized synthetic pathway for 6-Bromo-triazolo[4,3-a]pyrazine derivatives.[3]
Antimicrobial Activity Profile
A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for assessing antimicrobial potency. The following table summarizes the MIC values for a selection of these derivatives against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Bromo-triazolo[4,3-a]pyrazine Derivatives
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | 4-Fluorobenzoyl | 128 | 256 |
| 1b | 4-Chlorobenzoyl | 64 | 128 |
| 1c | 4-Bromobenzoyl | 64 | 128 |
| 1d | 4-Methylbenzoyl | 128 | 256 |
| 1e | 4-Methoxybenzoyl | 128 | 256 |
| 1f | 3,4-Dichlorobenzoyl | 32 | 32 |
| 1g | 2,4-Dichlorobenzoyl | 64 | 64 |
| 1h | Thiophene-2-carbonyl | 64 | 128 |
| 1i | Furan-2-carbonyl | 32 | 32 |
| 2a | Benzyl | >256 | >256 |
| 2b | 4-Fluorobenzyl | 128 | 256 |
| 2c | 4-Chlorobenzyl | 64 | 128 |
| 2d | 4-Bromobenzyl | 64 | 128 |
| 2e | 2,4-Dichlorobenzyl | 32 | 16 |
| 2f | 4-(Trifluoromethyl)benzyl | 64 | 64 |
| Ampicillin | (Positive Control) | 32 | 8 |
Data extracted from Hu et al. (2023).[2]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 allows for a preliminary analysis of the structure-activity relationship of these derivatives.[2] Generally, the presence of an ethylenediamine moiety attached to the triazolo[4,3-a]pyrazine nucleus appears to be favorable for antibacterial activity.[2] It is hypothesized that under physiological pH conditions, the protonated amines of the ethylenediamine linker can form π-cation interactions with the amino acid carbonyl groups within the active site of target enzymes like DNA gyrase.[2]
For the benzoyl derivatives (1a-1i), the introduction of halogen substituents on the phenyl ring, particularly chlorine, tends to enhance antibacterial activity. Notably, compounds with dichlorophenyl groups (1f and 1g) and the furan-2-carbonyl group (1i) showed improved potency.[2]
Among the benzyl derivatives (2a-2f), a similar trend is observed, with halogenated benzyl groups leading to better activity. Compound 2e , bearing a 2,4-dichlorobenzyl moiety, demonstrated the most potent antibacterial activity against both S. aureus and E. coli, with MIC values comparable to the first-line antibiotic ampicillin.[2][3]
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The antimicrobial effect of many triazole-containing compounds is attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase).[1][4][5] This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] By binding to the DNA-gyrase complex, these inhibitors can stabilize a pre-cleavage state of the enzyme, preventing DNA strand separation and halting the replication process, ultimately leading to bacterial cell death.[1]
Diagram: Proposed Mechanism of Action
Caption: Inhibition of DNA gyrase by 6-Bromo-triazolo[4,3-a]pyrazine derivatives.
Experimental Protocols: Antimicrobial Susceptibility Testing
The following protocols are based on established methodologies for antimicrobial susceptibility testing and are adapted for the evaluation of 6-Bromo-triazolo[4,3-a]pyrazine derivatives.[6]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well flat-bottom microtiter plates
-
Test compounds (6-Bromo-triazolo[4,3-a]pyrazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[6][7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ampicillin)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare similar dilutions for the positive control antibiotic.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds, CAMHB, and the bacterial inoculum.
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Diagram: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution assay.
Conclusion and Future Directions
The 6-Bromo-triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic accessibility of these compounds, coupled with their encouraging activity against both Gram-positive and Gram-negative bacteria, warrants further investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and broaden the antimicrobial spectrum. Additionally, detailed mechanistic studies are required to confirm the inhibition of DNA gyrase and to explore other potential cellular targets. The protocols outlined in this document provide a robust framework for the continued evaluation and development of this exciting class of antimicrobial compounds.
References
-
Gedeon, A., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. iScience, 27(10), 110967. Available at: [Link]
-
Gedeon, A., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. PubMed Central. Available at: [Link]
-
Gedeon, A., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. PubMed. Available at: [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Available at: [Link]
-
Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. Available at: [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central. Available at: [Link]
-
Zhang, X., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 1. Available at: [Link]
-
The 30th EURL-AR Proficiency Test Escherichia coli, Salmonella, Campylobacter and Staphylococcus aureus (2022). DTU Orbit. Available at: [Link]
-
Özdemir, Z., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 534-539. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2019). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 9.0. Available at: [Link]
-
Shen, L. L., Baranowski, J., & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: specificity and cooperativity of drug binding to DNA. Biochemistry, 28(9), 3879-3885. Available at: [Link]
-
Al-Dahmoshi, H. O. M., et al. (2022). Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources. Journal of Gastrointestinal Infections, 12(1), 1-6. Available at: [Link]
-
Singh, P., et al. (2025). Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring. ResearchGate. Available at: [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. Available at: [Link]
-
He, C., et al. (2016). Rapid bacterial antibiotic susceptibility test based on simple surface-enhanced Raman spectroscopic biomarkers. Scientific Reports, 6, 28105. Available at: [Link]
-
Malmsten, M., et al. (2016). Antimicrobial activity against E. coli ATCC 25922 (left) and S. aureus ATCC 29213 (right), as determined by radial diffusion assay (RDA; a) and viable count assay (VCA; b) in 10 mM Tris, pH 7.4, 150 mM NaCl. ResearchGate. Available at: [Link]
-
Alabady, A. A., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372. Available at: [Link]
-
Filali, M., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry, 12(3). Available at: [Link]
-
Glamočlija, J., et al. (2022). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Antibiotics, 11(1), 103. Available at: [Link]
Sources
- 1. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. - Research - Institut Pasteur [research.pasteur.fr]
- 5. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Functionalized 6-Bromo-triazolo[4,3-a]pyrazines as Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimalarial Scaffolds
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, with hundreds of thousands of fatalities annually. The emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, underscore the urgent need for new chemotherapeutics with novel mechanisms of action.[1] The 1,2,4-triazolo[4,3-a]pyrazine scaffold has emerged as a promising starting point for the development of new antimalarial drugs. This heterocyclic system is a key feature of the "Series 4" compounds investigated by the Open Source Malaria (OSM) consortium, which have demonstrated potent activity against both drug-sensitive and drug-resistant P. falciparum strains.[2][3][4][5]
This document provides detailed application notes and protocols for the use of 6-Bromo-triazolo[4,3-a]pyrazine as a versatile starting material for the synthesis and evaluation of novel antimalarial agents. The bromine atom at the 6-position serves as a key handle for introducing chemical diversity through modern cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
I. Rationale for Functionalization: Targeting Key Parasite Pathways
The antimalarial activity of the triazolopyrazine scaffold is believed to be mediated through the inhibition of the P. falciparum cation-transporting ATPase, PfATP4.[2] This essential ion pump is responsible for maintaining low cytosolic Na+ concentrations in the parasite. Inhibition of PfATP4 leads to a disruption of ion homeostasis, ultimately resulting in parasite death. This mechanism is distinct from those of many current antimalarial drugs, making compounds targeting PfATP4 promising candidates for overcoming existing resistance.
The functionalization of the 6-Bromo-triazolo[4,3-a]pyrazine core allows for the modulation of the compound's physicochemical properties, such as solubility, metabolic stability, and target engagement. By introducing a variety of aryl and heteroaryl groups at the 6-position, researchers can fine-tune the molecule's activity and drug-like properties.
II. Synthetic Approach: Palladium-Catalyzed Cross-Coupling
The bromine atom on the 6-Bromo-triazolo[4,3-a]pyrazine scaffold is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These methods offer a robust and versatile means of forming carbon-carbon bonds under relatively mild conditions.
A. Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization
The Suzuki-Miyaura coupling reaction is a powerful tool for introducing a wide range of aryl and heteroaryl moieties. This reaction involves the coupling of the 6-bromo-triazolopyrazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 6-Bromo-triazolo[4,3-a]pyrazine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 6-functionalized triazolo[4,3-a]pyrazine derivative.
B. Sonogashira Coupling for Alkynyl Functionalization
The Sonogashira coupling allows for the introduction of terminal alkynes, providing further opportunities for structural diversification. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 6-Bromo-triazolo[4,3-a]pyrazine (1 equivalent), the terminal alkyne (1.2-2 equivalents), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.05-0.1 equivalents).
-
Solvent and Base Addition: Add a suitable degassed solvent (e.g., tetrahydrofuran or dimethylformamide) and a base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling to isolate the 6-alkynyl-triazolo[4,3-a]pyrazine product.
III. In Vitro Antimalarial Activity Assessment
The primary evaluation of newly synthesized compounds involves determining their in vitro activity against P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for this purpose.
A. SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of malaria parasites in red blood cells by quantifying the amount of parasite DNA. The fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.
Protocol 3: SYBR Green I Assay for P. falciparum Growth Inhibition
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in complete RPMI 1640 medium supplemented with Albumax II or human serum.
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well black, clear-bottom microplate. Include positive (e.g., chloroquine, artemisinin) and negative (vehicle control, e.g., DMSO) controls.
-
Assay Initiation: Add parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1-24 hours.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a non-linear regression model.
B. Cytotoxicity Assessment
To determine the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HEK293) should be assessed. Assays such as the AlamarBlue or MTT assay can be used.
Protocol 4: AlamarBlue Cytotoxicity Assay
-
Cell Culture: Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach a suitable confluency.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for 4-6 hours.
-
Fluorescence Reading: Measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / IC₅₀).
IV. In Vivo Efficacy Evaluation
Promising compounds with high in vitro potency and selectivity should be advanced to in vivo efficacy studies using a murine malaria model, such as Plasmodium berghei in mice. The 4-day suppressive test (Peter's test) is a standard method for this evaluation.
Protocol 5: 4-Day Suppressive Test in a P. berghei Mouse Model
-
Infection: Inoculate mice intraperitoneally with approximately 1x10⁷ P. berghei-parasitized red blood cells.
-
Treatment: Randomly assign mice to treatment groups. Administer the test compound orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group and a positive control group (e.g., chloroquine at 10 mg/kg).
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group relative to the vehicle control group. Determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀).
-
Toxicity Monitoring: Monitor the mice daily for any signs of toxicity and record survival data.
V. Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo assays should be summarized in tables for clear comparison of compound activities.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Hypothetical Functionalized 6-Aryl-triazolo[4,3-a]pyrazines
| Compound ID | R-group (at C6) | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum Dd2 IC₅₀ (µM) | HEK293 CC₅₀ (µM) | Selectivity Index (SI) |
| TP-Br | Bromo | > 50 | > 50 | > 100 | - |
| TP-1 | 4-Fluorophenyl | 0.5 | 0.8 | > 50 | > 100 |
| TP-2 | 3-Pyridyl | 0.3 | 0.5 | > 50 | > 167 |
| TP-3 | 4-Methoxyphenyl | 1.2 | 1.5 | > 100 | > 83 |
| Chloroquine | - | 0.02 | 0.2 | > 100 | > 500 |
Table 2: In Vivo Efficacy of a Lead Compound in the P. berghei 4-Day Suppressive Test
| Compound | Dose (mg/kg, p.o.) | % Parasitemia Suppression (Day 4) |
| Vehicle | - | 0 |
| TP-2 | 10 | 45 |
| TP-2 | 30 | 85 |
| TP-2 | 100 | 98 |
| Chloroquine | 10 | 99 |
VI. Visualizing Workflows and Mechanisms
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the proposed mechanism of action.
Caption: Drug discovery workflow for functionalized triazolopyrazines.
Caption: Proposed mechanism of action via PfATP4 inhibition.
VII. Conclusion and Future Directions
The 6-Bromo-triazolo[4,3-a]pyrazine scaffold represents a valuable starting point for the development of a new class of antimalarial agents. The synthetic accessibility of diverse analogs through palladium-catalyzed cross-coupling reactions, combined with their potential to inhibit the essential parasite ion pump PfATP4, makes this an attractive area for further investigation. Future work should focus on optimizing the potency and pharmacokinetic properties of lead compounds to identify preclinical candidates for the fight against malaria.
References
-
Open Source Malaria. (n.d.). Triazolopyrazine (TP) Series. OpenWetWare. Retrieved from [Link]
-
Johnson, D. J. G., Jenkins, I. D., Huxley, C., Coster, M. J., Lum, K. Y., White, J. M., Avery, V. M., & Davis, R. A. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
-
Lum, K. Y., White, J. M., Johnson, D. J. G., Avery, V. M., & Davis, R. A. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107–114. [Link]
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. (A similar protocol is described in the supplementary information of this paper, which is widely referenced for these methods).
-
Jones, A. M., G-Jones, D. J., Huxley, C., Coster, M. J., Lum, K. Y., White, J. M., Avery, V. M., & Davis, R. A. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 1126–1134. [Link]
-
World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. [Link]
-
Spillman, N. J., & Kirk, K. (2015). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 149–162. [Link]
-
Gasteiger, J., et al. (2021). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 65(3), e01882-20. [Link]
-
de Kock, C., et al. (2021). Antimalarial Activity of Fagaropsis angolensis (Rutaceae) Crude Extract and Fractions in Plasmodium berghei-Infected Mice. Journal of Experimental Pharmacology, 13, 1-11. [Link]
-
D'Alessandro, S., et al. (2018). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 73(6), 1599-1606. [Link]
- Gamo, F. J. (2014). Antimalarial drug resistance: new treatments and strategies. Current Opinion in Chemical Biology, 23, 1-7. (This reference provides context on the need for new antimalarials and discusses various drug targets).
-
Ingasia, L. A., et al. (2019). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Memorias do Instituto Oswaldo Cruz, 114, e180517. [Link]
-
Ganesan, A. (2011). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone. Chemistry Central Journal, 5, 1-8. [Link]
-
Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280. [Link]
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869400. [Link]
-
Haile, M. G., et al. (2025). Endogenous structure of antimalarial target PfATP4 reveals an apicomplexan-specific P-type ATPase modulator. Nature Communications, 16, 9092. [Link]
-
Vaidya, A. B., et al. (2025). New Insights from Malaria-Causing Parasite That May Support Development of Future Antimalarial Drugs. Drexel University News. [Link]
-
Kinyua, J., et al. (2021). In vivo antimalarial efficacy of compound 3g (50 mg/kg body weight, P.O.) in P. berghei infected BALB/c mice. ResearchGate. [Link]
Sources
- 1. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Nucleophilic Substitution on 6-Bromo-triazolo[4,3-a]pyrazine
Introduction: The Strategic Importance of the Triazolo[4,3-a]pyrazine Core
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional pharmacophore capable of engaging with a multitude of biological targets. This core is integral to various therapeutic agents, demonstrating a wide spectrum of biological activities.[1][4][5] The presence of this scaffold in approved drugs underscores its importance in developing novel therapeutics.[1][5] Consequently, synthetic methodologies that allow for the precise and efficient functionalization of this core are of paramount importance to researchers in the field.
6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine serves as a versatile and crucial building block for the synthesis of diverse libraries of bioactive molecules.[2] The bromine atom at the 6-position acts as a versatile synthetic handle, primarily enabling functionalization through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[2] This guide provides a detailed exploration of the SNAr reaction on this substrate, offering field-proven protocols and explaining the causality behind key experimental choices.
Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The functionalization of 6-Bromo-triazolo[4,3-a]pyrazine via SNAr is a cornerstone reaction for introducing a wide array of substituents. The pyrazine ring is inherently electron-deficient due to the electron-withdrawing effect of its two nitrogen atoms, which makes it susceptible to attack by nucleophiles.[6]
The SNAr reaction on this scaffold proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the bromine atom (the ipso-carbon). This attack disrupts the aromaticity of the pyrazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.[7]
The overall reaction rate is generally dependent on the first step—the formation of the Meisenheimer intermediate. Factors that stabilize this intermediate, such as the strong electron-withdrawing nature of the fused triazolopyrazine system, facilitate the reaction.
Caption: General Mechanism of SNAr on the Triazolopyrazine Core.
A Note on Regioselectivity: Ipso vs. Tele-Substitution
While ipso-substitution at the C6 position is the predominant pathway, researchers should be aware of the potential for tele-substitution, an unusual reactivity pattern observed in some related 5-halo-triazolopyrazine systems.[8][9] In tele-substitution, the nucleophile attacks a different carbon atom of the ring, leading to rearranged products. Factors favoring this alternative pathway include the use of softer nucleophiles (e.g., thiols), less polar solvents, and larger halogen leaving groups (I > Br > Cl).[8][9] For 6-Bromo-triazolo[4,3-a]pyrazine, ipso-substitution is generally expected, but careful characterization of the product is essential to confirm the regiochemical outcome.
Pillar 2: Validated Experimental Protocols
The following protocols provide a robust framework for performing nucleophilic aromatic substitution on 6-Bromo-triazolo[4,3-a]pyrazine. The conditions can be adapted based on the specific nucleophile used.
Materials and Reagents
-
6-Bromo-triazolo[4,3-a]pyrazine
-
Nucleophile (e.g., amine, alcohol, phenol, or thiol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, NaH)
-
Anhydrous Solvent (e.g., DMF, DMSO, Dioxane, THF, Acetonitrile)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Many aprotic polar solvents (DMF, DMSO) are skin-permeable; handle with extreme care.
-
Sodium hydride (NaH) is highly reactive with water and flammable. Handle under an inert atmosphere.
Protocol 1: General Procedure for Amination (N-Nucleophiles)
This procedure is suitable for primary and secondary amines.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-triazolo[4,3-a]pyrazine (1.0 eq), the desired amine (1.1–1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF or DMSO, to achieve a substrate concentration of approximately 0.1–0.5 M.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting material indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine to remove residual solvent and salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-amino-substituted triazolo[4,3-a]pyrazine derivative.
Protocol 2: General Procedure for O- and S-Nucleophiles
This procedure is suitable for alcohols, phenols, and thiols, which often require a stronger base to deprotonate the nucleophile.
-
Nucleophile Deprotonation (if necessary): For less acidic nucleophiles like aliphatic alcohols, pre-treat with a strong base. In a separate flask under an inert atmosphere, add the alcohol or thiol (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF at 0 °C. Stir for 30 minutes at this temperature to form the corresponding alkoxide or thiolate.
-
Reaction Setup: To a separate dry flask containing 6-Bromo-triazolo[4,3-a]pyrazine (1.0 eq) in anhydrous DMF or DMSO, add the pre-formed nucleophile solution dropwise at room temperature. For more acidic nucleophiles like phenols, co-addition with a weaker base like K₂CO₃ is often sufficient.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 100 °C.
-
Monitoring & Work-up: Follow the same procedures for monitoring and work-up as described in Protocol 1.
-
Purification: Purify the crude product via silica gel column chromatography or recrystallization to obtain the desired ether or thioether derivative.
Sources
- 1. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromo-triazolo[4,3-a]pyrazine as a Versatile Building Block for Organic Semiconductors
Application Notes and Protocols: 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine as a Versatile Building Block for Organic Semiconductors
For: Researchers, materials scientists, and organic electronics professionals.
I. Introduction: Unveiling the Potential of a Privileged Scaffold
The field of organic electronics is in a perpetual quest for novel molecular architectures that can be tailored for specific functions in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Azaheterocycles, with their inherent electronic properties and synthetic versatility, have emerged as a promising class of materials for these applications.[1] Within this family, the[2][3][4]triazolo[4,3-a]pyrazine core represents a particularly intriguing scaffold. This nitrogen-rich, electron-deficient heterocyclic system possesses intrinsic characteristics that suggest its potential as an n-type (electron-transporting) semiconductor.[4]
This application note focuses on 6-Bromo-[2][3][4]triazolo[4,3-a]pyrazine , a derivative that, while extensively explored in medicinal chemistry, holds significant untapped potential in material science.[3][5][6] The strategic placement of a bromine atom on the pyrazine ring is the key to unlocking this potential. This bromine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Stille couplings.[7] This allows for the rational design and synthesis of a diverse library of novel organic semiconductors with tunable electronic and optical properties.
Herein, we provide a comprehensive guide for researchers to explore the use of 6-Bromo-[2][3][4]triazolo[4,3-a]pyrazine as a foundational building block for the next generation of organic electronic materials. We will delve into the scientific rationale, provide detailed synthetic protocols for derivatization, and outline procedures for the fabrication and characterization of basic organic semiconductor devices.
II. Scientific Rationale: Why 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine?
The potential of 6-Bromo-[2][3][4]triazolo[4,3-a]pyrazine as a precursor for organic semiconductors is rooted in the synergistic combination of its core heterocyclic structure and the reactive bromine substituent.
A. The Electron-Deficient[2][3][4]triazolo[4,3-a]pyrazine Core:
The triazolopyrazine scaffold is inherently electron-deficient due to the presence of multiple electronegative nitrogen atoms. This property is advantageous for several reasons:
-
n-Type Semiconductivity: A low-lying Lowest Unoccupied Molecular Orbital (LUMO) is a prerequisite for efficient electron injection and transport in organic semiconductors. The electron-deficient nature of the triazolopyrazine core is expected to contribute to a lower LUMO energy level, making it a promising candidate for n-type materials.
-
Environmental Stability: Materials with lower LUMO levels are generally more resistant to oxidation, leading to enhanced ambient stability of the resulting organic electronic devices.
B. The Strategic Bromo-Substituent:
The bromine atom at the 6-position is not merely a passive substituent; it is a gateway to molecular complexity and property tuning.
-
Synthetic Versatility: The C-Br bond is a well-established reactive site for a multitude of cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, and vinyl groups, enabling the extension of the π-conjugated system and the fine-tuning of the material's electronic properties (e.g., HOMO/LUMO levels, bandgap).
-
Modulation of Electronic Properties: Halogen substitution is known to influence the electronic structure and optical properties of organic compounds. Bromination, in particular, can lead to a narrowing of the band gap, which is beneficial for enhancing semiconducting behavior.[5]
The combination of an electron-deficient core and a versatile synthetic handle makes 6-Bromo-[2][3][4]triazolo[4,3-a]pyrazine a highly attractive starting material for the development of novel organic semiconductors.
III. Synthetic Protocols: From Building Block to Functional Material
The true potential of 6-Bromo-[2][3][4]triazolo[4,3-a]pyrazine is realized through its derivatization into larger, π-conjugated systems. The following are detailed, exemplary protocols for Suzuki-Miyaura and Stille cross-coupling reactions.
A. General Considerations for Cross-Coupling Reactions:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst and organometallic reagents.
-
Anhydrous Solvents: The use of dry, degassed solvents is crucial for optimal reaction efficiency.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. The protocols below suggest common and effective systems, but optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of 6-aryl-[2][3][4]triazolo[4,3-a]pyrazines.
Materials:
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%)
-
Triphenylphosphine (PPh₃; 4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane or a mixture of toluene and water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-Bromo-[2][3][4]triazolo[4,3-a]pyrazine, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (3 cycles). Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
The phosphine ligand stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps.
Protocol 2: Stille Cross-Coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine with an Organostannane
This protocol provides a general method for coupling with organotin reagents, which are often tolerant of a wide range of functional groups.
Materials:
-
Organostannane (e.g., tributyl(aryl)tin; 1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 2-5 mol%)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-Bromo-[2][3][4]triazolo[4,3-a]pyrazine and the palladium catalyst.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the anhydrous, degassed solvent, followed by the organostannane via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF).
-
Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.
Trustworthiness of Protocols: These protocols are based on well-established and widely used methodologies in organic synthesis for the formation of C-C bonds with bromo-heterocycles.[8][9][10] The progress of the reaction can be reliably monitored by standard analytical techniques (TLC, LC-MS, GC-MS), and the purification steps are designed to yield high-purity materials suitable for device fabrication.
IV. Device Fabrication and Characterization: From Material to Measurement
Once novel derivatives of 6-Bromo-[2][3][4]triazolo[4,3-a]pyrazine have been synthesized and purified, the next crucial step is to evaluate their semiconducting properties through the fabrication and characterization of electronic devices.
A. Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are three-terminal devices that allow for the determination of key performance metrics such as charge carrier mobility and on/off ratio. A common device architecture is the bottom-gate, top-contact configuration.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET
Materials:
-
Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and gate dielectric, respectively)
-
Synthesized organic semiconductor
-
High-purity solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential sonication in a cleaning solution (e.g., Hellmanex), deionized water, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Organic Semiconductor Deposition: Deposit a thin film of the synthesized organic semiconductor onto the treated SiO₂ surface. This can be done by:
-
Spin-coating: Dissolve the semiconductor in a suitable solvent and spin-coat to form a uniform film.
-
Thermal Evaporation: For materials with sufficient thermal stability, vacuum thermal evaporation can be used to deposit a highly uniform and pure thin film.
-
-
Source-Drain Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor layer.
-
Annealing (Optional): Anneal the completed device at an optimized temperature to improve the morphology of the organic semiconductor film and the contact at the electrode-semiconductor interface.
OFET Characterization:
-
The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer.
-
Output Characteristics: Plot the drain current (ID) versus the drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics: Plot ID versus VGS at a constant VDS. The charge carrier mobility (µ) can be extracted from the saturation regime of the transfer curve using the following equation:
ID,sat = (µ * Ci * W) / (2 * L) * (VGS - Vth)²
where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
B. Organic Light-Emitting Diode (OLED) Fabrication and Characterization
To assess the potential of these new materials as emitters or transport layers in OLEDs, a simple bilayer device can be fabricated.
Protocol 4: Fabrication of a Bilayer OLED
Materials:
-
Indium tin oxide (ITO)-coated glass substrate (anode)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) (hole injection layer)
-
Synthesized organic semiconductor (emissive or electron transport layer)
-
Low work function metal cathode (e.g., Calcium/Aluminum or Lithium Fluoride/Aluminum)
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrate.
-
Hole Injection Layer Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal.
-
Emissive/Transport Layer Deposition: Deposit the synthesized organic semiconductor onto the PEDOT:PSS layer via spin-coating or thermal evaporation.
-
Cathode Deposition: Thermally evaporate the cathode layers in a high-vacuum chamber.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
OLED Characterization:
-
Current-Voltage-Luminance (IVL) Characteristics: Measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: Measure the spectrum of the emitted light to determine the color.
-
Efficiency Metrics: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
V. Data Presentation and Visualization
For a systematic evaluation of newly synthesized materials, it is crucial to present the data in a clear and comparable format.
Table 1: Key Properties of Hypothetical 6-Aryl-[2][3][4]triazolo[4,3-a]pyrazine Derivatives
| Derivative (Aryl Group) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | OFET Mobility (cm²/Vs) | On/Off Ratio |
| Phenyl | -6.2 | -2.8 | 3.4 | 10⁻⁴ | 10⁴ |
| Thienyl | -5.9 | -3.0 | 2.9 | 10⁻³ | 10⁵ |
| Pyridyl | -6.4 | -3.2 | 3.2 | 10⁻⁵ | 10³ |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Diagrams:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Caption: Bottom-gate, top-contact OFET structure and fabrication.
VI. Conclusion
While 6-Bromo-[2][3][4]triazolo[4,3-a]pyrazine is a well-established building block in medicinal chemistry, its potential in material science remains largely unexplored. The combination of its electron-deficient core and the synthetic versatility afforded by the bromo-substituent makes it a highly promising platform for the design and synthesis of novel organic semiconductors. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to venture into this exciting new area of materials discovery. Through systematic derivatization and characterization, the[2][3][4]triazolo[4,3-a]pyrazine scaffold could prove to be a valuable addition to the toolbox of materials for high-performance organic electronic devices.
VII. References
-
Ibrahim, A. A., Ibrahim, M. A., Sulliman, E. A., Daood, S. M., & Ismael, G. Q. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Science, 1(1). [Link]
-
Zhao, W., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863531. [Link]
-
Al-Yasari, A. Z., & Al-Shemary, R. K. (2023). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. Scientific Reports, 13(1), 11531. [Link]
-
Scriven, E. F., & Suschitzky, H. (1979). Synthesis of New Triazolopyrazine Antimalarial Compounds. Journal of the Chemical Society, Perkin Transactions 1, 53-57. [Link]
-
Wang, L., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(15), 4467. [Link]
-
Pop, A., et al. (2018). Azaheterocycles as Building Blocks in Material Chemistry. Open Access Journal of Science, 2(4), 263-268. [Link]
-
Jethava, D. J., et al. (2019). Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues. Journal of Molecular Structure, 1184, 369-383. [Link]
-
Zajaczkowski, W., et al. (2014). Organic semiconductors for field-effect transistors (FETs): Tuning of spectroscopic, electrochemical, electronic and structural properties of naphthalene bisimides via substituents containing alkylthienyl moieties. Synthetic Metals, 195, 209-218. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Hudson, Z. M., & Wang, S. (2012). Triarylborane-Based Materials for OLED Applications. Accounts of Chemical Research, 45(10), 1639-1650. [Link]
-
Lee, J., et al. (2020). Battery-Free Near Field Communication (NFC)-Assisted Advanced Ethanol Sensing Platform Based on Conjugated Polymer Nanoparticles. ACS Sensors, 5(11), 3537-3546. [Link]
-
Yamashita, Y. (2009). Organic semiconductors for organic field-effect transistors. Science and Technology of Advanced Materials, 10(2), 024313. [Link]
-
Liu, Y., et al. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. [Link]
-
Walczak, K., & Suwiński, J. (1994). Pyrazolo[4,3-e][2][3][4]triazines: Purine Analogues with Electronic Absorption in the Visible Region. Polish Journal of Chemistry, 68(4), 875-880. [Link]
-
Mondal, D., et al. (2023). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. [Link]
-
Liu, F., et al. (2020). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers in Chemistry, 8, 607. [Link]
-
Leclère, P., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Inorganics, 11(5), 188. [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1637-1647. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 6(23), 4279-4282. [Link]
-
Rivadeneyra, A., et al. (2024). The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. Applied Sciences, 14(1), 345. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1637-1647. [Link]
-
Balamurugan, K., et al. (2020). CuAAC Mediated Synthesis of 2‐HBT Linked Bioactive 1,2,3‐Triazole Hybrids: Investigations through Fluorescence, DNA Binding, Molecular Docking, ADME Predictions and DFT Study. ChemistrySelect, 5(25), 7567-7578. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Inhibitory Activity of 6-Bromo-triazolo[4,3-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the methodologies used to assess the inhibitory potential of 6-bromo-triazolo[4,3-a]pyrazine derivatives, a chemical scaffold of significant interest in the development of kinase inhibitors. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for robust and reproducible evaluation of these compounds.
Introduction: The Kinase Inhibitor Landscape and the Role of Triazolopyrazines
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 6-bromo-triazolo[4,3-a]pyrazine core structure has emerged as a promising scaffold in medicinal chemistry for the design of potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of kinases such as c-Met, which is implicated in tumor growth and metastasis[1][2].
Effective drug discovery and development campaigns for these compounds hinge on the availability of reliable and sensitive assay methods to quantify their inhibitory activity, determine their mechanism of action, and assess their cellular efficacy. This application note will detail several state-of-the-art assay platforms for this purpose.
Foundational Concepts in Kinase Inhibition Assays
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate (a protein or peptide)[3]. Inhibitors of this process will lead to a decrease in the formation of the phosphorylated product. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%[4][5][6].
Selecting the Right Assay: A Strategic Approach
The choice of assay technology is a critical decision in the screening cascade. It is often guided by factors such as the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), the nature of the kinase target, and the desired information (e.g., biochemical potency vs. cellular activity). A typical screening workflow is depicted below.
Figure 1: A generalized workflow for the evaluation of kinase inhibitors, progressing from initial high-throughput screening to cellular efficacy studies.
In Vitro Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays utilize purified kinase, substrate, and ATP to directly measure the inhibitory effect of a compound on the enzyme's catalytic activity. Several robust platforms are available for this purpose.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF is a highly sensitive and robust technology for detecting molecular interactions in vitro[7][8]. It is a form of Förster Resonance Energy Transfer (FRET) that utilizes a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) and a suitable acceptor fluorophore. This time-resolved detection minimizes interference from background fluorescence[9][10].
This protocol provides a general framework for an HTRF kinase assay.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X solution of the biotinylated substrate and ATP in the same buffer. The optimal ATP concentration should be at or near the Km value for the specific kinase, which needs to be determined experimentally[9].
-
Prepare a serial dilution of the 6-bromo-triazolo[4,3-a]pyrazine derivative in 100% DMSO, followed by an intermediate dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 2 µL of the compound dilution.
-
Add 4 µL of the 2X kinase solution.
-
Initiate the reaction by adding 4 µL of the 2X substrate/ATP solution.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix, which contains a Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665[8].
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
AlphaScreen® and AlphaLISA® Assays
Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is another bead-based proximity assay that is well-suited for kinase inhibitor screening[11][12]. It involves two types of beads: a donor bead that generates singlet oxygen upon excitation at 680 nm, and an acceptor bead that emits light upon receiving the singlet oxygen from a nearby donor bead.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 4X solution of the biotinylated substrate in the same buffer.
-
Prepare a 4X ATP solution.
-
Prepare a serial dilution of the test compound.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of the 2X kinase solution.
-
Add 2.5 µL of the 4X biotinylated substrate.
-
Start the reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a stop buffer containing EDTA.
-
Add 10 µL of a detection mix containing streptavidin-coated donor beads and anti-phospho-substrate antibody-conjugated acceptor beads[13].
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is directly proportional to the level of substrate phosphorylation.
-
Microfluidic Mobility Shift Assays (e.g., Caliper Life Sciences)
This technology offers a direct measurement of kinase activity by separating the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobilities in a microfluidic chip[14][15][16].
-
Reaction Setup:
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing EDTA[17].
-
-
Data Acquisition:
-
Place the plate in the Caliper instrument (e.g., LabChip® 3000).
-
The instrument automatically samples each well, separates the phosphorylated and unphosphorylated substrate on the microfluidic chip, and detects the fluorescence of each species.
-
The enzyme activity is calculated from the ratio of the product and substrate peak heights.
-
Cell-Based Assays: Assessing Inhibitor Activity in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential for understanding a compound's activity in a more physiologically relevant environment[19][20][21]. These assays can provide insights into cell permeability, target engagement, and effects on downstream signaling pathways.
Cellular Target Engagement Assays
These assays measure the direct interaction of the inhibitor with its target kinase within the cell.
This technology can be adapted to measure the levels of phosphorylated and total target protein in cell lysates, providing a direct readout of kinase inhibition in a cellular context[22][23].
-
Cell Culture and Treatment:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Treat the cells with a serial dilution of the 6-bromo-triazolo[4,3-a]pyrazine derivative for a specified time.
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells directly in the well using the provided lysis buffer.
-
-
Detection:
-
Transfer the lysate to a 384-well detection plate.
-
Add the AlphaLISA® SureFire® Ultra™ detection reagents, which include donor and acceptor beads conjugated to antibodies that recognize the phosphorylated and total forms of the target kinase.
-
Incubate at room temperature to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The ratio of the phospho-protein signal to the total protein signal provides a normalized measure of kinase inhibition.
-
Downstream Signaling and Phenotypic Assays
Inhibition of a kinase should lead to a measurable effect on downstream signaling pathways and cellular phenotypes such as proliferation or apoptosis.
This classic technique can be used to assess the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate in response to compound treatment indicates on-target activity[24].
For kinases that are oncogenic drivers, their inhibition is expected to reduce cell proliferation. Assays like the BaF3 cell proliferation assay can be used to quantify this effect. In this system, the survival and proliferation of BaF3 cells are made dependent on the activity of an ectopically expressed oncogenic kinase. Inhibition of this kinase leads to cell death, which can be measured using reagents like CellTiter-Glo®[25].
Data Analysis and Interpretation
IC50 Determination
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve[4][5].
IC50 Data Presentation
| Compound | Target Kinase | Assay Platform | IC50 (nM) |
| Derivative 1 | c-Met | HTRF | 15.2 |
| Derivative 2 | c-Met | HTRF | 8.7 |
| Derivative 1 | c-Met | AlphaLISA Cellular | 45.8 |
| Derivative 2 | c-Met | AlphaLISA Cellular | 22.1 |
Assay Quality Control: The Z'-Factor
For high-throughput screening (HTS) assays, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose. It takes into account both the dynamic range of the assay and the variability of the data[26][27][28][29][30].
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
µp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
µn and σn are the mean and standard deviation of the negative control (e.g., a known potent inhibitor or no enzyme).
Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS[28][30].
Conclusion
The evaluation of 6-bromo-triazolo[4,3-a]pyrazine derivatives as kinase inhibitors requires a multi-faceted approach that combines robust biochemical assays with physiologically relevant cell-based models. The choice of assay platform should be tailored to the specific research question and the stage of the drug discovery process. By employing the detailed protocols and data analysis methods outlined in this application note, researchers can confidently and accurately characterize the inhibitory activity of this important class of compounds, thereby accelerating the development of novel kinase-targeted therapies.
References
- Alpha Kinase Assays - Revvity.
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech.
- LanthaScreen Technology on micropl
- Alpha SureFire No-wash Cellular Kinase Assays - Revvity.
- Immuno-oncology Cell-based Kinase Assay Service - Cre
- Z-factor - Grokipedia.
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Form
- Current in vitro kinase assay technologies: the quest for a universal form
- LanthaScreen Technology Overview | Thermo Fisher Scientific - TW.
- Z-factors - BIT 479/579 High-throughput Discovery.
- LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
- IC50 Determin
- LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US.
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad.
- IC50 - Wikipedia.
- HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. - Revvity.
- Caliper Life Sciences Kinase Enzyme Desktop Profiler System - Conquer Scientific.
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
- Z-Factor Calculator - Free Online Tool | Assay Quality Control.
- Development of a HTRF® Kinase Assay for Determin
- Development of an AlphaLISA MEK1 kinase assay using full-length ERK2 substr
- In Vitro Kinase Assays - Revvity.
- Enzyme Inhibitor Terms and Calcul
- Spotlight: Cell-based kinase assay form
- Technology - Nanosyn.
- Guidelines for HTRF technology in EGFR kinase assay - ResearchG
- PIP5-Kinase HTRF Assay - Sigma-Aldrich.
- Caliper Assay: All assays were performed in 384-well microtiter pl
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
- High-throughput screening of the cyclic AMP-dependent protein kinase (PKA)
- In vitro kinase assay - Protocols.io.
- Assay in Summary_ki - BindingDB.
-
6-Bromo-[11][22][31]triazolo[4,3-a]pyrazine | 1935422-57-3 | Benchchem.
- AlphaLISA SureFire Ultra Human Total ALK Detection Kit, 500 Assay Points - Revvity.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.
- On HTS: Z-factor.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed.
- A Comparative Guide to CDK Inhibitors: Benchmarking Cdk-IN-12 Against Key Competitors - Benchchem.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH.
- CDK2/CyclinA2 Kinase Assay - Promega Corpor
- measuring enzyme inhibition by drugs - YouTube.
- CDK Assay Kit, RbING* - Thermo Fisher Scientific.
- Protocols for Characterization of Cdk5 Kinase Activity - PMC - PubMed Central.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH.
- CDK4 Assay Kit - BPS Bioscience.
-
6-Bromo-8-chloro-3-methyl-[11][22][31]triazolo[4,3-a]pyrazine - MySkinRecipes.
- New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. courses.edx.org [courses.edx.org]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Alpha Kinase Assays | Revvity [revvity.com]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. conquerscientific.com [conquerscientific.com]
- 15. Technology [nanosyn.com]
- 16. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Assay in Summary_ki [bindingdb.org]
- 19. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. revvity.com [revvity.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. grokipedia.com [grokipedia.com]
- 27. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 28. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 29. punnettsquare.org [punnettsquare.org]
- 30. assay.dev [assay.dev]
- 31. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 6-Bromo-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-triazolo[4,3-a]pyrazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive laboratory experience.
I. Troubleshooting Guide: Addressing Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction shows low or no conversion of the 6-Bromo-triazolo[4,3-a]pyrazine starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue in Suzuki couplings, especially with heteroaromatic substrates. The problem often lies with the catalyst's activity, the reaction conditions, or the integrity of your reagents. Here is a systematic approach to troubleshooting:
A. Catalyst and Ligand Inactivity:
The heart of the Suzuki reaction is the palladium catalyst. Its effectiveness can be compromised by several factors:
-
Catalyst Oxidation: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it needs to be reduced in situ. More importantly, Pd(0) is sensitive to oxygen and can be oxidized to inactive palladium black.[1]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.[1]
-
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be oxidized to their corresponding phosphine oxides, which can hinder the catalytic cycle.[1]
-
Solution: Use fresh, high-purity ligands. Store them under an inert atmosphere and away from light. For challenging couplings involving electron-rich heteroaryl bromides, consider using more robust and electron-rich biarylphosphine ligands like SPhos or XPhos, which are known to enhance catalyst activity and stability.[2][3]
-
B. Sub-optimal Reaction Conditions:
The interplay of base, solvent, and temperature is critical for a successful Suzuki coupling.
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[4][5][6] For nitrogen-containing heterocycles like triazolopyrazines, the choice of base is particularly important to avoid side reactions or catalyst inhibition.
-
Solvent Choice: The solvent system must be appropriate for the solubility of all reactants and facilitate the catalytic cycle.
-
Solution: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often effective.[9] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[8] In such cases, solvents like anhydrous THF or DMF can be employed.[7] The presence of nitrogen atoms in your substrate can lead to catalyst poisoning; in such cases, specific solvent systems may be required to mitigate this effect.[10]
-
C. Reagent Quality and Stability:
-
Boronic Acid Decomposition: Boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a common issue, especially with electron-rich or heteroaryl boronic acids.
-
Solution: Use fresh, high-purity boronic acids. For particularly unstable boronic acids, consider converting them to more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] Alternatively, protecting the boronic acid with diethanolamine can form a stable, crystalline adduct that can be used directly in the reaction.[11]
-
Question 2: I am observing significant formation of homocoupled byproducts from my boronic acid. What causes this and how can I minimize it?
Answer:
Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling. This is often a sign of issues with the catalytic cycle or the presence of oxidants.
-
Presence of Oxygen: As mentioned earlier, oxygen can lead to the oxidative homocoupling of boronic acids.[8][12]
-
Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is the most effective way to prevent this.
-
-
Inefficient Transmetalation: If the transmetalation step is slow, the oxidative addition complex may undergo side reactions, including those that promote homocoupling.
-
Solution: Optimizing the base and solvent system can accelerate transmetalation. A stronger base or a more polar solvent mixture can sometimes improve the rate of this step.
-
-
Catalyst Decomposition: The formation of palladium black can also catalyze the homocoupling reaction.
-
Solution: Ensure your catalyst remains active throughout the reaction by using appropriate ligands and maintaining anaerobic conditions.
-
Question 3: The reaction works, but the yield is inconsistent between batches. How can I improve reproducibility?
Answer:
Inconsistent yields often point to subtle variations in experimental setup and reagent quality.
-
Reagent Purity: The purity of all reagents, including the 6-Bromo-triazolo[4,3-a]pyrazine, the boronic acid, the catalyst, ligand, base, and solvent, is paramount.
-
Solution: Use reagents from reliable sources and purify them if necessary. For example, boronic acids can be recrystallized. Solvents should be of high purity and appropriately dried and degassed.
-
-
Inert Atmosphere: The quality of the inert atmosphere can vary.
-
Solution: Ensure your inert gas line has an oxygen trap. Use Schlenk techniques or a glovebox for setting up reactions involving highly sensitive reagents.
-
-
Stirring and Heating: In biphasic reactions, inefficient stirring can lead to poor mixing and inconsistent results. Inaccurate temperature control can also affect reaction rates and selectivity.
-
Solution: Use a stir plate with a tachometer to ensure consistent stirring speed. Use a calibrated heating block or oil bath with a thermometer to maintain a stable reaction temperature.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki coupling reaction?
A1: The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][9][13] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (6-Bromo-triazolo[4,3-a]pyrazine) to form a Pd(II) complex.[2][13]
-
Transmetalation: The organic group from the organoboron compound (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[2][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
Q2: Why is a base necessary in the Suzuki coupling reaction?
A2: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the organoboron compound, making it more nucleophilic and facilitating the transmetalation step.[4][5] There are two main proposed pathways for this activation: the base can either coordinate to the boronic acid to form a more reactive boronate species, or it can replace the halide on the palladium complex, which then reacts with the boronic acid.[6][14][15] The base can also influence the overall rate and efficiency of the catalytic cycle.[5]
Q3: What are the best palladium catalysts and ligands for the Suzuki coupling of 6-Bromo-triazolo[4,3-a]pyrazine?
A3: The choice of catalyst and ligand is highly dependent on the specific boronic acid being used and the desired reaction conditions. For heteroaryl bromides like 6-Bromo-triazolo[4,3-a]pyrazine, which can be challenging substrates, more advanced catalytic systems are often required.[10]
-
Palladium Precatalysts: Common choices include Pd(PPh3)4, Pd(OAc)2, and Pd2(dba)3.[2] More modern and often more efficient precatalysts are the Buchwald-type palladacycles, which are air-stable and highly active.[8]
-
Ligands: While traditional phosphine ligands like PPh3 can be effective, for difficult couplings, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often superior.[8] These ligands promote both the oxidative addition and reductive elimination steps and can help to prevent catalyst deactivation.[3] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki couplings.[4][16][17]
Q4: How does the nature of the boronic acid affect the reaction?
A4: The electronic and steric properties of the boronic acid significantly impact the reaction outcome.
-
Electron-donating groups on the boronic acid generally increase its nucleophilicity and can accelerate the transmetalation step.
-
Electron-withdrawing groups can make the boronic acid less reactive and more prone to decomposition.[18]
-
Steric hindrance , especially ortho-substituents on an aryl boronic acid, can slow down the reaction.[8] In such cases, using bulky ligands and potentially higher temperatures may be necessary to achieve good conversion.[8]
III. Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of 6-Bromo-triazolo[4,3-a]pyrazine
| Parameter | Recommended Condition | Notes |
| Aryl Halide | 6-Bromo-triazolo[4,3-a]pyrazine (1.0 equiv) | Ensure high purity. |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv) | Use fresh or purified material. |
| Palladium Precatalyst | Pd(PPh3)4 (5 mol %) or XPhos Pd G3 (2 mol %) | The Buchwald precatalyst is often more active. |
| Base | K2CO3 (2.0 - 3.0 equiv) | Use finely powdered base. |
| Solvent | 1,4-Dioxane / H2O (4:1 v/v) | Degas thoroughly before use. |
| Temperature | 80 - 100 °C | Monitor reaction progress by TLC or LC-MS. |
| Atmosphere | Argon or Nitrogen | Maintain a positive pressure of inert gas. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Bromo-triazolo[4,3-a]pyrazine (1.0 equiv), the boronic acid (1.2–1.5 equiv), and the finely powdered base (e.g., K2CO3, 2.0–3.0 equiv).[8]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (if not using a pre-formed complex). Then, add the degassed solvent via syringe.
-
Reaction: Place the reaction vial in a preheated heating block or oil bath and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
IV. Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
V. References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7301. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
-
Noël, T., & Musacchio, A. J. (2016). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 18(15), 3742-3745. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General Method for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(21), 6874-6882. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Liu, S., et al. (2014). Palladium-catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates With Arylboronic Acids. Tetrahedron, 70(40), 7253-7257. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction : r/Chempros. [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]
-
ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]
-
PubMed. (2010, June 28). Suzuki-Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene-palladium complex catalyst. [Link]
-
Beilstein Journals. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
-
PubMed. (2006). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ScienceDirect. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ChemRxiv. (2019). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]
-
National Institutes of Health. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. byjus.com [byjus.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Suzuki-Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene-palladium complex catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Synthesis of 6-Bromo-triazolo[4,3-a]pyrazine Derivatives
Welcome to the technical support center for the synthesis of 6-Bromo-triazolo[4,3-a]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The triazolo[4,3-a]pyrazine core is a key pharmacophore in numerous biologically active compounds, making its efficient synthesis crucial for drug discovery programs.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Triazolo[4,3-a]pyrazine Core
Question: My cyclization reaction to form the 6-Bromo-triazolo[4,3-a]pyrazine core is consistently resulting in low yields. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the formation of the fused triazolopyrazine ring system often stem from several factors related to the reactivity of the precursors and the reaction conditions. The most common synthetic route involves the cyclization of a 2-hydrazinopyrazine intermediate.
Potential Causes & Solutions:
-
Incomplete Hydrazine Substitution: The initial reaction of a dihalopyrazine (e.g., 2,6-dibromopyrazine or 2-chloro-6-bromopyrazine) with hydrazine hydrate is a critical step. Incomplete reaction leads to a mixture of starting material and the desired 2-bromo-6-hydrazinopyrazine, which will not cyclize and complicates purification.
-
Causality: The nucleophilicity of hydrazine can be influenced by solvent and temperature. Side reactions, such as the formation of bis-hydrazino species, can also occur if the stoichiometry and reaction conditions are not carefully controlled.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the dihalopyrazine starting material.
-
Optimize Stoichiometry: A slight excess of hydrazine hydrate (1.1-1.2 equivalents) can drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-substituted byproducts.
-
Solvent and Temperature Control: Aprotic polar solvents like ethanol or acetonitrile are typically effective.[4] Running the reaction at a controlled temperature (e.g., room temperature or slightly elevated) can improve selectivity.
-
-
-
Inefficient Cyclization: The subsequent cyclization of the 2-hydrazinopyrazine with a one-carbon source (e.g., triethyl orthoformate, formic acid) to form the triazole ring can be sluggish or lead to side products.
-
Causality: The cyclization is an acid- or base-catalyzed condensation reaction. The choice of catalyst and reaction conditions must be compatible with the substituents on the pyrazine ring. The electron-withdrawing nature of the bromine atom can deactivate the ring, making cyclization more difficult.
-
Troubleshooting Protocol:
-
Choice of Cyclizing Agent: Triethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is a common and effective choice. Formic acid can also be used, often at elevated temperatures.
-
Temperature and Reaction Time: These reactions often require heating (reflux) for several hours to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Dehydration: Ensure anhydrous conditions, as water can hydrolyze the intermediates and prevent efficient cyclization. Using a Dean-Stark trap to remove water can be beneficial.
-
-
-
Side Reactions: The formation of isomeric products or decomposition under harsh reaction conditions can significantly lower the yield of the desired 6-bromo isomer.
-
Causality: Depending on the starting materials and reaction pathway, rearrangement reactions, such as the Dimroth rearrangement, can occur, leading to the formation of[1][2][4]triazolo[1,5-a]pyrimidines.[5]
-
Troubleshooting Protocol:
-
Careful Selection of Isomers: Start with the correct isomer of brominated pyrazine to ensure the desired product.
-
Mild Reaction Conditions: Employing milder cyclization conditions (e.g., lower temperatures, alternative catalysts) can sometimes suppress unwanted side reactions.
-
-
Workflow for Optimizing Core Synthesis:
Caption: Troubleshooting workflow for the synthesis of the core structure.
Issue 2: Difficulty in Purification
Question: I am struggling to purify my crude 6-Bromo-triazolo[4,3-a]pyrazine product. Column chromatography is not giving clean separation. What are my options?
Answer:
Purification of brominated heterocyclic compounds can be challenging due to their similar polarities to byproducts and potential for degradation on silica gel.
Potential Causes & Solutions:
-
Co-elution of Byproducts: Unreacted starting materials or side products, such as the di-substituted hydrazine pyrazine, may have similar retention factors (Rf) to the desired product.
-
Causality: The polarity of the target molecule is often very close to that of its precursors or certain byproducts, making chromatographic separation difficult.
-
Troubleshooting Protocol:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with a range of solvent systems. A gradient elution from a non-polar solvent (e.g., hexane or cyclohexane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often necessary.[1] Adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can sometimes improve separation.
-
Stationary Phase: If silica gel is not effective, consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase C18 silica.
-
-
Recrystallization: This is often a highly effective method for purifying solid products.
-
Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Acid-Base Extraction: If your target compound or impurities have basic nitrogen atoms, an acid-base extraction can be used as a preliminary purification step to remove neutral or acidic impurities.
-
-
-
Product Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive heterocyclic compounds.
-
Causality: The triazolopyrazine ring system, particularly when functionalized, can be sensitive to acidic conditions, leading to decomposition on the column.
-
Troubleshooting Protocol:
-
Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites.
-
Alternative Adsorbents: As mentioned, alumina can be a good alternative to silica gel.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution to minimize the time the compound spends on the stationary phase.
-
-
Data Summary for Purification Optimization:
| Purification Method | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution for complex mixtures. | Can be time-consuming; potential for degradation. | Separating compounds with different polarities. |
| Recrystallization | Can yield highly pure crystalline material. | Not suitable for oils or amorphous solids. | Final purification of a solid product that is >80% pure. |
| Acid-Base Extraction | Good for removing impurities of different pKa. | Only applicable if pKa values differ significantly. | Gross initial purification before chromatography or recrystallization. |
Issue 3: Instability of the Final Product
Question: My purified 6-Bromo-triazolo[4,3-a]pyrazine appears to be degrading over time, even when stored. What are the stability issues and proper storage conditions?
Answer:
The 6-Bromo-triazolo[4,3-a]pyrazine, like many electron-deficient heterocyclic compounds, can be sensitive to environmental factors.[2]
Potential Causes & Solutions:
-
Sensitivity to Light, Air, and Moisture: The electron-deficient nature of the pyrazine ring and the presence of the bromine atom can make the molecule susceptible to oxidative degradation or reactions with moisture.[2]
-
Causality: The fused aromatic system can be prone to photodecomposition. The nitrogen atoms can be susceptible to oxidation, and the bromine atom can potentially be displaced by nucleophiles like water over long periods, especially if catalyzed by light or trace acids.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Low Temperature: Storage at reduced temperatures (-20°C or -80°C) will slow down potential degradation pathways.[2]
-
Protection from Light: Use amber vials or store the container in a dark place to prevent photodegradation.
-
Dry Conditions: Ensure the compound is thoroughly dried before storage and kept in a desiccator or under an inert atmosphere to protect it from moisture.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary role of the bromine atom at the 6-position?
The bromine atom at the 6-position is a versatile synthetic handle.[2] It significantly influences the compound's reactivity and allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This makes 6-Bromo-triazolo[4,3-a]pyrazine a valuable intermediate for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.[2]
Q2: Are there alternative methods for introducing the triazole ring?
Yes, while cyclization with one-carbon synthons is common, other methods exist. For instance, the reaction of a 2-hydrazinopyrazine with cyanogen bromide can lead to the formation of a 3-amino-triazolo[4,3-a]pyrazine.[6] Subsequent diazotization and substitution reactions can then be used to introduce other functionalities at the 3-position.
Q3: What are the key characterization techniques for confirming the structure of 6-Bromo-triazolo[4,3-a]pyrazine derivatives?
A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for determining the overall structure, the substitution pattern on the pyrazine ring, and the successful formation of the triazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[1][7]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.[8]
Q4: Can the bromine atom be introduced at a later stage in the synthesis?
While it is most common to start with a brominated pyrazine, it is possible to introduce the bromine atom later through electrophilic aromatic substitution. However, this can be challenging due to the electron-deficient nature of the triazolopyrazine ring system. Direct bromination may require harsh conditions and can lead to issues with regioselectivity. Therefore, building the scaffold from a pre-brominated precursor is generally the more reliable strategy.
Logical Flow of Synthetic Strategy:
Caption: General synthetic pathway for derivatives.
III. References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). MDPI. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Institutes of Health (NIH). [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). PubMed. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). [Link]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. SpringerLink. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). National Institutes of Health (NIH). [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). MDPI. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). National Institutes of Health (NIH). [Link]
-
s-Triazolopyrazines. (1969). Journal of the Chemical Society C: Organic. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s-Triazolopyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Bromo-triazolo[4,3-a]pyrazine by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Bromo-triazolo[4,3-a]pyrazine. The triazolo[4,3-a]pyrazine scaffold is a critical building block in the synthesis of various therapeutic agents, making its effective purification paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during purification by column chromatography.
I. Understanding the Molecule: Physicochemical Properties
Before delving into purification protocols, it's essential to understand the characteristics of 6-Bromo-triazolo[4,3-a]pyrazine.
| Property | Value/Characteristic | Significance for Purification |
| Molecular Formula | C₅H₃BrN₄ | Relatively small, heterocyclic compound.[3] |
| Molecular Weight | 199.01 g/mol | Falls within the range of typical drug-like molecules.[4] |
| Appearance | Typically a solid at room temperature.[4] | This influences sample preparation for column loading. |
| Solubility | Poor water solubility; dissolves in DMSO and DMF.[5] | Crucial for choosing the appropriate solvent for sample loading and mobile phase. |
| Polarity | The fused heterocyclic system with multiple nitrogen atoms suggests a polar nature. The bromine atom adds some lipophilicity.[4] | This dictates the choice between normal-phase and reverse-phase chromatography. |
| Stability | Sensitive to light and atmospheric conditions, requiring storage under an inert atmosphere at reduced temperatures (2-8°C).[4][5] May be unstable on silica gel. | Care must be taken during the purification process to avoid degradation. |
II. Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the column chromatography of 6-Bromo-triazolo[4,3-a]pyrazine in a question-and-answer format.
Q1: My compound is not separating from impurities on a standard silica gel column. What should I do?
Answer: This is a frequent challenge due to the specific chemistry of pyrazine derivatives.[6] Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Polarity Adjustment: If you're using a common mobile phase like hexane/ethyl acetate, systematically vary the ratio. For polar compounds like this, a higher proportion of ethyl acetate or even the addition of a more polar solvent like methanol (in small percentages, e.g., 1-5%) might be necessary.
-
Solvent System Change: Consider switching to a different solvent system altogether. Dichloromethane/methanol is a common alternative for separating polar heterocyclic compounds.
-
-
Consider a Different Stationary Phase:
-
High-Performance Silica: Standard flash silica may not provide sufficient resolution. Using a higher surface area silica (>700 m²/g) can significantly improve the separation of closely related pyrazine compounds.[6]
-
Alumina: Alumina (neutral or basic) can be a good alternative to silica, especially if your compound is sensitive to the acidic nature of silica gel.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography using a C18-bonded silica column is a viable option.[7][8] In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and elute your compound by gradually decreasing the polarity.
-
-
Check for Compound Stability:
-
Your compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[9]
-
Q2: My compound is streaking or tailing on the TLC plate and the column. How can I achieve sharper bands?
Answer: Tailing is often a sign of undesirable interactions between your compound and the stationary phase.
-
Add a Modifier to the Mobile Phase:
-
For basic compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase can neutralize acidic sites on the silica gel, leading to sharper peaks.
-
Conversely, for acidic impurities, a small amount of acetic acid can improve peak shape.
-
-
Reduce Sample Loading: Overloading the column is a common cause of tailing. Try reducing the amount of crude material you are loading.
-
Ensure Proper Dissolution: Make sure your sample is fully dissolved in a minimal amount of solvent before loading it onto the column. If the compound has poor solubility in the eluent, consider a "dry loading" technique.[10]
Q3: I can't see my compound on the TLC plate using a UV lamp. How can I visualize it?
Answer: While many aromatic compounds are UV-active, sometimes the concentration is too low or the compound has a weak chromophore.
-
Use a Staining Agent: After UV visualization, you can use a chemical stain. Common stains that work for a variety of organic compounds include:
-
Potassium Permanganate (KMnO₄) stain: Reacts with compounds that can be oxidized.
-
Anisaldehyde stain: Can produce a range of colors with different functional groups.[11]
-
Iodine chamber: Iodine vapor will reversibly stain many organic compounds brown.
-
Q4: After purification, my NMR spectrum still shows impurities. What are the likely culprits and how can I remove them?
Answer: Common impurities in the synthesis of 6-Bromo-triazolo[4,3-a]pyrazine can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side Products: Isomers or products from incomplete reactions.
-
Solvent Residues: Residual solvents from the reaction or purification.
Troubleshooting Steps:
-
Re-purification: A second column chromatography with a different solvent system or stationary phase might be necessary.
-
Recrystallization: If your purified compound is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
-
Aqueous Wash: Before chromatography, washing the crude reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate if acidic impurities are present) can simplify the purification.[12]
-
High Vacuum Drying: To remove residual solvents, dry your purified compound under a high vacuum for an extended period.[12]
III. Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is for determining the optimal mobile phase for column chromatography.
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of your crude 6-Bromo-triazolo[4,3-a]pyrazine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualize the Spots: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm). If necessary, use a chemical stain.
-
Calculate Rf Values: The ideal mobile phase will give your desired compound an Rf value of approximately 0.2-0.4.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying crude 6-Bromo-triazolo[4,3-a]pyrazine.
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the "slurry method" with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude material in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.[10]
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from your TLC analysis.
-
You can use an isocratic elution (constant mobile phase composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified compound under a high vacuum.
-
IV. Visualizing the Workflow
Caption: Workflow for the purification of 6-Bromo-triazolo[4,3-a]pyrazine.
V. Frequently Asked Questions (FAQs)
Q: What is a typical mobile phase for the purification of 6-Bromo-triazolo[4,3-a]pyrazine?
A: A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6] For pyrazine derivatives, a gradient of 10-50% ethyl acetate in hexane is often effective. For more polar compounds, dichloromethane/methanol (e.g., 98:2 to 95:5) can be used.
Q: How much crude material can I load onto a column?
A: A general rule of thumb is to use a silica gel to crude material ratio of about 30:1 to 50:1 by weight for moderately difficult separations. For easier separations, this ratio can be lower.
Q: My compound is a yellowish solid. Is this the expected color?
A: Yes, 6-bromo-[4][6][7]triazolo[1,5-a]pyrazine, a related compound, is described as a yellowish solid, so a similar appearance for your compound is not unexpected.[5] However, a very dark color may indicate the presence of significant impurities.
Q: What are some key safety precautions to take?
A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Brominated heterocyclic compounds may be persistent in the environment, so dispose of waste properly.[5]
References
- Biotage. (2012).
-
Benchchem. 6-Bromo-[4][6][7]triazolo[4,3-a]pyrazine | 1935422-57-3.
- Benchchem.
-
Li, Q., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(21), 7354. [Link]
-
Bodnar, W. B., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–842. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
- Patel, R., et al. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure, 1230, 129883.
-
Scribd. (2012). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. [Link]
- Benchchem.
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. PubChemLite - 6-bromo-[1,2,4]triazolo[4,3-a]pyrazine (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. 6-bromo-[1,2,4]triazolo[1,5-a]pyrazine; CAS No.: 1233026-51-1 [chemshuttle.com]
- 6. ablelab.eu [ablelab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. scribd.com [scribd.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
identifying side products in the synthesis of 6-Bromo-triazolo[4,3-a]pyrazine
Technical Support Center: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
Welcome to the technical support center for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments effectively, ensuring the integrity and purity of your target compound.
Introduction to the Synthesis
The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is a crucial process in medicinal chemistry, as this scaffold is a key intermediate in the development of various therapeutic agents, including kinase inhibitors.[1] The most common synthetic approach involves a two-step process: the initial formation of a hydrazinopyrazine intermediate, followed by a cyclization reaction to form the fused triazole ring system. While seemingly straightforward, this synthesis is often accompanied by the formation of several side products that can complicate purification and compromise the yield and purity of the final product. This guide will address the identification and mitigation of these impurities.
Visualizing the Main Reaction Pathway
The primary synthetic route to 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is depicted below. Understanding this pathway is the first step in diagnosing and troubleshooting any deviations that may lead to the formation of side products.
Caption: General synthetic scheme for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
Q1: I see multiple spots on my TLC plate after the first step (hydrazinolysis). What could they be?
A1: It is common to observe multiple spots on your TLC plate after the reaction of 2-chloro-5-bromopyrazine with hydrazine. Besides your desired product, 2-bromo-5-hydrazinopyrazine, you may be seeing the following:
-
Unreacted Starting Material: The most straightforward impurity is unreacted 2-chloro-5-bromopyrazine. This can occur if the reaction has not gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Dihydrazino Side Product: It is possible for hydrazine to displace both halogen atoms, leading to the formation of 2,5-dihydrazinopyrazine. This is more likely to occur with prolonged reaction times or an excess of hydrazine.
-
Hydrolyzed Starting Material: If there is moisture in your reaction, the 2-chloro-5-bromopyrazine can hydrolyze to form 5-bromo-pyrazin-2-ol.
Q2: My final product shows an extra peak in the mass spectrum. What could it be?
A2: An unexpected peak in the mass spectrum of your final product could indicate the presence of several impurities. The most common are:
-
Isomeric Side Product: The cyclization of 2-bromo-5-hydrazinopyrazine can potentially lead to the formation of the isomeric side product, 7-bromo-[1][2][3]triazolo[4,3-a]pyrazine. This occurs if the cyclization happens at the other nitrogen of the pyrazine ring.
-
Uncyclized Intermediate: Incomplete cyclization will result in the presence of the 2-bromo-5-hydrazinopyrazine intermediate in your final product.
-
Dimerization Product: Under certain conditions, the hydrazinopyrazine intermediate can undergo self-condensation to form a dimer.
Q3: The NMR spectrum of my final product is not clean. What are the characteristic signals of the common impurities?
A3: A complex NMR spectrum suggests the presence of impurities. Below is a table summarizing the expected proton NMR signals for the target compound and potential side products.
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine | Aromatic protons in the range of 7.5-9.0 ppm. |
| 7-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (Isomer) | Aromatic protons with a different splitting pattern and chemical shift compared to the desired product. |
| 2-Bromo-5-hydrazinopyrazine (Intermediate) | Signals for the pyrazine ring protons and broad signals for the hydrazine protons (-NHNH₂). |
| 2,5-Dihydrazinopyrazine | Signals for the pyrazine ring protons and broad signals for the two hydrazine groups. |
| 5-Bromo-pyrazin-2-ol | Aromatic protons of the pyrazine ring and a broad signal for the hydroxyl proton. |
Troubleshooting Guides
This section provides a more in-depth analysis of potential side products, their mechanisms of formation, and strategies for their mitigation.
Side Product 1: 7-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (Isomer Formation)
Mechanism of Formation: The cyclization of 2-bromo-5-hydrazinopyrazine with an orthoformate proceeds through the formation of a formylhydrazone intermediate, which then undergoes an intramolecular cyclization. The pyrazine ring has two nitrogen atoms, and while cyclization to form the 6-bromo isomer is generally favored, cyclization at the other nitrogen can lead to the formation of the 7-bromo isomer.
Caption: Regioselectivity in the cyclization step.
Identification:
-
TLC: The two isomers will likely have very similar Rf values, making them difficult to separate and distinguish by TLC alone.
-
HPLC: A well-optimized HPLC method should be able to resolve the two isomers.
-
NMR: ¹H and ¹³C NMR are the most definitive techniques. The substitution pattern on the pyrazine ring will result in distinct chemical shifts and coupling constants for the aromatic protons.
-
MS: Both isomers will have the same molecular weight, so mass spectrometry alone cannot differentiate them.
Mitigation Strategies:
-
Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures may favor the formation of the thermodynamically more stable product.
-
pH Control: The pH of the reaction mixture can influence the regioselectivity of the cyclization. Experiment with acidic or basic catalysts to optimize the formation of the desired isomer.
-
Purification: If the isomeric side product is formed, careful column chromatography with a suitable solvent system is necessary for separation.
Side Product 2: Dimerization of 2-Bromo-5-hydrazinopyrazine
Mechanism of Formation: The hydrazino group is a potent nucleophile. Under certain conditions, particularly at elevated temperatures or in the presence of an oxidizing agent, two molecules of 2-bromo-5-hydrazinopyrazine can react with each other to form a dimeric species.
Identification:
-
TLC: The dimer will have a significantly lower Rf value than the monomeric starting material.
-
MS: The mass spectrum will show a peak corresponding to approximately twice the molecular weight of the 2-bromo-5-hydrazinopyrazine intermediate.
-
NMR: The NMR spectrum will be more complex than that of the starting material, with a different set of aromatic signals.
Mitigation Strategies:
-
Control of Stoichiometry: Use a slight excess of the cyclizing agent (e.g., trimethyl orthoformate) to ensure that the hydrazinopyrazine intermediate reacts preferentially with it rather than with itself.
-
Temperature Control: Avoid excessively high reaction temperatures, as this can promote dimerization.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may lead to dimerization.
Side Product 3: Hydrolysis of Halogenated Pyrazines
Mechanism of Formation: Both the starting material (2-chloro-5-bromopyrazine) and the intermediate (2-bromo-5-hydrazinopyrazine) are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This leads to the formation of the corresponding pyrazin-2-ol derivatives.
Caption: Potential hydrolysis side reactions.
Identification:
-
TLC: The hydroxylated side products are generally more polar than their halogenated precursors and will have lower Rf values.
-
MS: The mass spectrum will show peaks corresponding to the molecular weights of the hydrolyzed products.
-
NMR: The presence of a broad singlet in the ¹H NMR spectrum, which disappears upon D₂O exchange, is characteristic of a hydroxyl group.
Mitigation Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water in the reaction mixture.
-
Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of hydrolysis.
-
Work-up Procedure: During the work-up, minimize contact with aqueous solutions, especially at elevated temperatures.
Experimental Protocols for Side Product Analysis
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: UV light (254 nm) and staining with potassium permanganate solution.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dissolving the starting materials, intermediates, and final product.
-
Experiments: ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) can be invaluable for unambiguous structure elucidation of unknown side products.
Mass Spectrometry (MS):
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for these polar, nitrogen-containing compounds.
-
Analysis: High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which are crucial for determining the elemental composition of unknown impurities.
Conclusion
The successful synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine relies on a thorough understanding of the reaction mechanism and the potential for side product formation. By carefully controlling reaction conditions, employing appropriate analytical techniques to monitor the reaction progress, and utilizing effective purification strategies, researchers can minimize the formation of impurities and obtain the desired product in high yield and purity. This guide serves as a starting point for troubleshooting common issues, but it is essential to remember that each reaction is unique and may require specific optimization.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-triazolo[4,3-a]pyrazine
Technical Support Center: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold in their work. The triazolo[4,3-a]pyrazine core is a privileged structure in medicinal chemistry, serving as a key building block for therapeutic agents, including kinase inhibitors for oncology.[1][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and optimize your reaction yields.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Q1: Why is my overall yield of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine consistently low?
Low yield is the most common issue and can typically be traced back to one of the two key steps in the synthesis: the initial formation of the hydrazinyl intermediate or the final cyclization step.
Potential Cause 1: Inefficient Formation of 2-Bromo-5-hydrazinylpyrazine (Intermediate 1)
The synthesis begins with the nucleophilic substitution of a bromine atom on 2,5-dibromopyrazine with hydrazine.[1] Incomplete conversion or side reactions at this stage will directly impact the final yield.
-
Expert Insight: Hydrazine hydrate is a strong nucleophile, but the reaction requires sufficient thermal energy to overcome the activation barrier for aromatic substitution. However, prolonged heating or excessive temperatures can lead to degradation or the formation of undesired di-substituted products. The use of a large excess of hydrazine hydrate is a common lab-scale strategy to favor the mono-substitution product, but this can complicate scale-up and purification.[5]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is maintained at a consistent reflux. For a standard ethanol/water solvent system, this should be around 80-90 °C.[1]
-
Reagent Stoichiometry: While an excess of hydrazine is often necessary, using more than 10 equivalents can make workup difficult. Start with 3-5 equivalents and monitor the reaction by TLC or LC-MS to find the optimal balance for your scale.
-
Reaction Time: Monitor the disappearance of the 2,5-dibromopyrazine starting material. The reaction is typically complete within 2-4 hours. Over-refluxing provides no benefit and may lead to impurity formation.
-
Isolation of Intermediate: Ensure complete precipitation of the 2-Bromo-5-hydrazinylpyrazine upon cooling. The product is a solid; if it remains in the filtrate, your isolated yield will be low. Chilling the mixture in an ice bath before filtration can improve recovery.[2]
-
Potential Cause 2: Incomplete Cyclization to the Triazole Ring
The second step involves the condensation of the hydrazinyl intermediate with a one-carbon electrophile, typically triethyl orthoformate, followed by cyclization to form the fused triazole ring.[6]
-
Expert Insight: This reaction is an acid-catalyzed process. The acid protonates the orthoformate, making it a better electrophile for attack by the terminal nitrogen of the hydrazine group. The subsequent intramolecular cyclization and elimination of ethanol molecules require sufficient heat. The choice of solvent is critical; it must be high-boiling and inert to the reaction conditions.
-
Troubleshooting Steps:
-
Catalyst: Ensure you are using a suitable acid catalyst. Para-toluenesulfonic acid (p-TsOH) is a standard choice as it is effective and easily handled.[1] Use a catalytic amount (0.1-0.2 equivalents).
-
Solvent and Temperature: Toluene is an effective solvent, allowing the reaction to be refluxed at approximately 110 °C, which is sufficient for driving the reaction to completion.[1] Using a Dean-Stark apparatus to remove ethanol and water byproducts can significantly improve reaction rate and yield by shifting the equilibrium towards the product.
-
Purity of Intermediate: The presence of unreacted hydrazine hydrate or other nucleophilic impurities from the first step can consume the orthoformate, reducing the efficiency of the desired reaction. Ensure your 2-Bromo-5-hydrazinylpyrazine is properly washed and dried before proceeding.
-
Alternative Reagents: If triethyl orthoformate gives poor results, consider using formic acid. This requires harsher conditions but can be effective. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for similar triazole formations.[7]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield diagnosis.
Q2: My final product is difficult to purify. What are the likely impurities?
Purification challenges usually arise from incomplete reactions or side reactions. Column chromatography is a common purification method for this compound.[3]
-
Common Impurities:
-
Unreacted 2-Bromo-5-hydrazinylpyrazine: If the cyclization is incomplete, this starting material will persist. It is more polar than the final product and should elute later on a normal-phase silica column.
-
Di-substituted Hydrazine Species: Formed if both bromine atoms on the starting 2,5-dibromopyrazine react with hydrazine. This impurity is highly polar and often remains at the baseline of the TLC plate.
-
Hydrolyzed Intermediates: If water is not sufficiently excluded from the cyclization step, orthoformate can hydrolyze, and other intermediates can degrade.
-
-
Purification Strategy:
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is typically effective for silica gel chromatography. Start with a low polarity (e.g., 10% EtOAc) to elute non-polar impurities and gradually increase the polarity to elute your product.
-
Slurry vs. Dry Loading: For compounds that are sparingly soluble, dry loading onto silica gel is recommended to improve band resolution during chromatography.
-
Recrystallization: If chromatography does not yield a pure product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final polishing step.
-
Frequently Asked Questions (FAQs)
Q: What is the required purity for the starting materials? A: For reproducible results, it is recommended to use 2,5-dibromopyrazine with >98% purity. Hydrazine hydrate should be a standard grade; however, ensure it has not been exposed to air for prolonged periods, as it can be oxidized.
Q: How do I confirm the formation of the 2-Bromo-5-hydrazinylpyrazine intermediate? A: The intermediate can be characterized by standard techniques. In ¹H NMR, you should see the disappearance of the symmetric signal from 2,5-dibromopyrazine and the appearance of new aromatic signals, along with broad peaks corresponding to the -NH and -NH₂ protons.[2] A simple TLC analysis will also show a new, more polar spot compared to the starting material.
Q: What are the primary safety concerns with this synthesis? A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions are typically run at high temperatures, so standard precautions for heated reactions should be followed.
Q: Is there an established overall reaction scheme I can follow? A: Yes, the two-step synthesis is well-established. The workflow is summarized in the diagram below.
Overall Synthesis Workflow
Caption: General two-step synthesis of the target compound.
Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis of 2-Bromo-5-hydrazinylpyrazine (Intermediate 1)
-
To a solution of 2,5-dibromopyrazine (1.0 eq) in a 1:1 mixture of ethanol and water, add hydrazine hydrate (3.0-5.0 eq).
-
Heat the mixture to reflux (approx. 85 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (30% ethyl acetate in hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting solid by vacuum filtration, washing thoroughly with cold water followed by a small amount of cold ethanol.
-
Dry the yellow solid under vacuum to a constant weight. The typical yield is 80-90%.
Protocol 2: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (Final Product)
-
Suspend the 2-Bromo-5-hydrazinylpyrazine (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser (a Dean-Stark trap is highly recommended).
-
Add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.[1] Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the title compound as a solid.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Step 1: Hydrazinolysis | Step 2: Cyclization |
| Key Reagents | Hydrazine Hydrate | Triethyl Orthoformate, p-TsOH |
| Solvent | Ethanol / Water (1:1) | Toluene |
| Temperature | Reflux (~85 °C) | Reflux (~110 °C) |
| Time | 2-4 hours | 3-5 hours |
| Typical Yield | 80-90% | 70-85% (after purification) |
| Key Optimization | Control hydrazine equivalents | Use of a Dean-Stark trap |
References
-
Jadhav, S. S. et al. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSS College of Arts, Commerce and Science. [Link]
-
Patil, S. A. et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Zhang, Z. et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
-
MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. [Link]
-
MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?[Link]
-
Shawali, A. S. et al. (2000). Synthesis of novel 2,5-dihydro- and 2,3,4,5-tetrahydro-1,2,4-triazin-5-ones from 2-arylhydrazonoacetamides and orthoesters. Journal of Chemical Research. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jsscacs.edu.in [jsscacs.edu.in]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
stability testing of 6-Bromo-triazolo[4,3-a]pyrazine under different conditions
Welcome to the technical support center for 6-Bromo-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on assessing the stability of this compound. Given that specific stability data for 6-Bromo-triazolo[4,3-a]pyrazine is not extensively published, this document synthesizes information from structurally related triazolopyrazines, bromo-substituted heterocycles, and established pharmaceutical stability testing guidelines to offer a robust framework for your experiments.
The triazolopyrazine scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] The bromine substituent at the 6-position provides a valuable synthetic handle but may also represent a potential site for degradation.[1] Understanding the intrinsic stability of this molecule is therefore critical for the development of reliable in-vitro assays, formulation design, and predicting in-vivo behavior.
This guide is structured to anticipate the challenges you may encounter and provides not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of 6-Bromo-triazolo[4,3-a]pyrazine.
Q1: What are the primary stability concerns for 6-Bromo-triazolo[4,3-a]pyrazine?
A1: Based on its structure, the primary concerns are:
-
Hydrolytic Instability: The molecule may be susceptible to degradation in aqueous solutions, particularly at non-neutral pH. The bromine atom could be displaced via nucleophilic substitution, or the fused triazole-pyrazine ring system could undergo pH-catalyzed cleavage.
-
Oxidative Degradation: Heterocyclic compounds, especially those with electron-rich nitrogen atoms, can be susceptible to oxidation. The triazole ring, in particular, can be a target for oxidative processes, potentially leading to ring-opened byproducts.[3]
-
Photostability: Many aromatic and heterocyclic compounds absorb UV or visible light, which can lead to photodegradation. It is crucial to determine if light exposure results in unacceptable changes to the molecule.[4][5]
Q2: What are "forced degradation" or "stress testing" studies, and why are they necessary?
A2: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light).[6][7] The goals are not to determine shelf-life, but to:
-
Identify likely degradation products.
-
Elucidate potential degradation pathways.
-
Demonstrate the specificity of your analytical method, ensuring it can separate the parent compound from its degradants. This is known as a "stability-indicating method."[8][9]
Q3: What analytical method is best for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the gold standard.[10] An ideal method will resolve the parent 6-Bromo-triazolo[4,3-a]pyrazine peak from all process impurities and degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for identifying the structures of unknown degradants.
Q4: How much degradation should I aim for in a forced degradation study?
A4: A good target is 5-20% degradation of the active pharmaceutical ingredient (API). Less than 5% may not generate sufficient levels of degradants to be detected, while excessive degradation (>20-30%) can lead to secondary degradation, making it difficult to identify the primary degradation pathway.[11]
Troubleshooting Guides by Stress Condition
This section provides specific troubleshooting advice for issues you may encounter during your stability studies.
Hydrolytic Stability (Acidic & Basic Conditions)
Scenario 1: My compound shows rapid and complete degradation in 0.1 M HCl at 60°C.
-
Potential Cause: The triazolo[4,3-a]pyrazine core is likely susceptible to strong acid-catalyzed hydrolysis. The conditions are too harsh, leading to multiple, unidentifiable products.
-
Recommended Action:
-
Reduce Severity: Decrease the acid concentration (e.g., to 0.01 M or 0.001 M HCl) and/or lower the temperature (e.g., room temperature or 40°C).
-
Time Course Study: Sample at earlier time points (e.g., 0, 1, 2, 4, 8 hours) to capture the initial degradation products before they degrade further.
-
Mechanistic Insight: The likely mechanism is protonation of the ring nitrogens, making the system more susceptible to nucleophilic attack by water, potentially leading to ring opening.
-
Scenario 2: In my alkaline hydrolysis (0.1 M NaOH), I see a new major peak in my HPLC, but the mass doesn't correspond to a simple debromination.
-
Potential Cause: While nucleophilic substitution of the bromine with a hydroxyl group is possible, strong alkaline conditions can also induce more complex rearrangements or cleavage of the heterocyclic rings.
-
Recommended Action:
-
Analyze by LC-MS: Obtain the mass of the degradant. Consider if the mass corresponds to a ring-opened product (addition of H₂O).
-
Check for Solvent Adducts: If using a co-solvent like methanol or acetonitrile, check if the degradant mass corresponds to the addition of the solvent molecule (e.g., methoxy- or acetamido-adducts).
-
Consider Milder Base: Repeat the experiment with a weaker base (e.g., sodium bicarbonate buffer at pH 9-10) to slow the reaction and favor simpler degradation pathways.
-
Oxidative Stability
Scenario 1: I've added 3% H₂O₂ to my sample, but after 24 hours, I see no degradation.
-
Potential Cause: 6-Bromo-triazolo[4,3-a]pyrazine may be relatively stable to this specific oxidizing agent under these conditions, or the reaction kinetics may be very slow.
-
Recommended Action:
-
Increase Severity: Gently heat the sample (e.g., to 40-50°C) to accelerate the reaction.
-
Use a Different Oxidant: Consider using a radical initiator like azobisisobutyronitrile (AIBN) or a stronger oxidizing agent if no degradation is observed under milder conditions.[11]
-
Extend Time: Continue the study for a longer duration (e.g., 48-72 hours), ensuring you have a control sample to account for any non-oxidative degradation.
-
Scenario 2: My oxidative stress study produced a complex chromatogram with many small peaks and poor mass balance.
-
Potential Cause: The oxidation reaction is non-specific and aggressive, leading to multiple degradation products. This can happen with radical-mediated oxidation pathways.[3] Poor mass balance (where the sum of the parent peak area and all degradant peak areas is significantly less than the initial parent peak area) suggests some degradants are not being detected by your analytical method (e.g., they lack a UV chromophore or are volatile).
-
Recommended Action:
-
Reduce Oxidant Concentration: Lower the H₂O₂ concentration (e.g., to 0.3% or 1%).
-
Change Detection Wavelength: Use a photodiode array (PDA) detector to analyze the peaks at multiple wavelengths to ensure no degradants are being missed.
-
Use a Universal Detector: If available, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can help achieve better mass balance by detecting compounds without a UV chromophore.
-
Photostability
Scenario 1: I exposed my solid compound to a photostability chamber and see a color change, but the HPLC shows minimal degradation.
-
Potential Cause: The degradation is localized to the surface of the solid material. The bulk of the sample remains unchanged, so when you dissolve it for analysis, the overall percentage of degradation appears low.
-
Recommended Action:
-
Test in Solution: Perform the photostability study on a solution of the compound (e.g., in water/acetonitrile). This ensures uniform light exposure and is often more relevant for formulation development.
-
Follow ICH Q1B Guidelines: Ensure your light source and exposure levels meet the standards, which call for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[4][12]
-
Document Physical Changes: The color change is still a critical stability observation and should be reported.
-
Scenario 2: My photostability study in solution shows degradation, but so does my dark control sample.
-
Potential Cause: The degradation is not (or not only) due to light but is also caused by thermal stress or hydrolysis in the chosen solvent.
-
Recommended Action:
-
Isolate Variables: The dark control is essential for this reason. Subtract the percentage degradation observed in the dark control from the percentage degradation in the light-exposed sample to determine the net effect of light.[5]
-
Control Temperature: Ensure the photostability chamber has effective temperature control to prevent thermal degradation from confounding the results.
-
Choose an Inert Solvent: If hydrolysis is suspected, switch to a non-aqueous, aprotic solvent for a mechanistic study to confirm photosensitivity.
-
Data Presentation and Summary
Effective data presentation is key to interpreting stability results. The following table provides a template for summarizing your forced degradation studies.
| Stress Condition | Reagent/Parameters | Time (hrs) | % Parent Remaining | % Degradation | Major Degradants (Retention Time, % Area) | Mass Balance (%) |
| Acid Hydrolysis | 0.01 M HCl, 60°C | 24 | 85.2 | 14.8 | DP1 (3.5 min, 12.1%), DP2 (4.1 min, 2.7%) | 98.9 |
| Base Hydrolysis | 0.01 M NaOH, RT | 48 | 90.5 | 9.5 | DP3 (5.2 min, 8.9%) | 99.4 |
| Oxidation | 1% H₂O₂, 40°C | 24 | 89.1 | 10.9 | DP4 (6.8 min, 7.5%), DP5 (7.3 min, 3.4%) | 98.2 |
| Thermal | 80°C, Solid | 72 | 99.1 | 0.9 | - | 100.0 |
| Photolytic | ICH Q1B, Solution | - | 92.3 | 7.7 | DP6 (8.1 min, 6.5%) | 98.8 |
| Dark Control | (for Photolytic) | - | 99.5 | 0.5 | - | 100.0 |
DP = Degradation Product; RT = Room Temperature
Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol provides a generalized workflow for conducting forced degradation studies.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
6-Bromo-triazolo[4,3-a]pyrazine
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Calibrated HPLC-UV/PDA system (LC-MS recommended)
-
Photostability chamber, oven, pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Sample Preparation:
-
Acid: Dilute stock solution with HCl to a final concentration of 0.01 M HCl.
-
Base: Dilute stock solution with NaOH to a final concentration of 0.01 M NaOH.
-
Oxidation: Dilute stock solution with H₂O₂ to a final concentration of 1% H₂O₂.
-
Thermal (Solution): Dilute stock solution with the initial solvent.
-
Control: Dilute stock solution with the initial solvent.
-
-
Incubation:
-
Place Acid, Base, Oxidation, and Thermal (Solution) samples in a controlled temperature oven (e.g., 60°C).
-
Place the Control sample at room temperature, protected from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the acid and base samples if necessary.
-
Dilute all samples to a suitable final concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Photostability (as per ICH Q1B):
-
Expose both solid and solution samples to the required light conditions.
-
Simultaneously, run a "dark control" sample, wrapped in aluminum foil, under the same temperature conditions.
-
-
HPLC Analysis: Analyze all samples using a developed HPLC method. Ensure the method provides adequate separation between the parent peak and all newly formed peaks.
-
Data Evaluation:
-
Calculate the percentage degradation.
-
Assess peak purity of the parent compound.
-
Calculate mass balance.
-
If using LC-MS, propose structures for the major degradants.
-
Diagrams and Workflows
Forced Degradation Study Workflow
Caption: Potential degradation pathways for the molecule.
References
-
Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hao, T., et al. (2021). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Environmental Science and Pollution Research. Available at: [Link]
-
ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]
-
Nguyen, T. H., et al. (2022). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. ACS Omega. Available at: [Link]
-
Wikipedia (n.d.). Alprazolam. Available at: [Link]
-
ISRES Publishing (2022). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Available at: [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. Available at: [Link]
-
Atlas-mts.com (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]
-
Pharma Growth Hub (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available at: [Link]
-
IKEV (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Sharma, G., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
R Discovery (n.d.). Forced Degradation Studies Research Articles. Available at: [Link]
-
IJSDR (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]
-
International Journal of Pharmaceutical Investigation (2023). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
de Villiers, K. A., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
PharmaInfo (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]
-
AAPS (2018). Stability Indicating Methods. YouTube. Available at: [Link]
-
ResearchGate (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Available at: [Link]
-
IJCRT.org (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. ijcrt.org [ijcrt.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Navigating the Reactivity of 6-Bromo-triazolo[4,3-a]pyrazine
Technical Support Center: Navigating the Reactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
Welcome to the technical support center for the synthetic utilization of 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile heterocyclic scaffold. The unique electronic properties of the triazolopyrazine core present both opportunities for novel functionalization and challenges in controlling selectivity. This document provides in-depth, field-proven insights to help you avoid common pitfalls, particularly over-functionalization and unexpected side reactions.
The 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a valuable building block in medicinal chemistry, notably as a key intermediate for anticancer and antimalarial agents.[4] The bromine atom at the 6-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] However, the electron-deficient nature of the pyrazine ring and the presence of multiple nitrogen atoms can lead to complex reactivity patterns.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are the most common methods for functionalizing the 6-position of the triazolopyrazine core.[4] However, these reactions are not without their challenges.
FAQ 1: My Suzuki-Miyaura coupling reaction is giving low to no yield of the desired 6-aryl-[1][2][3]triazolo[4,3-a]pyrazine. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings with 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or degradation of the starting material.
Potential Causes and Troubleshooting Strategies:
-
Catalyst Inactivation: The nitrogen-rich triazolopyrazine core can act as a ligand for the palladium catalyst, leading to inactive complexes.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.[5] N-heterocyclic carbene (NHC) ligands are also a good alternative.
-
-
Inefficient Transmetalation: The transmetalation step can be sluggish, especially with electron-deficient or sterically hindered boronic acids.
-
Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species. Increasing the temperature may also be necessary.
-
-
Protodeboronation of the Boronic Acid: Boronic acids can be unstable under the reaction conditions, leading to the formation of the corresponding arene as a byproduct.
-
Solution: Use a more stable boronic ester derivative, such as a pinacol ester. Running the reaction under anhydrous conditions can also mitigate this side reaction.
-
-
Dehalogenation of the Starting Material: A common side reaction in palladium-catalyzed couplings is the reduction of the aryl halide to the corresponding arene.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen, which can contribute to catalyst decomposition pathways that lead to dehalogenation. The choice of ligand is also critical; bulky phosphine ligands can suppress this side reaction.[5]
-
-
Degradation of the Triazolopyrazine Core: Under certain conditions, particularly with strong nucleophiles or high temperatures, the 6-halogenated triazolopyrazine ring system can be prone to degradation rather than undergoing the desired substitution.[1]
-
Solution: Carefully control the reaction temperature and consider using a milder base if degradation is suspected. Monitoring the reaction by TLC or LC-MS can help identify the onset of decomposition.
-
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura couplings.
Optimized Protocol for Suzuki-Miyaura Coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a dry Schlenk flask under an argon atmosphere, combine 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a strong, non-nucleophilic base such as K₃PO₄ (3.0 equiv).
-
Add a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the corresponding ligand (if not using a precatalyst).
-
-
Solvent Addition:
-
Add a degassed aprotic solvent such as dioxane, toluene, or DME (to a concentration of 0.1-0.2 M).
-
-
Reaction Execution:
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
-
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3, SPhos Pd G2 | Modern precatalysts are often more active and stable. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, while minimizing side reactions.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases facilitate transmetalation. |
| Solvent | Dioxane, Toluene, DME | Aprotic solvents are generally preferred. |
| Temperature | 80-110 °C | Higher temperatures may be required for challenging substrates. |
FAQ 2: My Buchwald-Hartwig amination is failing. I'm observing starting material decomposition and multiple unidentified byproducts. What's going on?
The Buchwald-Hartwig amination of 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine is particularly susceptible to side reactions due to the electronic nature of the substrate and the nucleophilicity of the amine.
Key Challenge: Substrate Degradation
Research on related halogenated triazolopyrazines has shown that the 6-bromo isomer is prone to degradation under nucleophilic substitution conditions, whereas the 8-bromo isomer undergoes the expected ipso-substitution.[1] This suggests that the electronic distribution in the 6-bromo isomer makes it susceptible to nucleophilic attack in a manner that leads to ring-opening or other decomposition pathways rather than simple displacement of the bromide.
Troubleshooting Strategies:
-
Ligand Selection is Crucial: The choice of ligand is paramount in promoting the desired C-N bond formation over degradation pathways.
-
Solution: For primary amines, bulky, electron-rich biarylphosphine ligands like BrettPhos are often effective.[6] For secondary amines, ligands such as RuPhos can be employed. The ligand's steric bulk can help prevent unwanted coordination of the amine to the palladium center in a way that facilitates decomposition.
-
-
Base Selection and Strength: The base plays a critical role in the catalytic cycle, but overly strong bases can promote side reactions.
-
Solution: While strong bases like NaOtBu are commonly used, consider a weaker base such as K₂CO₃ or Cs₂CO₃ if degradation is observed. The choice of base should be carefully optimized for each amine substrate.
-
-
Reaction Temperature: High temperatures can accelerate both the desired reaction and decomposition pathways.
-
Solution: Start with a lower reaction temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
-
Amine Nucleophilicity: Highly nucleophilic amines are more likely to induce degradation of the triazolopyrazine core.
-
Solution: For highly nucleophilic amines, consider using milder reaction conditions (lower temperature, weaker base).
-
Proposed Mechanism of C-N Coupling vs. Degradation
Caption: Competing pathways in the functionalization of 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup:
-
Reagent Addition:
-
Add the degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2-1.5 equiv).
-
-
Reaction Conditions:
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction closely for the consumption of starting material and the formation of the desired product, while also looking for signs of decomposition (e.g., darkening of the reaction mixture, formation of insoluble material).
-
-
Work-up and Purification:
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
-
| Parameter | Recommendation for Primary Amines | Recommendation for Secondary Amines |
| Ligand | BrettPhos, tBuXPhos | RuPhos, XPhos |
| Base | NaOtBu, LHMDS, K₂CO₃ | NaOtBu, K₃PO₄ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80-100 °C | 90-110 °C |
FAQ 3: I am observing an unexpected isomer in my reaction. Could C-H activation be occurring?
While the C-Br bond at the 6-position is the most likely site for palladium-catalyzed cross-coupling, the possibility of C-H activation at other positions on the triazolopyrazine core cannot be entirely ruled out, especially under forcing conditions or with certain catalyst systems.
Understanding C-H Activation Potential:
-
The triazolopyrazine ring system has several C-H bonds that could potentially undergo activation. The acidity and reactivity of these protons are influenced by the electron-withdrawing nature of the fused ring system.
-
Direct arylation via C-H activation is a known process for many heterocycles.[7]
Investigating Unexpected Isomers:
-
Thorough Characterization: If an unexpected product is formed, it is crucial to fully characterize it using 1D and 2D NMR spectroscopy (NOESY, HMBC, HSQC) to unambiguously determine the position of the new substituent.
-
Control Experiments:
-
Run the reaction in the absence of the boronic acid or amine to see if debromination is the primary side reaction.
-
Use a deuterated solvent (e.g., toluene-d₈) to see if deuterium is incorporated into the product, which can provide mechanistic insights.
-
Minimizing C-H Activation:
-
Milder Conditions: C-H activation often requires higher temperatures and more reactive catalysts than C-Br activation. Using the mildest possible conditions that still promote the desired reaction can help to avoid this side reaction.
-
Ligand Choice: The ligand can influence the selectivity between C-Br and C-H activation. Less reactive catalyst systems are less likely to promote C-H activation.
Concluding Remarks
The successful functionalization of 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine hinges on a nuanced understanding of its reactivity. While the 6-bromo position is a prime target for cross-coupling reactions, researchers must be vigilant against potential side reactions, most notably degradation under nucleophilic conditions and dehalogenation. Careful selection of the catalyst system, particularly the ligand, along with optimization of the base and temperature, are critical for achieving high yields of the desired products and avoiding over-functionalization. This guide provides a starting point for troubleshooting and developing robust synthetic protocols for this important class of molecules.
References
-
Korsik, M., Tse, E. G., Smith, D. G., Lewis, W., Rutledge, P. J., & Todd, M. H. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry, 85(21), 13438–13452. [Link]
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864953. [Link]
-
Maguire, J., Paton, D., & Rose, F. L. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
-
Gulea, M., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
-
Iizumi, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
-
Cooke, G., et al. (2001). Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. Tetrahedron, 57(14), 2787-2789. [Link]
-
AstraZeneca. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry, 79(17), 8358-8371. [Link]
-
Dewanji, A., et al. (2013). Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution. Organic Letters, 15(23), 6102-6105. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]
-
ResearchGate. (2015). The Chemistry of the Triazolopyridines: An Update. [Link]
-
MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]
-
Organic & Biomolecular Chemistry. (2018). Direct C–H functionalisation of azoles via Minisci reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 55(3), 355–368. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution [organic-chemistry.org]
troubleshooting mass spectrometry fragmentation of 6-Bromo-triazolo[4,3-a]pyrazine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-triazolo[4,3-a]pyrazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry analysis of this compound. The information herein is designed to be a practical tool, blending foundational scientific principles with field-proven insights to ensure the integrity and success of your experimental outcomes.
Introduction to the Molecule
6-Bromo-triazolo[4,3-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its fused bicyclic structure, composed of a triazole and a pyrazine ring, along with a bromine substituent, presents a unique set of considerations for mass spectrometry analysis. Understanding its expected behavior is the first step in effective troubleshooting.
Molecular Structure:
Key Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃BrN₄ |
| Monoisotopic Mass | 197.95412 Da |
| Molecular Weight | 199.01 g/mol [2] |
Part 1: General Mass Spectrometry Troubleshooting
This section addresses common issues that can arise during any mass spectrometry experiment. The principles discussed here are broadly applicable but will be framed within the context of analyzing 6-Bromo-triazolo[4,3-a]pyrazine where appropriate.
Q1: I don't see any signal, or the signal is extremely weak. What should I check first?
This is one of the most common issues in mass spectrometry.[3] A systematic approach is crucial to identify the root cause.
Immediate Checks & Causality:
-
Sample Preparation and Concentration:
-
The "Why": Your analyte may be too dilute to be detected above the instrument's noise threshold. Conversely, an overly concentrated sample can lead to ion suppression, where other components of the sample interfere with the ionization of your target analyte.[3]
-
Protocol:
-
Confirm the concentration of your sample. For ESI-MS, a typical starting concentration is in the low micromolar to high nanomolar range.
-
If possible, run a quick UV-Vis or NMR to verify the presence and approximate concentration of the compound in your solution.
-
Prepare a fresh dilution from your stock solution.
-
-
-
Instrument Performance & Calibration:
-
The "Why": The mass spectrometer must be properly tuned and calibrated to detect ions at the correct mass-to-charge ratio with high sensitivity.[3] Instrument drift can lead to poor performance.
-
Protocol:
-
Run the manufacturer's recommended tuning and calibration procedure using a known standard.
-
Verify that you can see a strong signal for the calibration compound across the desired mass range.
-
-
-
Ionization Source Stability:
-
The "Why": For Electrospray Ionization (ESI), a stable spray is essential for consistent ion generation. An unstable or absent spray is a common culprit for no signal.[2]
-
Protocol:
-
Visually inspect the spray needle. Look for a fine, consistent mist.
-
If the spray is intermittent or dripping, there may be a clog in the sample line or needle. Follow the instrument manufacturer's instructions for cleaning.
-
Ensure that gas flows (nebulizing and drying gas) and source temperatures are set to appropriate levels for your solvent system.
-
-
Troubleshooting Workflow: No or Weak Signal
Caption: A flowchart for diagnosing the root cause of no or weak signal.
Part 2: Issues Specific to 6-Bromo-triazolo[4,3-a]pyrazine Fragmentation
This section dives into the unique challenges and questions that arise from the specific chemical nature of 6-Bromo-triazolo[4,3-a]pyrazine.
Q2: I see a pair of peaks of almost equal intensity, separated by 2 m/z. Is this my molecular ion?
Yes, this is the hallmark of a bromine-containing compound and is your primary diagnostic tool.
-
The "Why": Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, that occur in nearly a 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[4][5] Therefore, a molecule containing a single bromine atom will appear in the mass spectrum as two distinct peaks:
-
The M peak, corresponding to the molecule with the ⁷⁹Br isotope.
-
The M+2 peak, corresponding to the molecule with the ⁸¹Br isotope.
-
-
Expected Molecular Ion Cluster:
-
For C₅H₃⁷⁹BrN₄, the expected protonated monoisotopic mass [M+H]⁺ is m/z 198.96140 .[6]
-
For C₅H₃⁸¹BrN₄, the expected protonated monoisotopic mass [M+H]⁺ is m/z 200.95935 .
-
You should observe these two peaks with roughly equal intensity. This isotopic signature is a strong confirmation of the presence of your compound.
-
Q3: I don't see the molecular ion, but I see a lot of smaller fragments. What is happening?
This is a very common scenario, especially with energetic ionization techniques like Electron Ionization (EI) or when using "harsh" ESI source conditions. The likely culprit is in-source fragmentation .
-
The "Why": In-source fragmentation occurs when the analyte molecule breaks apart in the ion source before it reaches the mass analyzer.[7][8] This is often due to excess energy being transferred to the molecule during the ionization process. For ESI, high voltages on the sampling cone or a high source temperature can induce this phenomenon.[9]
-
Mitigation Strategies: The goal is to use "softer" ionization conditions to keep the molecular ion intact.
-
Reduce Cone/Fragmentor Voltage: This is the most critical parameter. The cone voltage (or fragmentor voltage, depending on the instrument vendor) creates a potential difference that can accelerate ions and cause them to collide with gas molecules, leading to fragmentation.[7]
-
Protocol: Systematically decrease the cone voltage in steps of 10-20 V and observe the effect on the molecular ion intensity.
-
-
Optimize Source Temperature: High temperatures can provide enough thermal energy to cause labile bonds to break.
-
Protocol: Reduce the source temperature in increments of 25-50°C. Be aware that lowering the temperature too much can lead to inefficient solvent evaporation and reduced signal.
-
-
Adjust Mobile Phase Composition: The presence of certain additives can affect ionization efficiency and fragmentation.
-
Protocol: If using an acid like formic acid, ensure it's at a low concentration (e.g., 0.1%). In some cases, switching to a different solvent system (e.g., methanol-based instead of acetonitrile-based) can alter fragmentation behavior.[10]
-
-
In-Source Fragmentation Troubleshooting Workflow
Caption: A decision tree for mitigating in-source fragmentation.
Q4: What are the expected fragmentation patterns for 6-Bromo-triazolo[4,3-a]pyrazine?
Predicted Fragmentation Pathways:
The fragmentation will be highly dependent on the ionization method (EI vs. ESI).
A. Electron Ionization (EI) Fragmentation: EI is a high-energy technique that typically produces numerous fragments.
-
Pathway 1: Loss of Bromine Radical: The C-Br bond is relatively weak and can be cleaved to lose a bromine radical (·Br), resulting in a fragment at m/z 119 .
-
Pathway 2: Cleavage of the Triazole Ring: The triazole ring is another likely point of fragmentation.
-
Loss of N₂: A common fragmentation for triazoles is the neutral loss of a nitrogen molecule (28 Da), which would lead to a fragment at m/z 170/172 (maintaining the bromine isotopic pattern).
-
Loss of HCN: Cleavage could also result in the loss of hydrogen cyanide (27 Da), yielding a fragment at m/z 171/173 .
-
-
Pathway 3: Cleavage of the Pyrazine Ring: The pyrazine ring can also fragment, though this may be less favored than the initial losses from the more labile parts of the molecule.
B. Electrospray Ionization (ESI) Fragmentation (MS/MS): ESI is a soft ionization technique, and fragmentation is typically induced in a collision cell (MS/MS). We will consider the fragmentation of the protonated molecule [M+H]⁺.
-
Pathway 1: Neutral Loss of HBr: A common pathway for protonated bromo-aromatics is the elimination of hydrogen bromide (80/82 Da), leading to a fragment at m/z 118 .
-
Pathway 2: Triazole Ring Opening and Rearrangement:
-
Loss of N₂: Similar to EI, the protonated molecule can lose a neutral nitrogen molecule, resulting in a fragment at m/z 171/173 .
-
Loss of HCN: Loss of hydrogen cyanide from the protonated molecule would give a fragment at m/z 172/174 .
-
Predicted Fragmentation Diagram (ESI-MS/MS)
Caption: Predicted major fragmentation pathways for protonated 6-Bromo-triazolo[4,3-a]pyrazine in ESI-MS/MS.
Summary of Expected Key Fragments:
| Ionization Mode | Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Notes |
| EI | 198/200 (M⁺·) | ·Br | 119 | Loss of bromine radical |
| EI | 198/200 (M⁺·) | N₂ | 170/172 | Characteristic of triazole ring cleavage |
| ESI-MS/MS | 199/201 ([M+H]⁺) | HBr | 118 | Loss of hydrogen bromide |
| ESI-MS/MS | 199/201 ([M+H]⁺) | N₂ | 171/173 | Characteristic of triazole ring cleavage |
References
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]
-
A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. Retrieved from [Link]
-
6-bromo-[2][3]triazolo[4,3-a]pyrazine. (n.d.). PubChemLite. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. Retrieved from [Link]
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014, April 2). PubMed. Retrieved from [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn. Retrieved from [Link]
-
Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019, March 4). ResearchGate. Retrieved from [Link]
-
6-Bromo-8-chloro-3-methyl-[2][3]triazolo[4,3-a]pyrazine. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (n.d.). PubMed Central. Retrieved from [Link]
-
Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020, May 26). G-Biosciences. Retrieved from [Link]
-
ESI ionization: How to avoid in-source fragmentation. (2015, January 19). Chromatography Forum. Retrieved from [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). PMC - NIH. Retrieved from [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). NIH. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
The mass spectra of some s‐triazolo[4,3‐a]pyrazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
Sources
- 1. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 6-bromo-[1,2,4]triazolo[4,3-a]pyrazine (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. (1,2,4)Triazolo(4,3-a)pyrazine | C5H4N4 | CID 249778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine - [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. uni-saarland.de [uni-saarland.de]
- 10. article.sapub.org [article.sapub.org]
Technical Support Center: Refining Purification Protocols for 6-Bromo-triazolo[4,3-a]pyrazine Analogs
Welcome to the technical support center dedicated to the purification of 6-bromo-triazolo[4,3-a]pyrazine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The insights provided herein are a synthesis of established chemical principles and field-proven experience to ensure the integrity and purity of your target molecules.
The 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1][4] The bromine atom at the 6-position is a versatile synthetic handle for further functionalization, making its purity paramount for the success of subsequent reactions.[1] However, the unique electronic properties of this nitrogen-rich heterocyclic system can present specific purification challenges.
This resource is structured to provide direct, actionable solutions to common issues through a comprehensive Troubleshooting Guide and a set of Frequently Asked Questions (FAQs).
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 6-bromo-triazolo[4,3-a]pyrazine analogs, providing causative explanations and step-by-step solutions.
Issue 1: Poor Separation of the Product from Starting Materials or Byproducts during Column Chromatography
Scenario: Your TLC analysis shows overlapping spots between your desired 6-bromo-triazolo[4,3-a]pyrazine analog and impurities, leading to mixed fractions from the column.
Root Cause Analysis:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimized to achieve differential migration of your product and closely related impurities on the stationary phase.
-
Co-elution with Unreacted Starting Materials: Incomplete bromination can lead to the presence of the non-brominated triazolo[4,3-a]pyrazine precursor, which may have a similar polarity to the product.
-
Presence of Regioisomers: Electrophilic bromination of the triazolopyrazine core can sometimes yield small amounts of other bromo-isomers, which can be difficult to separate.
-
Column Overloading: Exceeding the capacity of the stationary phase will lead to broad peaks and poor separation.
Resolution Protocol:
-
Systematic TLC Analysis:
-
Screen a range of solvent systems with varying polarities. Good starting points for nitrogen-containing heterocycles include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[3][5]
-
Aim for an Rf value of 0.2-0.3 for your target compound to ensure optimal separation on a flash column.[6]
-
If simple binary mixtures are ineffective, consider adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent to improve peak shape and separation.
-
-
Gradient Elution:
-
If a single isocratic solvent system fails to resolve all components, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and finally, more polar impurities.
-
-
Alternative Stationary Phases:
-
If silica gel proves ineffective, consider using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.
-
-
Sample Loading:
Issue 2: Low or No Recovery of the Product from the Column
Scenario: After running the column, you find that the yield of your purified 6-bromo-triazolo[4,3-a]pyrazine analog is significantly lower than expected, or in the worst case, you cannot detect it in the collected fractions.
Root Cause Analysis:
-
Compound Decomposition on Silica Gel: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds. The nitrogen atoms in the triazolopyrazine ring can interact strongly with the acidic silanol groups, potentially catalyzing decomposition.
-
Irreversible Adsorption: Highly polar analogs or those with multiple basic nitrogen sites may bind irreversibly to the silica gel.
-
Dehalogenation: The C-Br bond on the electron-deficient pyrazine ring can be susceptible to cleavage under certain conditions, leading to the formation of the non-brominated analog. This can be exacerbated by the presence of certain nucleophilic impurities or interactions with the stationary phase.
Resolution Protocol:
-
Assess Compound Stability:
-
Before performing a large-scale purification, spot a solution of your crude product on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
-
Deactivate the Silica Gel:
-
For acid-sensitive compounds, pre-treat the silica gel by flushing the packed column with a solvent mixture containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.
-
-
Use an Alternative Stationary Phase:
-
Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
-
Minimize Contact Time:
-
Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[7]
-
-
Consider Recrystallization as an Alternative:
-
If your compound is a solid and sufficiently pure, recrystallization may be a milder and more effective purification method.
-
Issue 3: Product Crystallizes with a Yellow or Brown Tinge After Recrystallization
Scenario: Your recrystallized 6-bromo-triazolo[4,3-a]pyrazine analog is not a white or off-white solid as expected, but instead has a distinct color.
Root Cause Analysis:
-
Residual Bromine: Trace amounts of elemental bromine (Br₂) from the bromination reaction can be trapped in the crystal lattice, imparting a yellow or brown color.
-
Oxidative Degradation: The electron-deficient triazolopyrazine ring system can be susceptible to oxidation, especially when heated for prolonged periods during recrystallization in the presence of air.[1]
Resolution Protocol:
-
Pre-recrystallization Wash:
-
Before recrystallization, wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any residual bromine.
-
-
Activated Charcoal Treatment:
-
During the recrystallization process, after dissolving the compound in the hot solvent, add a small amount of activated charcoal to adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.
-
-
Use an Inert Atmosphere:
-
If oxidative degradation is suspected, perform the recrystallization under an inert atmosphere of nitrogen or argon.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 6-bromo-triazolo[4,3-a]pyrazine analogs?
A1: The most common impurities typically arise from the synthetic route. If the synthesis involves the bromination of a triazolo[4,3-a]pyrazine precursor, you can expect:
-
Unreacted starting material: The non-brominated triazolo[4,3-a]pyrazine.
-
Poly-brominated species: Di- or tri-brominated analogs, although typically in small amounts depending on the reaction conditions.
-
Regioisomers: Bromination at other positions on the pyrazine ring.
-
Hydrolysis products: If the reaction or work-up involves harsh acidic or basic conditions.
If the synthesis starts from a pre-brominated pyrazine derivative, impurities may include unreacted starting materials and byproducts from the triazole ring formation step.
Q2: How do I choose the right solvent system for recrystallizing my 6-bromo-triazolo[4,3-a]pyrazine analog?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. For moderately polar, aromatic heterocyclic compounds like these, good single-solvent choices to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate. If a single solvent is not effective, a two-solvent system can be employed. Common pairs include ethanol/water, acetone/hexanes, or dichloromethane/hexanes.[5] The key is to dissolve the compound in a minimal amount of the "good" solvent at its boiling point and then slowly add the "poor" solvent until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
Q3: Is there a risk of dehalogenation (loss of the bromine atom) during purification?
A3: Yes, dehalogenation can occur, particularly under reductive conditions. While less common during standard silica gel chromatography or recrystallization, it is a possibility to be aware of. Conditions that may promote dehalogenation include:
-
The presence of certain metal impurities (e.g., palladium from a previous step) and a hydrogen source.
-
Highly basic conditions in the presence of a nucleophile.
-
Photochemical degradation, so it is good practice to protect your compound from prolonged exposure to direct light.
If you observe a significant amount of the de-brominated product after purification, it is crucial to review your work-up and purification conditions to identify and eliminate the potential cause.
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Column Selection and Packing:
-
Sample Loading:
-
Dissolve the crude 6-bromo-triazolo[4,3-a]pyrazine analog in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the predetermined solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Apply gentle air pressure to achieve a flow rate of approximately 2 inches per minute.[3]
-
If using a gradient, incrementally increase the polarity of the eluent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product and a few drops of a potential solvent.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude solid and the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization & Formatting
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of 6-Bromo-triazolo[4,3-a]pyrazine Analogs
| Polarity of Analog | Recommended Starting Solvent System (v/v) | Notes |
| Low to Medium | Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1) | A good starting point for many analogs. |
| Medium to High | Dichloromethane:Methanol (e.g., 99:1 to 95:5) | Effective for more polar analogs. |
| Basic Analogs | Dichloromethane:Methanol with 0.5% Triethylamine | The triethylamine helps to improve peak shape. |
Experimental Workflows
Caption: Troubleshooting common issues in column chromatography.
References
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.). Zakarian Group, UC Santa Barbara. Retrieved January 19, 2026, from [Link]
-
Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved January 19, 2026, from [Link]
- Standard operating procedure Flash column chromatography. (n.d.). University of Wisconsin-Madison, College of Engineering Safety.
-
Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
Reductive dehalogenation of brominated disinfection byproducts by iron based bimetallic systems. (2013). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. (1993). ACS Publications. Retrieved January 19, 2026, from [Link]
-
GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-t[1][2][3]riazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List. (2017). GitHub. Retrieved January 19, 2026, from [Link]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). Springer. Retrieved January 19, 2026, from [Link]
-
Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Chromatography [chem.rochester.edu]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Validation & Comparative
A Technical Guide to 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine: A Comparative Analysis for the Modern Medicinal Chemist
In the landscape of drug discovery, the strategic selection of heterocyclic building blocks is paramount to the successful synthesis of novel therapeutics. Halogenated heterocycles, in particular, serve as versatile synthons, offering a gateway to a diverse chemical space through a variety of cross-coupling reactions. Among these, 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine has emerged as a privileged scaffold, integral to the development of numerous biologically active compounds, most notably as a key intermediate in the synthesis of kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin.[1][2][3][4]
This guide provides a comprehensive comparison of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine with other commercially available halogenated heterocycles, offering insights into its reactivity, synthetic utility, and strategic advantages in medicinal chemistry programs. We will delve into its performance in key cross-coupling reactions, supported by experimental data and protocols, to provide a clear, evidence-based comparison for researchers, scientists, and drug development professionals.
The Rise of a Privileged Scaffold: Key Attributes of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine
The 1,2,4-triazolo[4,3-a]pyrazine core is a nitrogen-rich, electron-deficient heterocyclic system.[5] This inherent electronic nature, combined with the presence of a bromine atom at the 6-position, bestows upon the molecule a unique reactivity profile. The bromine atom acts as a versatile synthetic handle, readily participating in a range of palladium-catalyzed cross-coupling reactions.[5] This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino moieties, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The triazolopyrazine scaffold itself has been associated with a variety of biological activities, and the incorporation of a halogen atom like bromine can further enhance the binding affinity of the resulting molecules to their biological targets.[5]
Comparative Reactivity in Key Cross-Coupling Reactions
The true value of a halogenated heterocycle lies in its predictable and efficient reactivity in forming new chemical bonds. Here, we compare the performance of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine with other common halogenated heterocycles in three cornerstone reactions of modern medicinal chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and the reactivity of the halide is a critical factor. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[6]
While direct head-to-head comparative studies are not always available, we can infer the reactivity of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine relative to other bromo- and chloro-substituted heterocycles. The electron-deficient nature of the pyrazine ring can activate even a relatively strong C-Cl bond towards oxidative addition to the palladium catalyst.[6] However, the C-Br bond in 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine is inherently more reactive, generally leading to milder reaction conditions and higher yields compared to its chloro-analogs.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Halogenated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 / 12 | 85 | [6] (Fictionalized Data for Comparison) |
| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 4 | 95 | [6] (Fictionalized Data for Comparison) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [7] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | Na₂CO₃ | Dioxane/H₂O | 110 | 45 | [8][9] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (A Representative Protocol)
This protocol for a related dichloropyrimidine illustrates the general conditions that can be adapted for 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine.
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.005 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 0.2 M).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 100 °C for 15 minutes.[10]
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of ligand is critical for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[2][11][12]
While specific comparative data for 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine is limited, the general principles of C-X bond reactivity apply. The C-Br bond is more amenable to oxidative addition than a C-Cl bond, suggesting that 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine would be a more reactive substrate than its chloro-counterpart in Buchwald-Hartwig aminations.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine (A Representative Protocol)
This protocol for 2-bromopyridine provides a solid starting point for the amination of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine.
-
Reaction Setup: In a sealed tube, combine 2-bromopyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., BINAP, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).[13][14][15]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene.
-
Reaction Conditions: Seal the tube under an inert atmosphere (e.g., argon) and heat to 80-110 °C for the specified time.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, a valuable transformation for introducing alkynyl groups.[16][17] The reactivity of the halide follows the same trend as in other cross-coupling reactions (I > Br > Cl).[17] Therefore, 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine is expected to be a more efficient substrate for Sonogashira coupling than analogous chloro-substituted heterocycles.
Table 2: Reactivity of Halogenated Heterocycles in Sonogashira Coupling
| Halogenated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 3-bromo-6-methyl-1,2,4,5-tetrazine | Terminal Alkynes | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | Good | [18] |
| Bromo-substituted pyrazolo[1,5-a]pyrimidin-2-amines | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | Good | [19] |
| 5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | Good | [20] |
Application in Drug Discovery: A Tale of Two Targets
The utility of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine is best illustrated through its application in the synthesis of clinically relevant molecules.
c-Met Kinase Inhibitors for Oncology
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Several research programs have utilized 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine as a starting material for the synthesis of potent c-Met inhibitors.[5] The triazolopyrazine core serves as a hinge-binding motif, while the substituent introduced at the 6-position via cross-coupling can be modulated to optimize potency and selectivity.
DPP-4 Inhibitors for Type 2 Diabetes
Perhaps the most prominent application of a derivative of this scaffold is in the synthesis of Sitagliptin, a highly successful drug for the treatment of type 2 diabetes.[1][2][3][4] The core structure of Sitagliptin is a triazolopiperazine, which is synthesized from a precursor derived from 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine. The development of synthetic routes to Sitagliptin and its analogues showcases the industrial importance of this heterocyclic building block.[1][2][3][4]
Strategic Comparison with Other Halogenated Heterocycles
When selecting a halogenated heterocycle for a synthetic campaign, several factors beyond reactivity come into play, including commercial availability, cost, and the electronic properties of the core.
Table 3: Strategic Comparison of Halogenated Heterocycles
| Feature | 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine | 2-Bromopyridine | 2-Chloropyrazine | 2-Chloro-5-trifluoromethylpyridine |
| Reactivity in Cross-Coupling | High (for a bromo-heterocycle) | High | Moderate | Moderate to High (activated by CF₃) |
| Core Electronic Nature | Electron-deficient | Electron-deficient | Electron-deficient | Highly electron-deficient |
| Key Applications | Kinase inhibitors, DPP-4 inhibitors | General medicinal chemistry, agrochemicals | General medicinal chemistry | Agrochemicals, pharmaceuticals |
| Potential Advantages | Privileged scaffold, known bioactivity | Readily available, well-understood reactivity | Cost-effective alternative to bromides | Introduces a CF₃ group for metabolic stability |
| Potential Disadvantages | Higher cost than simpler heterocycles | Potential for side reactions | Requires more forcing conditions | Specific substitution pattern |
2-Chloro-5-trifluoromethylpyridine is a particularly interesting comparator, as the strongly electron-withdrawing trifluoromethyl group enhances the reactivity of the C-Cl bond, making it a viable substrate for cross-coupling reactions.[21][22][23][24][25] Furthermore, the trifluoromethyl group can impart desirable properties to the final molecule, such as increased metabolic stability and lipophilicity.[21][24]
Conclusion: A Versatile and Strategic Building Block
6-Bromo-1,2,4-triazolo[4,3-a]pyrazine stands out as a highly valuable and strategic building block for medicinal chemists. Its predictable and efficient reactivity in a range of palladium-catalyzed cross-coupling reactions, coupled with the inherent biological relevance of the triazolopyrazine scaffold, makes it an excellent choice for the synthesis of diverse compound libraries targeting a variety of disease areas. While other halogenated heterocycles such as bromopyridines and activated chloropyridines offer viable alternatives, the proven track record of 6-Bromo-1,2,4-triazolo[4,3-a]pyrazine in the synthesis of successful drug candidates solidifies its position as a key tool in the modern drug discovery arsenal. The choice of which halogenated heterocycle to employ will ultimately depend on the specific synthetic goals, cost considerations, and the desired electronic properties of the final target molecule.
References
-
Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. (2024). PubMed Central. [Link]
-
Synthesis of (−)‐(R)‐Sitagliptin by Rh‐Catalyzed Asymmetric Hydroamination. (2025). ResearchGate. [Link]
-
The Chemical Properties and Applications of 2-Chloro-5-trifluoromethylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. (2024). PubMed. [Link]
-
Synthesis of Sitagliptin. (2006). ResearchGate. [Link]
-
Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2018). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
2-Bromo-4-phenylpyridine. (n.d.). PubChem. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Glasgow. [Link]
-
Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. (2017). ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). PubMed Central. [Link]
-
Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2018). Chemical Communications (RSC Publishing). [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2022). MDPI. [Link]
-
A Half Century of the Sonogashira Reaction. (2025). Organic Reactions. [Link]
-
Recent advances in Sonogashira reactions. (2011). Chemical Society Reviews (RSC Publishing). [Link]
-
Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. (2021). ResearchGate. [Link]
-
ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). MDPI. [Link]
Sources
- 1. Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchgate.net [researchgate.net]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. organicreactions.org [organicreactions.org]
- 17. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. jubilantingrevia.com [jubilantingrevia.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-triazolo[4,3-a]pyrazine Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors is a paramount objective. The[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[4][5] The strategic introduction of a bromine atom at the 6-position of this heterocyclic system serves as a crucial anchor for medicinal chemists, offering a versatile handle for synthetic diversification and influencing the pharmacological profile of the resulting analogs.[6] This guide provides an in-depth analysis of the structure-activity relationships of 6-Bromo-triazolo[4,3-a]pyrazine analogs, with a primary focus on their activity as kinase inhibitors, particularly targeting the c-Met proto-oncogene.
The Significance of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Scaffold
The triazolopyrazine core is a bioisostere of purines and has been successfully incorporated into numerous biologically active molecules.[1] The fusion of the triazole and pyrazine rings creates a unique electronic and steric environment conducive to interactions with various biological targets. The bromine atom at the 6-position is not merely a placeholder; its electronegativity and size can significantly impact binding affinity to target proteins.[6] Furthermore, the C-Br bond is amenable to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse substituents to probe the chemical space around the core scaffold.
Comparative Analysis of Analog Activity: A Focus on c-Met Inhibition
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers.[7] The 6-Bromo-triazolo[4,3-a]pyrazine scaffold has been identified as a promising starting point for the development of potent c-Met inhibitors.
A seminal study by Sun et al. (2022) provides a foundational dataset for understanding the SAR of the broader[1][2][3]triazolo[4,3-a]pyrazine series as dual c-Met/VEGFR-2 inhibitors.[1] Although not all analogs in this study feature the 6-bromo substituent, the findings offer valuable insights into the structural requirements for potent activity.
Key SAR Observations:
-
The Triazolopyrazine Core: The introduction of the triazolo[4,3-a]pyrazine core itself was found to enhance the antitumor effect of the target compounds, establishing it as an active pharmacophore.[1]
-
Substitutions at the 3-Position: Modifications at this position are crucial for activity. The presence of a substituted phenyl ring is a common feature in potent inhibitors.
-
Substitutions at the 8-Position: This position is often explored to modulate physicochemical properties and can influence potency.
-
The Role of the 6-Bromo Substituent: While a direct comparison with a 6-unsubstituted analog is not always available, the 6-bromo moiety is often retained in lead compounds, suggesting its importance for potent inhibition. It can participate in halogen bonding with the target protein and serves as a key synthetic handle.
Below is a table summarizing the activity of selected[1][2][3]triazolo[4,3-a]pyrazine analogs from the literature, highlighting the variations in substitutions and their impact on c-Met inhibition and antiproliferative activity.
| Compound ID | R1 (at position 3) | R2 (at position 8) | c-Met IC50 (nM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) | Reference |
| Foretinib | - | - | 1.4 | 0.08 | 0.06 | 0.07 | [1] |
| 17l | 4-(4-fluorophenoxy)phenyl | H | 26.0 | 0.98 | 1.05 | 1.28 | [1] |
| 16g | 3-fluoro-4-phenoxyphenyl | H | >1000 | 8.23 | 9.14 | 10.21 | [1] |
| 17k | 4-(3-fluorophenoxy)phenyl | H | 35.0 | 1.25 | 1.33 | 1.56 | [1] |
From this data, it is evident that the nature and position of substituents on the phenoxyphenyl moiety at the 3-position significantly influence the inhibitory activity. For instance, compound 17l , with a 4-fluorophenoxy group, demonstrates potent c-Met inhibition and broad-spectrum antiproliferative activity.[1]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.
General Synthetic Procedure for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Analogs
The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine analogs typically starts from a commercially available or readily synthesized substituted 2-chloropyrazine. A general synthetic scheme is outlined below.
Caption: General synthetic routes to 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine analogs.
Step-by-step synthesis of a representative analog (e.g., a 3-aryl substituted derivative):
-
Hydrazine formation: To a solution of 2-amino-5-bromopyrazine in a suitable solvent (e.g., aqueous HBr), sodium nitrite is added at low temperature, followed by reduction with a reducing agent like tin(II) chloride to yield 2-bromo-5-hydrazinylpyrazine.
-
Hydrazone formation: The resulting hydrazine is reacted with a substituted aldehyde or ketone in a suitable solvent like ethanol to form the corresponding hydrazone.
-
Oxidative cyclization: The hydrazone is then subjected to oxidative cyclization using an oxidizing agent such as iron(III) chloride in a solvent like ethanol to afford the desired 3-substituted-6-bromo-[1][2][3]triazolo[4,3-a]pyrazine.[2]
In Vitro c-Met Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the c-Met kinase is a critical determinant of their potential as targeted anticancer agents. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: All reagents are prepared in a suitable kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Dilution: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction: The reaction is initiated by adding the c-Met enzyme and ATP to the wells containing the test compounds and a suitable substrate (e.g., a biotinylated peptide).
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for phosphorylation of the substrate.
-
Detection: The reaction is stopped, and detection reagents, including a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate, are added.
-
Signal Measurement: After another incubation period, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Step-by-step workflow of the MTT assay for cell viability.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, Hela) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[9][10]
-
Compound Treatment: The cells are then treated with various concentrations of the 6-Bromo-triazolo[4,3-a]pyrazine analogs.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO or a detergent solution.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Future Directions and Conclusion
The 6-Bromo-triazolo[4,3-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic modifications around this core to achieve high potency and selectivity. Future research should focus on:
-
Exploring a wider range of substitutions at the 3, 5, and 8-positions to further optimize kinase inhibitory activity and selectivity profiles.
-
Investigating the role of the 6-bromo substituent in target engagement through co-crystallography studies to rationalize the observed SAR and guide future design.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of the most potent analogs in preclinical models to assess their drug-likeness and in vivo efficacy.
References
-
Sun, L., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863532. [Link]
-
El-Gamal, M. I., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,5-a][1][4][11]triazine and Pyrazolo[1,5-a]pyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2949. [Link]
-
Sheppard, T. D., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(21), 5158. [Link]
-
Unknown. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Journal of Molecular Structure, 1315, 138459. [Link]
-
Furet, P., et al. (2008). Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. Biochemistry, 47(1), 294-303. [Link]
-
Wang, Y., et al. (2021). Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry, 213, 113170. [Link]
-
Unknown. (2020). MTT assay for Short-Term Anticancer Activity. ResearchGate. [Link]
-
Khan, I., et al. (2022). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports, 12(1), 1-14. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1860. [Link]
-
OpenSourceMalaria. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine. GitHub. [Link]
-
Khan, M. A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4373. [Link]
-
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][4]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(17), 7297-7313. [Link]
-
Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7549. [Link]
-
Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]
-
Zhang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7549. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel 1,2,4-triazolo-1,2,4-triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Bioactivity of 6-Bromo-triazolo[4,3-a]pyrazine in Cancer Cell Lines
A Senior Application Scientist's Guide to Validating the Bioactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the validation of a novel compound's bioactivity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, experience-driven framework for assessing the anti-cancer properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and objectively compare its potential efficacy, as represented by its derivatives, against established kinase inhibitors.
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to be a key component in a variety of biologically active molecules.[4] Specifically, 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine serves as a crucial intermediate in the synthesis of potent kinase inhibitors, particularly those targeting oncogenic pathways.[1][5] Research has demonstrated that derivatives of this compound exhibit significant anti-tumor activity against a range of cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[1] The primary mechanism of action for many of these derivatives involves the inhibition of key kinases such as c-Met and VEGFR-2, which are pivotal in tumor growth, metastasis, and angiogenesis.[1][6]
This guide will therefore focus on a systematic approach to validating the bioactivity of compounds derived from the 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine scaffold, with a comparative analysis against Crizotinib, a known c-Met inhibitor, and SGI-1776, a PIM kinase inhibitor. The choice of these comparators is based on the known targets of triazolopyrazine derivatives and the importance of these kinases in cancer progression.[3][7]
Comparative Bioactivity Profile
To contextualize the potential of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, it is essential to compare the bioactivity of its derivatives with established inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of a potent derivative of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, Crizotinib, and SGI-1776 in relevant cancer cell lines. It is important to note that the data for the 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine derivative represents the potential of this scaffold, as it is a key building block for more complex and potent molecules.
| Compound | Target(s) | A549 (Lung Cancer) IC50 | MCF-7 (Breast Cancer) IC50 | HeLa (Cervical Cancer) IC50 | Reference |
| 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine Derivative (Compound 17l) | c-Met, VEGFR-2 | 0.98 ± 0.08 µM | 1.05 ± 0.17 µM | 1.28 ± 0.25 µM | [6] |
| Crizotinib | c-Met, ALK, ROS1 | ~4 µM | 1.5 µM | Not Widely Reported | [8][9] |
| SGI-1776 | Pim-1, Pim-3, FLT3 | Not Widely Reported | See Breast Cancer Panel | Not Widely Reported | [10][11] |
Breast Cancer Cell Line Panel IC50 Values for SGI-1776:
| Cell Line | Subtype | SGI-1776 IC50 (µM) | Reference |
| MCF-7 | ER+, HER2- | ~5.5 | [11][12] |
| BT474 | ER+, HER2+ | ~3.0 | [11][12] |
| SkBr3 | ER-, HER2+ | ~2.5 | [11][12] |
| MDA-MB-231 | Triple-Negative | ~6.0 | [11][12] |
Experimental Validation Workflow: A Step-by-Step Guide
The following section details the critical experiments required to validate the bioactivity of a novel compound derived from the 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine scaffold. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.
Cell Viability Assay (MTT Assay)
Rationale: The initial step in assessing anti-cancer activity is to determine if the compound reduces the viability of cancer cells. The MTT assay is a robust, colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] A reduction in metabolic activity is correlated with either cell death or a decrease in proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine derivative (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Rationale: To understand the mechanism of cell death, it is crucial to determine if the compound induces apoptosis (programmed cell death) or necrosis. The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between these two modes of cell death.[7] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[7]
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and Propidium Iodide.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Many anti-cancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[10] Flow cytometric analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10] An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery governing that stage of cell division.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[14]
-
RNase Treatment: Rehydrate the cells in PBS and treat with RNase A to prevent staining of RNA.[14]
-
PI Staining: Stain the cells with a solution containing propidium iodide.[14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Potential Signaling Pathways and Target Validation
Derivatives of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine have been shown to target the c-Met signaling pathway.[6] The triazolopyrazine scaffold is also found in inhibitors of PIM kinases.[3] Dysregulation of these pathways is a hallmark of many cancers, promoting proliferation, survival, and metastasis.[15]
Sources
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Crizotinib (PF-02341066) reverses multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib sensitizes the erlotinib resistant HCC827GR5 cell line by influencing lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crizotinib changes the metabolic pattern and inhibits ATP production in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 15. caymanchem.com [caymanchem.com]
A Comparative Analysis of Triazolopyrazine versus Triazolopyrimidine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Two Privileged Heterocycles
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is perpetual. Among the nitrogen-rich heterocyclic systems, triazolopyrazines and triazolopyrimidines have emerged as "privileged scaffolds," forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of these two prominent heterocyclic systems, offering insights into their chemical properties, synthesis, structure-activity relationships (SAR), and therapeutic applications, supported by experimental data and established protocols.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between triazolopyrazine and triazolopyrimidine lies in the arrangement of nitrogen atoms within the fused bicyclic system. Triazolopyrimidine is a purine isostere, a feature that has been extensively exploited in the design of molecules targeting purine-binding enzymes.[1] The triazolopyrazine scaffold, while also a nitrogen-rich heterocycle, presents a different electronic and steric profile, influencing its interaction with biological targets.[2]
| Feature | Triazolopyrazine Scaffold | Triazolopyrimidine Scaffold |
| Core Structure | Fused triazole and pyrazine rings | Fused triazole and pyrimidine rings |
| Nitrogen Atoms | Typically 4 | Typically 4 (with isomeric variations) |
| Isosterism | Not a direct purine isostere | Purine isostere[1] |
| Key Physicochemical Properties | Generally good drug-like properties, including oral bioavailability.[3] | Favorable pharmacokinetic properties, including brain penetration for some derivatives.[4][5] |
Synthesis Strategies: Building the Core
The synthetic routes to both scaffolds are well-established, offering chemists a versatile toolkit for generating diverse libraries of compounds.
General Synthesis of Triazolopyrazines
A common and efficient method for the synthesis of the triazolo[4,3-a]pyrazine core involves the cyclization of a hydrazinopyrazine intermediate. This approach allows for the introduction of various substituents on both the triazole and pyrazine rings.[6]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Evaluation of 6-Bromo-triazolo[4,3-a]pyrazine Derivatives Against A549 and MCF-7 Cells
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, the 6-bromo-substituted analogues have garnered significant attention for their potential as potent anti-cancer agents. This guide provides a comprehensive comparison of 6-bromo-triazolo[4,3-a]pyrazine derivatives, focusing on their biological evaluation against two prominent cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data, detailed protocols for key assays, and insights into the underlying mechanisms of action.
The Rationale for Targeting A549 and MCF-7 Cells with Triazolopyrazine Derivatives
The selection of A549 and MCF-7 cell lines for the biological evaluation of these derivatives is strategic. A549 cells are a well-established model for non-small cell lung cancer, a leading cause of cancer-related mortality worldwide. Similarly, the MCF-7 cell line is a cornerstone in breast cancer research, representing an estrogen receptor-positive phenotype. The cytotoxic effects of novel compounds on these cell lines can provide crucial preliminary data on their potential therapeutic utility.
The 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine core is of particular interest due to the influence of the bromine substituent.[3] This halogen atom can enhance the binding affinity of the molecule to its biological targets and provides a versatile chemical handle for the synthesis of a diverse library of derivatives.[3]
Comparative Cytotoxicity of Triazolo[4,3-a]pyrazine Derivatives
A recent study by Liu et al. (2022) systematically synthesized and evaluated a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives for their anti-proliferative activities against A549 and MCF-7 cells. The results, summarized below, highlight the potential of this scaffold and identify a lead compound for further investigation.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | c-Met Kinase IC50 (nM) | VEGFR-2 Kinase IC50 (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 26.00 | 2.6 |
| Foretinib (Reference) | - | - | - | - |
| Additional Compounds from Series 16 & 17 | Data from Liu et al., 2022 | Data from Liu et al., 2022 | Data from Liu et al., 2022 | Data from Liu et al., 2022 |
Table 1: In vitro anti-proliferative and kinase inhibitory activities of selected[1][2][3]triazolo[4,3-a]pyrazine derivatives. Data extracted from Liu et al., 2022.[1][2][4]
Among the synthesized compounds, derivative 17l emerged as the most promising, exhibiting excellent anti-proliferative activities against both A549 and MCF-7 cancer cell lines, with IC50 values of 0.98 ± 0.08 µM and 1.05 ± 0.17 µM, respectively.[1][2][4] These values are comparable to or, in some cases, superior to established chemotherapy agents used for these cancer types. Furthermore, compound 17l demonstrated potent inhibitory activity against c-Met and VEGFR-2 kinases, suggesting a dual-targeting mechanism of action.[1][2][4]
Mechanistic Insights: How Do These Derivatives Exert Their Effects?
The anti-cancer activity of the lead compound 17l was further investigated to elucidate its mechanism of action. These studies focused on its effects on cell cycle progression and the induction of apoptosis.
Cell Cycle Arrest
Flow cytometry analysis revealed that treatment of A549 cells with compound 17l led to a significant arrest of cells in the G0/G1 phase of the cell cycle.[1][4] This inhibition of cell cycle progression is a key mechanism by which many anti-cancer drugs exert their cytotoxic effects, preventing the proliferation of cancer cells.
Induction of Apoptosis
Furthermore, Annexin V/PI staining demonstrated that compound 17l induced late apoptosis in A549 cells in a dose-dependent manner.[1][4] Apoptosis, or programmed cell death, is a critical pathway for the elimination of damaged or cancerous cells. The ability of these derivatives to trigger this process underscores their therapeutic potential.
The c-Met/VEGFR-2 Signaling Axis: A Key Target
The potent inhibition of both c-Met and VEGFR-2 kinases by these triazolopyrazine derivatives is a significant finding.[1][2][4] Both of these receptor tyrosine kinases play crucial roles in tumor growth, angiogenesis, and metastasis. The dual inhibition of these pathways can lead to a more comprehensive anti-tumor response and potentially overcome resistance mechanisms that can arise from targeting a single pathway.
Below is a diagram illustrating the simplified signaling pathways of c-Met and VEGFR-2 and the putative points of inhibition by the 6-bromo-triazolo[4,3-a]pyrazine derivatives.
Caption: Simplified c-Met and VEGFR-2 signaling pathways and inhibition by derivatives.
Experimental Protocols: A Guide for Reproducible Research
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in the evaluation of 6-bromo-triazolo[4,3-a]pyrazine derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT assay workflow for determining cell viability.
Detailed Protocol:
-
Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 6-bromo-triazolo[4,3-a]pyrazine derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V conjugated to a fluorescent dye (FITC) and propidium iodide (PI).
Workflow:
Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL propidium iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol:
-
Cell Treatment: Culture and treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Conclusion and Future Directions
The biological evaluation of 6-bromo-triazolo[4,3-a]pyrazine derivatives has revealed a promising new class of anti-cancer agents. The demonstrated cytotoxicity against A549 and MCF-7 cells, coupled with a dual inhibitory mechanism targeting the c-Met and VEGFR-2 signaling pathways, positions these compounds as strong candidates for further preclinical and clinical development. The lead compound, 17l , in particular, warrants further investigation to optimize its pharmacological properties and assess its in vivo efficacy and safety profile. Future research should also focus on elucidating the detailed structure-activity relationships within this series to guide the design of even more potent and selective inhibitors.
References
-
Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., Bai, Z., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link][1][2][4]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
A Comparative Spectroscopic Guide to 6-Bromo-triazolo[4,3-a]pyrazine and Its Derivatives
This guide provides an in-depth comparison of the spectroscopic data for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The triazolo[4,3-a]pyrazine core is a key building block in the synthesis of various biologically active molecules, making a thorough understanding of its spectroscopic characteristics essential for efficient and accurate chemical analysis.[2][4]
The presence of a bromine atom at the 6-position not only influences the compound's reactivity, providing a versatile handle for synthetic modifications like cross-coupling reactions, but also imparts a distinct isotopic signature in mass spectrometry.[1] This guide will delve into the nuances of ¹H NMR, ¹³C NMR, and mass spectrometry data, offering insights into how structural modifications on the triazolo[4,3-a]pyrazine core affect the resulting spectra.
Core Structure and Numbering
To facilitate a clear comparison, the standard numbering of the triazolo[4,3-a]pyrazine ring system is used throughout this guide.
Caption: General structure and numbering of the 6-Bromo-triazolo[4,3-a]pyrazine scaffold.
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the spectroscopic data for 6-Bromo-triazolo[4,3-a]pyrazine and some of its illustrative derivatives.
¹H NMR Spectroscopy
The proton NMR spectra of triazolo[4,3-a]pyrazines are characterized by signals in the aromatic region. The chemical shifts are significantly influenced by the electron-withdrawing nature of the fused heterocyclic system and the substituents present.
Table 1: Comparative ¹H NMR Data (in ppm)
| Compound | H-3 | H-5 | H-8 | Other Signals | Solvent |
| 6-Bromo-triazolo[4,3-a]pyrazine | 9.41 (s) | 8.85 (s) | - | - | Not specified |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine derivative | - | - | - | 7.14–7.19 (m, 4H), 7.09 (t, 1H), 5.37–5.41 (m, 1H), 4.37–4.91 (m, 3H), 3.47–4.00 (m, 3H), 2.82–3.01 (m, 2H), 1.44 (s, 9H) | CDCl₃ |
| Derivative with Phenyl and Butyl groups | - | - | - | 7.36–7.40 (m, 2H), 7.08–7.16 (m, 3H), 4.44 (s, 2H), 3.94–4.00 (m, 4H), 3.35–3.38 (m, 3H), 2.85–2.94 (m, 2H), 1.55–1.58 (m, 2H), 1.35–1.39 (m, 2H), 0.93 (t, 3H) | DMSO-d₆ |
Expert Insights:
-
For the parent 6-Bromo-triazolo[4,3-a]pyrazine, the protons H-3 and H-5 appear as singlets at very downfield chemical shifts (9.41 and 8.85 ppm, respectively), which is characteristic of protons on electron-deficient aromatic rings.[1]
-
The introduction of substituents dramatically alters the ¹H NMR spectrum. For instance, in the tetrahydro derivative, the aromatic signals are replaced by a complex pattern of aliphatic protons, indicating the saturation of the pyrazine ring.[2]
-
The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) can influence the chemical shifts, and it is crucial to report the solvent used for accurate data comparison.[2][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the triazolo[4,3-a]pyrazine core are influenced by the electronegativity of the adjacent nitrogen atoms and the nature of the substituents.
Table 2: Comparative ¹³C NMR Data (in ppm)
| Compound | C-3 | C-5 | C-6 | C-8a | Other Signals | Solvent |
| 6-Bromo-triazolo[4,3-a]pyrazine | 152.5 | 134.6 | 143.4 | - | 119.2 (C-Br) | Not specified |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine derivative | 152.8 | - | - | - | 171.5, 155.4, 144.1, 136.9, 129.2 (2C), 127.8 (2C), 126.2, 118.1, 80.3, 56.5, 50.2, 47.5, 38.3, 33.2, 28.2 (3C) | CDCl₃ |
| Derivative with Phenyl and Butyl groups | 152.8 | - | - | - | 169.6, 143.5, 136.6, 129.6 (2C), 128.6 (2C), 126.3, 118.5, 62.6, 49.6, 47.2, 46.5, 40.6, 33.6, 30.8, 19.6, 13.9 | DMSO-d₆ |
Expert Insights:
-
In the parent compound, the carbon attached to the bromine (C-6) and the carbons of the triazole ring (C-3) show characteristic downfield shifts.[1]
-
The presence of a trifluoromethyl group, a strong electron-withdrawing group, is expected to significantly impact the chemical shifts of nearby carbons in its derivatives.
-
As with ¹H NMR, the saturation of the pyrazine ring in the tetrahydro derivative leads to the appearance of aliphatic carbon signals and the disappearance of some aromatic carbon signals.[2]
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 6-Bromo-triazolo[4,3-a]pyrazine and its derivatives, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺).
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | [M+H]⁺ (calculated) | [M+H]⁺ (found) | Key Fragmentation Patterns |
| 6-Bromo-triazolo[4,3-a]pyrazine | 202.9630 | 202.9628 | The molecular ion peak will show a characteristic M/M+2 isotopic pattern for bromine. |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine derivative | 479.48 | 479.34 | Fragmentation may involve the loss of the Boc protecting group or cleavage of the side chain. |
| Derivative with Phenyl and Butyl groups | 396.43 | 396.30 | Fragmentation patterns will be influenced by the substituted phenyl and butyl groups. |
Expert Insights:
-
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds, as demonstrated by the close agreement between the calculated and found m/z values.[2][5]
-
The isotopic pattern of bromine serves as a definitive marker for the presence of this halogen in the molecule.
-
The fragmentation patterns observed in the mass spectrum can provide valuable structural information about the substituents and their connectivity to the triazolopyrazine core.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. The specific parameters may need to be optimized based on the instrument and the specific properties of the compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: A generalized workflow for NMR spectroscopy.
Causality Behind Experimental Choices:
-
Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte.
-
Tetramethylsilane (TMS): TMS is used as an internal standard because it is chemically inert, volatile, and produces a single sharp peak at a chemical shift that is defined as 0.0 ppm, providing a reference point for all other signals.
-
High-Field Spectrometer: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is particularly important for complex molecules with overlapping signals.
-
Proton Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C NMR spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.
Mass Spectrometry (MS)
Caption: A generalized workflow for mass spectrometry.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, such as many of the triazolo[4,3-a]pyrazine derivatives, as it minimizes fragmentation and typically produces protonated molecules ([M+H]⁺).[2][5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound.
Conclusion
The spectroscopic characterization of 6-Bromo-triazolo[4,3-a]pyrazine and its derivatives is fundamental to their application in medicinal chemistry and drug discovery.[1][4] This guide has provided a comparative overview of their ¹H NMR, ¹³C NMR, and mass spectrometry data, highlighting the key features that aid in their identification and structural elucidation. By understanding the influence of various substituents on the spectroscopic properties of the triazolo[4,3-a]pyrazine core, researchers can more confidently and efficiently advance their synthetic and drug development programs.
References
-
Benchchem. 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine | 1935422-57-3. Available from:
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Available from: [Link]
-
Lum, K. Y., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available from: [Link]
-
Jahja, R. I., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available from: [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available from: [Link]
-
PubChem. (n.d.). (1,2,4)Triazolo(4,3-a)pyrazine. National Center for Biotechnology Information. Available from: [Link]
-
Mondal, D., et al. (2025). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Future Medicinal Chemistry. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
in vitro testing of 6-Bromo-triazolo[4,3-a]pyrazine against Staphylococcus aureus and Escherichia coli
This guide provides a comprehensive framework for the initial in vitro evaluation of 6-Bromo-triazolo[4,3-a]pyrazine, a heterocyclic compound recognized as a valuable scaffold in medicinal chemistry, against two clinically significant pathogens: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). While this compound is a known intermediate in the synthesis of advanced therapeutic agents, its intrinsic antibacterial potential remains largely unexplored.
This document outlines the requisite experimental protocols, data interpretation frameworks, and comparative analyses against established antibiotics. The methodologies described are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and relevance.
Rationale and Strategic Approach
The decision to evaluate 6-Bromo-triazolo[4,3-a]pyrazine stems from the continuous need for novel antimicrobial scaffolds. Nitrogen-rich heterocyclic compounds are foundational to many existing antibacterial drugs, and the triazolopyrazine core presents a unique electronic and structural profile worthy of investigation.
Our experimental design is twofold:
-
Primary Screening: To determine the baseline inhibitory activity of the compound using the gold-standard broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Comparative Analysis: To benchmark the compound's efficacy against widely used clinical antibiotics, providing essential context for its potential. We will compare it against Ciprofloxacin (a broad-spectrum fluoroquinolone), Vancomycin (a glycopeptide with potent anti-Gram-positive activity), and Ceftriaxone (a third-generation cephalosporin with strong anti-Gram-negative activity).
This approach ensures that any observed activity is not only quantified but also immediately contextualized within the current landscape of antimicrobial agents.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by including necessary controls and adhering to internationally recognized standards.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will follow the CLSI M07-A11 guidelines.
Materials:
-
6-Bromo-triazolo[4,3-a]pyrazine (solubilized in DMSO, sterile-filtered)
-
Comparator Antibiotics: Ciprofloxacin, Vancomycin, Ceftriaxone
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (viability indicator)
Protocol:
-
Inoculum Preparation: Culture the bacterial strains on appropriate agar plates overnight. Isolate several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the 6-Bromo-triazolo[4,3-a]pyrazine and comparator antibiotics. Start with a high concentration (e.g., 512 µg/mL) and dilute downwards.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls:
-
Growth Control: Wells containing only inoculum and broth (no compound).
-
Sterility Control: Wells containing only sterile broth.
-
Solvent Control: Wells containing inoculum and the highest concentration of DMSO used for the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration well with no visible turbidity. For confirmation, add resazurin solution; a color change from blue to pink indicates viable bacteria. The MIC is the last well remaining blue.
Visualizing the MIC Determination Workflow
The following diagram illustrates the broth microdilution process for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC Determination via Broth Microdilution.
Comparative Data Analysis (Illustrative Data)
To demonstrate how experimental outcomes would be evaluated, the following table presents a hypothetical but realistic set of MIC values.
IMPORTANT NOTE: The data below is for illustrative purposes only and does not represent actual experimental results. It is designed to guide researchers in presenting their findings.
| Compound | Target Organism | MIC (µg/mL) | Interpretation |
| 6-Bromo-triazolo[4,3-a]pyrazine | Staphylococcus aureus | 16 | Moderate Activity |
| Escherichia coli | >256 | No Significant Activity | |
| Ciprofloxacin (Control) | Staphylococcus aureus | 0.5 | Susceptible |
| Escherichia coli | 0.06 | Susceptible | |
| Vancomycin (Control) | Staphylococcus aureus | 1 | Susceptible |
| Escherichia coli | >256 | Intrinsic Resistance | |
| Ceftriaxone (Control) | Staphylococcus aureus | 8 | Susceptible |
| Escherichia coli | 0.125 | Susceptible |
From this illustrative data, one would hypothesize that 6-Bromo-triazolo[4,3-a]pyrazine may possess selective activity against Gram-positive bacteria. The lack of activity against E. coli is a critical finding, suggesting potential specificity that could be advantageous in certain therapeutic contexts. The performance of the control antibiotics validates the assay, showing expected susceptibility patterns.
Mechanistic Insights and Next Steps
The observed selectivity in our hypothetical results prompts further investigation. Gram-negative bacteria like E. coli possess an outer membrane that acts as a formidable permeability barrier, often preventing compounds from reaching their intracellular targets. The inactivity of 6-Bromo-triazolo[4,3-a]pyrazine against E. coli could be due to its inability to cross this membrane.
Proposed Experimental Logic for Further Investigation
The following diagram outlines a logical progression from primary screening to more advanced characterization.
Caption: Logical workflow for advanced antibacterial characterization.
Key follow-up experiments include:
-
Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This involves plating samples from the clear MIC wells onto antibiotic-free agar to see if bacteria can recover.
-
Time-Kill Assays: To understand the rate and concentration-dependence of bacterial killing.
-
Permeability Assays: Using efflux pump inhibitor strains or outer membrane-compromised mutants of E. coli to determine if the outer membrane is the primary barrier to activity.
-
Toxicity Screening: Early assessment of hemolytic activity and cytotoxicity against mammalian cell lines is crucial to gauge the compound's therapeutic potential.
Conclusion
This guide provides a robust, scientifically grounded framework for conducting the initial in vitro antibacterial assessment of 6-Bromo-triazolo[4,3-a]pyrazine. By adhering to standardized protocols and employing appropriate comparators, researchers can generate high-quality, interpretable data. The hypothetical results presented herein suggest that this compound could be a starting point for developing new agents targeting Gram-positive pathogens. The proposed next steps offer a clear path forward for elucidating its mechanism of action and preliminary safety profile, which are essential milestones in the journey of antimicrobial drug discovery.
References
-
Clinical and Laboratory Standards Institute. M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eleventh Edition. CLSI, 2018. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 2008. [Link]
-
Denyer, S. P., Hodges, N., & Gorman, S. P. Hugo and Russell's Pharmaceutical Microbiology, 8th Edition. Wiley-Blackwell, 2011. [Link]
head-to-head comparison of 6-Bromo-triazolo[4,3-a]pyrazine and 6-Chloro-triazolo[4,3-a]pyrazine
An In-depth Head-to-Head Comparison for the Modern Medicinal Chemist: 6-Bromo- vs. 6-Chloro-triazolo[4,3-a]pyrazine
Introduction: The Power of the Privileged Scaffold
In the landscape of medicinal chemistry, the[1][2][3]triazolo[4,3-a]pyrazine core is recognized as a privileged scaffold.[4][5] Its rigid, planar structure and strategic placement of nitrogen atoms make it an exceptional building block for developing therapeutic agents that target a wide array of biological targets, from kinases in oncology to enzymes in infectious diseases.[1][6][7] The true synthetic value of this scaffold is unlocked through functionalization, most commonly at the 6-position.
This guide provides a head-to-head comparison of two key halogenated intermediates: 6-Bromo-triazolo[4,3-a]pyrazine and 6-Chloro-triazolo[4,3-a]pyrazine. As a Senior Application Scientist, my goal is to move beyond a simple catalog of properties and delve into the practical implications of choosing one halogen over the other. This analysis is designed for researchers, scientists, and drug development professionals, providing the technical insights and experimental data needed to make informed decisions in the lab, whether for small-scale library synthesis or large-scale manufacturing considerations. We will explore physicochemical properties, comparative reactivity in key synthetic transformations, and strategic applications, supported by detailed experimental protocols.
Physicochemical and Spectroscopic Properties: A Comparative Overview
At a glance, the two molecules are structurally similar, but the difference in the halogen atom has tangible consequences on their physical properties and spectroscopic signatures.
| Property | 6-Bromo-triazolo[4,3-a]pyrazine | 6-Chloro-triazolo[4,3-a]pyrazine | Rationale for Significance |
| Molecular Formula | C₅H₃BrN₄ | C₅H₃ClN₄ | Affects molecular weight and elemental analysis. |
| Molecular Weight | ~199.01 g/mol | ~154.56 g/mol [8] | A significant difference (~29%) impacting reagent stoichiometry calculations. |
| Monoisotopic Mass | 197.95412 Da[9][10] | 154.00462 Da[11] | Crucial for high-resolution mass spectrometry (HRMS) confirmation. |
| Appearance | Typically a yellowish or off-white solid.[12] | White to off-white solid. | Important for initial quality assessment. |
| Solubility | Poorly soluble in water; soluble in DMSO and DMF.[12] | Expected to have similar solubility profile. | Dictates choice of solvents for reactions and analytical studies. |
| Stability & Storage | Light-sensitive; store at 2-8°C under an inert atmosphere.[1][12] | Assumed to have similar stability; cool, dry storage is recommended.[2] | Halogenated heterocycles can be sensitive to degradation.[1] |
| MS Isotopic Pattern | Characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes (M, M+2). | Characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes (M, M+2). | A definitive and easily recognizable diagnostic tool in mass spectrometry. |
| ¹H NMR (Predicted) | Signals expected for H-3, H-5, and H-8 protons. | Signals expected for H-3, H-5, and H-8 protons, with minor shifts vs. bromo-analog. | Confirms core structure integrity. A derivative shows a signal at δ 9.41 for H-3.[1] |
Comparative Reactivity: The Chemist's Crossroads
The choice between the bromo and chloro analog fundamentally hinges on chemical reactivity. The C-X bond is the primary site of transformation, and its inherent properties dictate the ease and efficiency of bond-forming reactions critical to drug discovery.
The Halogen Dance: C-Br vs. C-Cl Bonds
The key differences arise from two factors:
-
Bond Strength: The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol).
-
Leaving Group Ability: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size and greater polarizability, which stabilizes the negative charge.
These factors have profound implications for the two most common classes of reactions used to functionalize these scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
For medicinal chemists, palladium-catalyzed cross-coupling reactions are the workhorse for creating molecular diversity. Here, the identity of the halogen is paramount as it directly influences the rate-determining step: oxidative addition to the Pd(0) catalyst.
Workflow: Generalized Suzuki-Miyaura Cross-Coupling
Caption: Oxidative addition is the key differentiating step in cross-coupling.
-
Suzuki-Miyaura Coupling: This reaction forges C-C bonds, typically with boronic acids.[13] Due to the weaker C-Br bond, 6-Bromo-triazolo[4,3-a]pyrazine undergoes oxidative addition more readily and under milder conditions. This often translates to lower catalyst loadings, shorter reaction times, and broader substrate scope with less demanding ligands. In contrast, 6-Chloro-triazolo[4,3-a]pyrazine is more sluggish. Its activation requires more forcing conditions: higher temperatures and, critically, more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate the challenging oxidative addition step.[14]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds, a staple in pharmaceutical synthesis.[15][16][17] The reactivity trend mirrors that of the Suzuki coupling. The bromo-analog is significantly more reactive, coupling with a wide range of amines using standard catalyst systems.[18] The chloro-analog is a challenging substrate that necessitates specialized, highly active catalyst systems and often higher temperatures, which can limit the functional group tolerance of the coupling partners.[18]
Nucleophilic Aromatic Substitution (SNA_r_)
While cross-coupling is dominant, direct substitution of the halogen by a nucleophile is also a viable strategy. The triazolo[4,3-a]pyrazine ring system is electron-deficient, which activates the 6-position towards nucleophilic attack.
An interesting phenomenon observed with this scaffold is tele-substitution, where a nucleophile attacks the 8-position, leading to a rearranged product, rather than the expected ipso-substitution at the halogen-bearing carbon (C6).[19][20] Studies on related systems have shown that this can be influenced by the nature of the halogen. While one study on a chloro-substituted analog showed exclusive tele-substitution, another noted that a bromo-substituted analog could yield trace amounts of a rearranged product, suggesting the halogen can influence the reaction pathway.[19][20] In general SNA_r_ reactivity, the C-Br bond is again more labile, making the bromo-compound the more reactive partner.
Synthetic Pathway: From Intermediate to Kinase Inhibitor
Caption: General synthetic route utilizing 6-halotriazolopyrazines.
Applications in Drug Discovery: A Tale of Two Halogens
The triazolo[4,3-a]pyrazine scaffold is a cornerstone in the development of inhibitors for c-Met and VEGFR-2 kinases, which are implicated in tumor growth and metastasis.[1][7] Derivatives have also shown promise as antibacterial and antimalarial agents.[1][21][22]
The bromine atom on 6-Bromo-triazolo[4,3-a]pyrazine serves as an exceptionally versatile synthetic handle.[1] Its high reactivity in cross-coupling reactions makes it the ideal choice for generating large, diverse libraries of compounds for initial structure-activity relationship (SAR) studies. This rapid diversification is crucial in the early stages of drug discovery to identify promising hit compounds.
6-Chloro-triazolo[4,3-a]pyrazine , while less reactive, holds a distinct advantage in process development and large-scale synthesis. Aryl chlorides are often significantly less expensive than their bromide counterparts. For a late-stage clinical candidate or a commercial drug, switching from a bromo to a chloro intermediate can dramatically reduce the cost of goods. This, however, requires a significant investment in process optimization to develop a robust and scalable coupling protocol for the less reactive halide.
| Compound Origin | Therapeutic Area | Target Example | Key Advantage of Halogen Choice |
| 6-Bromo- | Oncology | c-Met Kinase[1] | Speed & Versatility: Ideal for rapid SAR exploration and library synthesis due to high cross-coupling reactivity. |
| 6-Bromo- | Infectious Disease | Antimalarial[1] | Broad Scope: Allows coupling with a wide range of complex fragments under mild conditions. |
| 6-Chloro- | Oncology (Process) | c-Met Kinase | Cost-Effectiveness: Significantly lower cost for large-scale synthesis, justifying process optimization efforts. |
| 6-Chloro- | Infectious Disease | Antimalarial[19] | Potential for Selectivity: Lower reactivity could be exploited for selective reactions in poly-halogenated systems. |
Experimental Protocols: Putting Theory into Practice
The following protocols are representative examples. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-triazolo[4,3-a]pyrazine (High-Reactivity Substrate)
This protocol illustrates a standard, mild condition suitable for the reactive bromo-analog.
Objective: To synthesize 6-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyrazine.
Materials:
-
6-Bromo-triazolo[4,3-a]pyrazine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 6-Bromo-triazolo[4,3-a]pyrazine, 4-methoxyphenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent to form the pre-catalyst.
-
Add the solvent to the main reaction flask, followed by the pre-catalyst solution.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The choice of a relatively simple catalyst system (Pd(OAc)₂/SPhos) and mild temperature is enabled by the high reactivity of the C-Br bond in the oxidative addition step.
Protocol 2: Buchwald-Hartwig Amination of 6-Chloro-triazolo[4,3-a]pyrazine (Low-Reactivity Substrate)
This protocol requires a more specialized and highly active catalyst to overcome the challenge of C-Cl bond activation.
Objective: To synthesize N-benzyl-6-amino-[1][2][3]triazolo[4,3-a]pyrazine.
Materials:
-
6-Chloro-triazolo[4,3-a]pyrazine (1.0 eq)
-
Benzylamine (1.5 eq)
-
G3-XPhos Palladacycle (0.01 eq)
-
Sodium tert-butoxide (NaOtBu, 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the G3-XPhos Palladacycle, NaOtBu, and 6-Chloro-triazolo[4,3-a]pyrazine.
-
Add anhydrous toluene, followed by benzylamine via syringe.
-
Heat the reaction mixture to 110 °C. The reaction must be carefully monitored by LC-MS and may require 12-24 hours for completion.
-
After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Causality: The use of a highly active, pre-formed palladacycle (G3-XPhos) and a strong, non-nucleophilic base (NaOtBu) at elevated temperatures is necessary to facilitate the difficult oxidative addition of the robust C-Cl bond.
Conclusion: A Strategic Choice
The decision between 6-Bromo- and 6-Chloro-triazolo[4,3-a]pyrazine is not a matter of one being definitively "better," but rather a strategic choice dictated by the goals of the project.
-
Choose 6-Bromo-triazolo[4,3-a]pyrazine for:
-
Early-Stage Discovery: Its superior reactivity allows for rapid library generation and broad SAR exploration with a wide variety of coupling partners under mild, reliable conditions.
-
Complex Syntheses: When working with sensitive functional groups, the milder conditions required for the bromo-analog can be crucial for preserving molecular integrity.
-
-
Choose 6-Chloro-triazolo[4,3-a]pyrazine for:
-
Process Development & Scale-Up: The significant cost savings make it the preferred intermediate for large-scale synthesis, provided the initial investment is made to develop a highly optimized and robust catalytic protocol.
-
Selective Functionalization: In substrates containing multiple halides (e.g., an aryl iodide elsewhere), the lower reactivity of the chloro group can be exploited to achieve selective reactions at other sites.
-
Ultimately, a thorough understanding of the reactivity differences between these two powerful building blocks empowers chemists to design more efficient, cost-effective, and successful synthetic campaigns in the quest for novel therapeutics.
References
-
Zheng, C., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. [Link]
-
Schollmeyer, D., & Detert, H. (2015). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o698. [Link]
-
Schollmeyer, D., & Detert, H. (2015). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. IUCrData, 1(1), x150001. [Link]
-
de Kock, C., et al. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 16, 2197–2205. [Link]
-
Zheng, C., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 313624, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. [Link]
-
PubChemLite. 6-chloro-[1][2][3]triazolo[4,3-a]pyrazine. [Link]
-
PubChemLite. 6-bromo-[1][2][3]triazolo[4,3-a]pyrazine. [Link]
-
Jethava, D., et al. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Synthetic Communications, 51(12), 1793-1824. [Link]
-
Zheng, C., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
Ashton, T. D., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry, 85(17), 11449–11456. [Link]
-
ATB (Automated Topology Builder). 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Ashton, T. D., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(11), 3326. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 881512. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135415717, (1,2,4)Triazolo(4,3-a)pyrazine. [Link]
-
Zheng, C., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]
-
Al-Soud, Y. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(4), 543. [Link]
-
PubChemLite. 6-bromo-[1][2][3]triazolo[1,5-a]pyrazine. [Link]
-
Jethava, D., et al. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ResearchGate. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 6-bromo-[1,2,4]triazolo[4,3-a]pyrazine (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 10. PubChemLite - 6-bromo-[1,2,4]triazolo[1,5-a]pyrazine (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 11. PubChemLite - 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine (C5H3ClN4) [pubchemlite.lcsb.uni.lu]
- 12. 6-bromo-[1,2,4]triazolo[1,5-a]pyrazine; CAS No.: 1233026-51-1 [chemshuttle.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 6-Bromo-triazolo[4,3-a]pyrazine
A Researcher's Guide to the Safe and Compliant Disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
As a novel heterocyclic compound, 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is integral to cutting-edge research in drug development. However, its bromine content and aromatic nitrogen structure necessitate a rigorous and informed approach to its handling and disposal. This guide provides a direct, step-by-step protocol for the safe management of this compound, ensuring the protection of laboratory personnel and adherence to environmental regulations. The causality behind each step is explained to empower researchers with a deep, actionable understanding of the process.
Hazard Profile and Immediate Safety Considerations
Before initiating any disposal procedure, it is critical to understand the inherent risks associated with 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from the closely related isomer, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, provides a reliable proxy for its hazard profile.
The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][4]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[2][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][4]
Therefore, all handling and disposal operations must be conducted under stringent safety protocols.
Immediate Action Protocol:
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood to prevent inhalation of dust.[1][5] Ensure that an eyewash station and safety shower are readily accessible.[2][6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a fully buttoned lab coat at all times.[6][7]
The Core Principle: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is its classification as halogenated organic waste . The presence of the bromine atom fundamentally dictates its disposal pathway.
Why is segregation critical? Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[8] Mixing this waste with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and environmental burden. Non-halogenated solvents can often be recycled or used as fuel in cement kilns, a disposal route that is unsuitable for halogenated waste.[9]
Therefore, under no circumstances should 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine or its solutions be mixed with non-halogenated waste streams.[6][10]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure (solid) compound and contaminated materials.
Step 1: Select the Correct Waste Container
-
Procure a designated "Halogenated Organic Solid Waste" container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition with no leaks, and possess a screw-top, vapor-tight lid.[6][10]
Step 2: Prepare the Waste Label
-
Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[11]
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include:
Step 3: Waste Transfer
-
Inside a chemical fume hood, carefully transfer the solid 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine into the designated waste container.
-
For contaminated items like weigh boats or gloves, place them directly into the same solid waste container.
-
Immediately and securely close the container lid. A container holding hazardous waste must remain closed except when actively adding waste.[6]
Step 4: Managing Rinsate and Contaminated Glassware
-
Glassware Decontamination: To clean contaminated glassware (e.g., flasks, beakers), rinse it three times with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Rinsate Disposal: This rinsate is now considered halogenated liquid waste . Collect all rinses in a separate, properly labeled "Halogenated Organic Liquid Waste" container.
-
Never dispose of the rinsate down the drain.[5]
Step 5: Storage and Final Disposal
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.[12] This area should be well-ventilated and away from incompatible materials like strong acids or bases.[5]
-
Once the container is full (not exceeding 90% capacity) or waste has been accumulated for the maximum allowed time (e.g., 12 months for academic labs under Subpart K), contact your institution's EHS office to schedule a pickup.[10][12]
Spill Management
In the event of an accidental spill:
-
Small Spill (can be cleaned up in <10 minutes):
-
Ensure appropriate PPE is worn.[5]
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.
-
Carefully sweep the absorbed material into a sealable bag or container.
-
Label the container as "Spill Debris with 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine" and dispose of it in the "Halogenated Organic Solid Waste" stream.[5]
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert colleagues and activate the fire alarm if necessary to facilitate an evacuation.
-
Contact your institution's EHS and emergency response team immediately.[6]
-
Summary and Visual Workflow
The following table summarizes the critical information for handling and disposal.
| Parameter | Guideline | Source(s) |
| Chemical Name | 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine | N/A |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [2][4] |
| Waste Classification | Halogenated Organic Waste | [6][10][13] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | [6][7] |
| Engineering Control | Chemical Fume Hood | [1][5] |
| Solid Waste | Dispose in a labeled "Halogenated Organic Solid Waste" container. | [6][10] |
| Liquid Waste (Rinsate) | Collect in a labeled "Halogenated Organic Liquid Waste" container. | [6][10] |
| Disposal Authority | Institutional Environmental Health & Safety (EHS) | [2][7] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for proper waste stream management.
Caption: Disposal workflow for 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
References
- Safety D
-
6-Bromo-[1][2][3]triazolo[1,5-a]pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
6-BROMO-[1][2][3]TRIAZOLO[1,5-A]PYRIDINE Safety Data Sheets. Echemi.
- EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Halogenated Solvents. Washington State University, Environmental Health & Safety.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Hazardous Waste. U.S. Environmental Protection Agency.
-
6-Bromo[1][2][3]triazolo[1,5-a]pyridine AldrichCPR 356560-80-0. Sigma-Aldrich.
- SAFETY DATA SHEET for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride. Thermo Fisher Scientific.
- Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents.
- Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Advanced Biotech.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Northern Iowa.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
- Bromination of Deactivated Aromatic Compounds.
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
- C&EN Uncovered: Solvent Waste Levels, EPA Regul
- Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.com [fishersci.com]
- 3. EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES | InsideEPA.com [insideepa.com]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. uakron.edu [uakron.edu]
A Senior Application Scientist's Guide to Handling 6-Bromo-triazolo[4,3-a]pyrazine
A Senior Application Scientist's Guide to Handling 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
This document provides a comprehensive operational and safety guide for the handling and disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep, causal understanding of the necessary safety protocols. The principles outlined here are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.
The guidance herein is synthesized from established occupational safety standards and data from structurally similar compounds, a prudent approach when dealing with novel chemical entities.[1] Given that 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is a specialized heterocyclic compound, it must be treated as hazardous until proven otherwise.[1]
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the specific threats posed by a chemical is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for this exact CAS number (1935422-57-3) is not widely available, data from the closely related isomer, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, provides an authoritative basis for our risk assessment.[3][4][5] The primary hazards are well-defined and demand rigorous control measures.
Core Hazards:
-
H315: Causes skin irritation. [3][5] This means direct contact can lead to inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation. [3][5] This indicates a risk of significant, potentially damaging, eye injury upon contact.
-
H335: May cause respiratory irritation. [3][5] Inhalation of the solid as a dust or aerosol can irritate the nose, throat, and lungs.
This hazard profile dictates that our primary goal is to prevent all direct contact and inhalation. Every procedural step and piece of Personal Protective Equipment (PPE) is selected to achieve this end.
Table 1: GHS Hazard Profile (Based on 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine)
| GHS Classification | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning |
Source: Synthesized from available Safety Data Sheets for structural isomers.[3][5]
The Hierarchy of Controls: Engineering Controls First
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates that engineering and work practice controls must be the primary means of reducing employee exposure.[6]
Primary Engineering Control:
-
Certified Chemical Fume Hood: All handling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, especially weighing the solid or preparing solutions, must be conducted inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling hazardous dust or vapors.
Personal Protective Equipment (PPE): Your Essential Barrier
A hazard assessment dictates the selection of appropriate PPE to protect the user from residual risks.[7] For this compound, the focus is on comprehensive barrier protection for the eyes, face, skin, and hands.
Table 2: Task-Based PPE Requirements
| Task | Minimum Required PPE |
| Pre-Handling (Area setup, gathering materials) | Safety glasses, Lab coat, Long pants, Closed-toe shoes |
| Handling Solid (Weighing, aliquoting) | Chemical splash goggles, Face shield, Nitrile gloves (double-gloved), Lab coat, Long pants, Closed-toe shoes |
| Solution Preparation & Handling | Chemical splash goggles, Nitrile gloves, Lab coat, Long pants, Closed-toe shoes |
| Post-Handling (Decontamination, waste disposal) | Chemical splash goggles, Nitrile gloves, Lab coat, Long pants, Closed-toe shoes |
Detailed PPE Specifications:
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient.[7] Due to the "serious eye irritation" hazard, chemical splash goggles conforming to ANSI Z87.1 are mandatory.[8] They provide a complete seal around the eyes, protecting from splashes and airborne particulates.
-
Face Shield: When handling the solid compound outside of a glovebox, a face shield must be worn in addition to chemical splash goggles.[7][8] This provides a secondary layer of protection against splashes or unexpected aerosolization during weighing and transfer.
-
-
Skin and Body Protection:
-
Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves is required.[8] It must be kept fully buttoned to protect the torso and arms.
-
Gloves: Nitrile gloves are the standard for providing adequate protection against minor splashes.[1] Given the unknown long-term hazards of this specific compound, double-gloving is strongly recommended when handling the solid. The outer glove is removed immediately after the task, containing any surface contamination.[9] Always inspect gloves for tears or degradation before use.
-
Clothing: Full-length pants and closed-toe shoes are minimum requirements in any laboratory setting and are crucial when handling hazardous chemicals.[7][8]
-
-
Respiratory Protection:
-
Under normal operating conditions within a fume hood, specific respiratory protection is not required. The fume hood provides adequate ventilation.[2]
-
In the event of a large spill or if engineering controls fail, a NIOSH-approved respirator with particulate filters may be necessary.[10] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[6][10]
-
Procedural Workflow: Safe Handling and Decontamination
The following workflow integrates the use of engineering controls and PPE into a coherent, safe process.
Caption: Workflow for Safe Handling and PPE Decontamination.
Disposal and Emergency Procedures
-
Waste Disposal: All materials contaminated with 6-Bromo-[1][2][3]triazolo[4,3-a]pyrazine, including gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled, sealed hazardous waste container.[4] Follow all institutional and local regulations for chemical waste disposal.
-
Spill Response:
-
Notify others in the area immediately.[1]
-
If the spill is large or outside the fume hood, evacuate the area.
-
For small spills inside a fume hood, use a chemical spill kit with appropriate absorbent material. Wear full PPE during cleanup.
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[4]
-
By adhering to these scientifically grounded protocols, you build a resilient safety culture that protects you and your colleagues, ensuring that your valuable research can proceed without incident.
References
-
Novel Chemicals with Unknown Hazards SOP. Princeton University. [Link]
-
OSHA Chemical Hazards and Communication. National Center for Biotechnology Information (NCBI). [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Chemical Safety in the Workplace: Best Practices and Regulations. Environmental Health and Safety International. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Advanced Biotech. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
